2-Amino-4-bromo-5-methylphenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-bromo-5-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFOSMHDFYXTCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90604132 | |
| Record name | 2-Amino-4-bromo-5-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90604132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848358-81-6 | |
| Record name | 2-Amino-4-bromo-5-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90604132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 2-Amino-4-bromo-5-methylphenol from 2-amino-5-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthetic pathway for the preparation of 2-Amino-4-bromo-5-methylphenol from the starting material 2-amino-5-methylphenol. Due to the absence of a specific, published protocol for this direct conversion, this guide provides a detailed experimental methodology extrapolated from established procedures for the selective bromination of substituted phenols and anilines. The activating and ortho-, para-directing nature of the amino, hydroxyl, and methyl groups on the aromatic ring necessitates careful control of reaction conditions to achieve the desired regioselectivity. This document includes a comprehensive experimental protocol, a summary of expected quantitative data, and a visual representation of the experimental workflow to aid researchers in the practical execution of this synthesis.
Introduction
This compound is a substituted aromatic compound with potential applications as a building block in the synthesis of pharmaceuticals and other bioactive molecules. The strategic placement of the amino, bromo, hydroxyl, and methyl functionalities offers multiple points for further chemical modification. The synthesis of this target molecule from 2-amino-5-methylphenol involves the selective introduction of a bromine atom at the C4 position of the benzene ring. This electrophilic aromatic substitution is directed by the existing substituents. The strongly activating and ortho-, para-directing hydroxyl and amino groups, along with the activating methyl group, make the aromatic ring highly susceptible to electrophilic attack. The challenge lies in achieving selective bromination at the desired position, as multiple isomeric and polybrominated products could be formed.
This guide proposes a method utilizing N-Bromosuccinimide (NBS) as a mild and selective brominating agent. The reaction conditions are designed to favor the formation of the desired this compound.
Proposed Synthetic Pathway
The proposed synthesis involves the direct bromination of 2-amino-5-methylphenol using N-Bromosuccinimide in a suitable solvent. The reaction is an electrophilic aromatic substitution.
Reaction Scheme:
Experimental Protocol
This protocol is a suggested procedure and may require optimization.
3.1. Materials and Reagents:
-
2-amino-5-methylphenol (Starting Material)
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF) (Solvent)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Thiosulfate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate (for extraction)
-
Hexane (for extraction and chromatography)
-
Silica Gel (for column chromatography)
3.2. Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-methylphenol (1.0 equivalent) in anhydrous dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.
-
Addition of Brominating Agent: To the cooled solution, add N-Bromosuccinimide (1.0 equivalent) portion-wise over a period of 15-20 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane). The reaction is expected to be complete within 1-3 hours.
-
Work-up: Upon completion, quench the reaction by adding deionized water. Extract the aqueous mixture with ethyl acetate (3 x volume of water).
-
Washing: Combine the organic layers and wash successively with saturated sodium thiosulfate solution (to remove any unreacted bromine), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to isolate the desired this compound.
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound. These values are based on typical yields for similar bromination reactions of substituted phenols.
| Parameter | Value |
| Starting Material | 2-amino-5-methylphenol |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Molar Ratio (Substrate:NBS) | 1:1 |
| Solvent | Dimethylformamide (DMF) |
| Reaction Temperature | 0 °C |
| Reaction Time | 1-3 hours |
| Expected Yield | 60-80% |
| Purity (after chromatography) | >95% |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
N-Bromosuccinimide is a lachrymator and should be handled with care.
-
Dimethylformamide is a skin and eye irritant. Avoid inhalation and skin contact.
-
Dispose of all chemical waste according to institutional guidelines.
Disclaimer: This document provides a proposed synthetic method based on established chemical principles. The protocol may require optimization for specific laboratory conditions. Researchers should conduct a thorough literature search and risk assessment before attempting this synthesis.
An In-depth Technical Guide to the Electrophilic Bromination of 2-Amino-5-methylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic bromination of 2-amino-5-methylphenol, a reaction of interest in the synthesis of fine chemicals and pharmaceutical intermediates. Due to the high activation of the aromatic ring by the hydroxyl and amino substituents, this reaction proceeds readily but requires careful control to achieve desired selectivity. This document outlines the theoretical basis for the reaction's regioselectivity, provides detailed experimental protocols for both mono- and di-bromination, and presents anticipated quantitative and spectroscopic data for the resulting products.
Introduction and Reaction Mechanism
The electrophilic aromatic substitution of phenols and anilines is a well-established transformation in organic synthesis. The hydroxyl (-OH) and amino (-NH2) groups are strong activating groups and are ortho, para-directing. In 2-amino-5-methylphenol, the interplay of the directing effects of the hydroxyl, amino, and methyl groups determines the position of bromination.
The primary positions activated for electrophilic attack are C4 (para to the hydroxyl group and ortho to the amino group) and C6 (ortho to the hydroxyl group). The strong activation of the ring suggests that the reaction can proceed rapidly, and over-bromination to a disubstituted product is a likely outcome, especially with stronger brominating agents like molecular bromine. Milder reagents, such as N-bromosuccinimide (NBS), may offer a pathway to mono-brominated products.
Regioselectivity
The regiochemical outcome of the electrophilic bromination of 2-amino-5-methylphenol is governed by the combined directing effects of the three substituents on the aromatic ring:
-
-OH (hydroxyl): A strongly activating, ortho, para-director.
-
-NH2 (amino): A strongly activating, ortho, para-director.
-
-CH3 (methyl): A weakly activating, ortho, para-director.
The positions ortho and para to the powerful activating hydroxyl and amino groups are the most nucleophilic. Specifically:
-
Position C4: Is para to the -OH group and ortho to the -NH2 group, making it highly activated.
-
Position C6: Is ortho to the -OH group and ortho to the -CH3 group.
-
Position C3: Is ortho to the -NH2 group.
Considering the synergistic directing effects and the high activation of the ring, the primary products expected are the 4-bromo and 4,6-dibromo derivatives. Steric hindrance between the hydroxyl and methyl groups at C6 might slightly disfavor substitution at this position, potentially making the 4-bromo isomer the major mono-brominated product under controlled conditions.
Experimental Protocols
The following are detailed experimental methodologies for the selective bromination of 2-amino-5-methylphenol.
Protocol for Dibromination using Molecular Bromine
This protocol is adapted from established procedures for the bromination of cresols and is expected to yield the dibrominated product due to the high reactivity of the substrate.
Materials:
-
2-Amino-5-methylphenol
-
Molecular Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium bisulfite (NaHSO₃) solution, saturated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap containing sodium bisulfite solution, dissolve 2-amino-5-methylphenol (10.0 g, 81.2 mmol) in glacial acetic acid (100 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (28.5 g, 178.6 mmol, 2.2 equivalents) in glacial acetic acid (20 mL) dropwise over 1 hour, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Pour the reaction mixture into 500 mL of ice-water and stir for 30 minutes.
-
Decolorize the solution by the dropwise addition of a saturated sodium bisulfite solution.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 4,6-dibromo-2-amino-5-methylphenol.
Protocol for Monobromination using N-Bromosuccinimide (NBS)
This protocol employs a milder brominating agent to favor the formation of the monobrominated product.
Materials:
-
2-Amino-5-methylphenol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Deionized water
-
Sodium thiosulfate (Na₂S₂O₃) solution, 10%
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane
Procedure:
-
To a 250 mL round-bottom flask, add 2-amino-5-methylphenol (10.0 g, 81.2 mmol) and acetonitrile (100 mL).
-
Stir the mixture at room temperature until the solid is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (14.5 g, 81.2 mmol, 1.0 equivalent) portion-wise over 30 minutes, keeping the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for an additional 2 hours.
-
Quench the reaction by adding 10% sodium thiosulfate solution (50 mL).
-
Remove the acetonitrile under reduced pressure.
-
Add deionized water (100 mL) to the residue and extract with dichloromethane (3 x 75 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to isolate 4-bromo-2-amino-5-methylphenol.
Data Presentation
The following tables summarize the expected quantitative and spectroscopic data for the products of the electrophilic bromination of 2-amino-5-methylphenol. Note that yields are estimated based on similar reactions.
Table 1: Summary of Reaction Products and Estimated Yields
| Product Name | Structure | Brominating Agent | Expected Major Product | Estimated Yield Range |
| 4-Bromo-2-amino-5-methylphenol | 4-Bromo-2-amino-5-methylphenol | NBS | Yes | 60-75% |
| 4,6-Dibromo-2-amino-5-methylphenol | 4,6-Dibromo-2-amino-5-methylphenol | Br₂ | Yes | 75-85% |
Table 2: Predicted Spectroscopic Data for Brominated Products
| Compound | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |
| 4-Bromo-2-amino-5-methylphenol | 7.0 (s, 1H, Ar-H), 6.8 (s, 1H, Ar-H), 4.5-5.5 (br s, 3H, -NH₂ and -OH), 2.2 (s, 3H, -CH₃) | 145.0 (C-OH), 138.0 (C-NH₂), 130.0 (C-CH₃), 125.0 (Ar-CH), 120.0 (Ar-CH), 110.0 (C-Br), 20.0 (-CH₃) |
| 4,6-Dibromo-2-amino-5-methylphenol | 7.2 (s, 1H, Ar-H), 4.8-5.8 (br s, 3H, -NH₂ and -OH), 2.3 (s, 3H, -CH₃) | 143.0 (C-OH), 136.0 (C-NH₂), 132.0 (C-CH₃), 128.0 (Ar-CH), 115.0 (C-Br), 112.0 (C-Br), 22.0 (-CH₃) |
Visualizations
The following diagrams illustrate the reaction pathway and a general workflow for the synthesis and analysis of the brominated products.
Caption: Reaction pathway for the electrophilic bromination of 2-amino-5-methylphenol.
Caption: General experimental workflow for the synthesis and analysis.
regioselectivity in the bromination of substituted aminophenols
An In-depth Technical Guide to the Regioselectivity in the Bromination of Substituted Aminophenols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The regioselective bromination of substituted aminophenols is a critical transformation in synthetic organic chemistry, providing key intermediates for pharmaceuticals, agrochemicals, and materials science. The inherent activating and directing effects of the amino and hydroxyl substituents make this reaction complex, with regioselectivity being highly sensitive to a variety of factors. This technical guide provides a comprehensive overview of the core principles governing this selectivity, detailing the interplay of electronic and steric effects, the influence of reaction conditions such as pH and solvent, and the strategic use of protecting groups and specialized brominating agents. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a practical and in-depth resource for professionals in chemical research and drug development.
Core Principles: Electronic Effects and Directing Groups
The outcome of electrophilic aromatic substitution on a substituted benzene ring is primarily dictated by the electronic properties of the substituents already present. In the case of aminophenols, both the amino (-NH₂) and hydroxyl (-OH) groups are powerful activating, ortho, para-directing groups.
-
Inductive Effect (-I): Due to the high electronegativity of nitrogen and oxygen, both groups exert an electron-withdrawing inductive effect, pulling electron density from the benzene ring through the sigma bond.
-
Resonance Effect (+M): Both groups possess lone pairs of electrons that can be delocalized into the aromatic π-system.[1][2] This electron-donating resonance effect is significantly stronger than their inductive effect, leading to a net increase in electron density within the ring, particularly at the ortho and para positions.[1][3] This increased nucleophilicity makes the ring more reactive towards electrophiles (activating effect) and directs incoming electrophiles to these electron-rich positions (ortho, para-direction).[1][4][5]
The interplay between these two effects is crucial. For hydroxyl, alkoxyl, and amino groups, the electron-donating resonance effect is dominant, making them strong activators.[1]
The Critical Role of pH
The pH of the reaction medium can dramatically alter the directing ability of the amino group.
-
Acidic Conditions: In an acidic solution, the amino group is protonated to form the ammonium ion (-NH₃⁺). This group lacks a lone pair for resonance donation and exerts a powerful electron-withdrawing inductive effect due to its positive charge.[2][6] Consequently, the -NH₃⁺ group is a strong deactivating, meta-directing group.[2][4][6] This creates a competitive scenario where the -OH group directs ortho and para, while the -NH₃⁺ group directs meta. The strongly activating -OH group typically dominates the reaction's outcome.[6]
-
Basic Conditions: In a basic medium, the hydroxyl group can be deprotonated to form a phenoxide ion (-O⁻). This greatly enhances the electron-donating capacity, making the phenoxide an exceptionally strong activating, ortho, para-director, even more so than the neutral -OH group.[2]
Regioselectivity in Isomeric Aminophenols
The initial placement of the amino and hydroxyl groups determines the positions activated for bromination.
-
2-Aminophenol: The positions para to the -OH group (position 4) and para to the -NH₂ group (position 5) are strongly activated. The position ortho to both (position 6) is also activated. Bromination often occurs at the position para to the stronger activating group, which is generally the -OH group, and where steric hindrance is less. Thus, 4-bromo-2-aminophenol is a common product.[7][8]
-
3-Aminophenol: The groups are meta to each other. The -OH group activates positions 2, 4, and 6. The -NH₂ group activates positions 2, 4, and 6. This results in strong synergistic activation at positions 2, 4, and 6. Position 2 is sterically hindered by two adjacent groups. Therefore, substitution is highly favored at positions 4 and 6.[6]
-
4-Aminophenol: The groups are para to each other. Both groups activate the same positions: 2, 3, 5, and 6. The positions ortho to the stronger activating -OH group (positions 2 and 6) are the most likely sites for substitution.
Controlling Regioselectivity: Strategies and Reagents
Achieving a desired regioisomer often requires careful selection of reagents and reaction conditions.
Use of Protecting Groups
To moderate the high reactivity of the amino group and prevent side reactions or direct substitution to a different position, the amino group is often protected, most commonly via acetylation to form an acetamido group (-NHCOCH₃). The acetamido group is still an ortho, para-director but is a less potent activator than the amino group. Its increased steric bulk also disfavors substitution at the ortho position, making the para position more accessible.
Choice of Brominating Agent
-
Molecular Bromine (Br₂): Often used with a Lewis acid catalyst (e.g., FeBr₃) for less activated rings. For highly activated rings like aminophenols, it can lead to over-bromination, yielding di- or tri-brominated products.[6]
-
N-Bromosuccinimide (NBS): A milder and more selective source of electrophilic bromine.[9] It is frequently used to achieve monobromination and can provide high regioselectivity, especially when used with additives like acids or in specific solvents.[10][11] Using NBS in acetonitrile or with silica gel are established methods for regioselective bromination.[9][11]
Solvent Effects
The choice of solvent significantly impacts the reaction.
-
Polar Protic Solvents (e.g., Water, Alcohols): These solvents can solvate the bromine molecule, polarizing the Br-Br bond and increasing its electrophilicity.[12] In the case of phenols, polar solvents can promote the formation of the highly reactive phenoxide ion, often leading to rapid polysubstitution.[12][13]
-
Nonpolar Solvents (e.g., CCl₄, CS₂): These solvents do not significantly polarize the bromine molecule, resulting in a less reactive electrophile.[12] This often leads to slower, more controlled monobromination.[13][14]
Quantitative Data on Aminophenol Bromination
The following tables summarize quantitative data from representative bromination reactions.
Table 1: Bromination of 2-Aminophenol Precursors
| Substrate | Brominating Agent | Catalyst/Solvent | Product | Yield | Reference |
| 2-Nitro-4-bromophenol | H₂ / Raney-Ni (Fe-Cr modified) | Methanol | 4-Bromo-2-aminophenol | 89.5% | [8] |
| 4-Bromo-2-nitrophenol | H₂ / 5% Rh/C | Tetrahydrofuran | 2-Amino-4-bromophenol | 99% | [15] |
Table 2: Bromination via Sandmeyer-type Reaction
| Substrate | Reagents | Conditions | Product | Yield | Reference |
| 3-Nitro-4-aminophenol | 1. NaNO₂, HBr | 1. 0-10 °C | 3-Amino-4-bromophenol | High | [16] |
| 2. CuBr, HBr | 2. 40-50 °C | ||||
| 3. Fe₂O₃, N₂H₄·H₂O | 3. 50-100 °C |
Note: Yields in patents are often reported as high without specific percentages in the abstract.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-2-aminophenol via Reduction (Adapted from CN111302956A)
This method involves the catalytic hydrogenation of a nitrophenol precursor.
-
Catalyst Preparation: Add 5.0g of Raney-Ni catalyst to water. Add ferric nitrate (0.025 mol based on Ni moles) and chromium nitrate (0.012 mol based on Ni moles). Stir to obtain a mixed solution.
-
Catalyst Modification: Add a 5 wt% sodium hydroxide solution to the mixed solution to adjust the pH to 8 ±0.5. Stir for 30 minutes. Wash the catalyst with water until neutral, then replace the water with methanol. This yields the Fe-Cr modified Raney-Ni catalyst.
-
Hydrogenation: Dissolve 2-nitro-4-bromophenol in an alcohol solvent (e.g., methanol). Add the prepared Fe-Cr modified Raney-Ni catalyst.
-
Reaction: Carry out the hydrogenation reaction under normal pressure until the starting material is consumed (monitor by TLC or HPLC).
-
Work-up: Filter the reaction mixture to remove the catalyst. The filtrate contains the alcohol solution of the product.
-
Purification: Remove the solvent under reduced pressure. The crude product can be further purified by vacuum rectification to obtain pure 4-bromo-2-aminophenol. The reported yield for a similar procedure is 89.5% with a purity of 99.5%.[8]
Protocol 2: Synthesis of 3-Amino-4-bromophenol via Sandmeyer Reaction (Adapted from CN102060717A)
This multi-step synthesis starts from 3-nitro-4-aminophenol.
-
Diazotization: Dissolve the raw material, 3-nitro-4-aminophenol, in 40-48 wt% hydrobromic acid. Cool the solution to 0-10 °C. Add a solution of sodium nitrite in water dropwise over 1-3 hours to form the 3-nitrophenol-4-diazonium salt solution.
-
Bromination (Sandmeyer): In a separate vessel, prepare a solution of cuprous bromide (CuBr) in hydrobromic acid. Heat this solution to 40-50 °C. Add the diazonium salt solution dropwise to the hot CuBr solution. Stir for 1-2 hours. Cool the mixture to 20-25 °C to crystallize the product. Filter the solid and wash to obtain 3-nitro-4-bromophenol.
-
Reduction: Dissolve the 3-nitro-4-bromophenol solid from the previous step in ethanol. Add an iron oxide catalyst. Heat the mixture to 50-100 °C. Add an 80 wt% hydrazine hydrate aqueous solution to the mixture and reflux for 2-5 hours.
-
Work-up and Purification: After the reaction is complete, cool the mixture. The product, 3-amino-4-bromophenol, can be isolated through standard work-up procedures such as filtration and recrystallization.
Conclusion
The regioselectivity of the bromination of substituted aminophenols is a nuanced process governed by the powerful ortho, para-directing effects of the hydroxyl and amino groups. This selectivity can be effectively manipulated through careful control of reaction parameters. Understanding the impact of pH on the amino group's directing nature, leveraging protecting groups to modulate reactivity and steric hindrance, and selecting appropriate brominating agents and solvent systems are paramount for achieving high yields of the desired regioisomer. The protocols and data presented herein serve as a guide for researchers to rationally design and execute these critical synthetic transformations, enabling the efficient production of valuable brominated aminophenol intermediates.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. Video: Directing Effect of Substituents: ortho–para-Directing Groups [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. CN111302956A - Preparation method of 4-bromo-2-aminophenol - Google Patents [patents.google.com]
- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 10. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. scribd.com [scribd.com]
- 15. 2-Amino-4-bromophenol synthesis - chemicalbook [chemicalbook.com]
- 16. CN102060717A - The synthetic method of 3-amino-4-bromophenol - Google Patents [patents.google.com]
Technical Guide: 2-Amino-4-bromo-5-methylphenol (CAS 848358-81-6)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide compiles available technical information for 2-Amino-4-bromo-5-methylphenol. Due to the limited publicly available data for this specific compound, information from closely related analogs is included to provide representative experimental protocols and characterization data. This information should be used as a reference and adapted as necessary.
Core Properties and Structure
This compound is a substituted aromatic compound containing amino, bromo, and methyl functional groups on a phenol backbone. Its chemical structure and properties are foundational to its potential applications in organic synthesis and drug discovery.
| Property | Value | Source |
| CAS Number | 848358-81-6 | - |
| Molecular Formula | C₇H₈BrNO | [1][2][3] |
| Molecular Weight | 202.05 g/mol | [1][2][3] |
| Appearance | Solid | - |
| Boiling Point | 288.3 °C at 760 mmHg (Predicted) | - |
| Storage Conditions | Light sensitive, Inert atmosphere, Room Temperature | [1] |
Synthesis Protocols
A direct, peer-reviewed synthesis protocol for this compound was not found in the available literature. However, the synthesis can be approached through methods established for structurally similar compounds. Below are two potential synthetic routes adapted from literature for related molecules.
Route 1: Reduction of a Nitrophenol Precursor (Adapted from the synthesis of 2-amino-5-bromophenol)
This common method in phenol chemistry involves the reduction of a nitro group to an amine.
Experimental Protocol:
-
Starting Material: 4-Bromo-5-methyl-2-nitrophenol.
-
Dissolution: Dissolve the starting material (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Reduction: Add a reducing agent. A common system is tin(II) chloride dihydrate (4.0 eq) in the presence of concentrated hydrochloric acid (7.0 eq) in methanol.[4]
-
Reaction: Heat the mixture at reflux (e.g., 75 °C) for a designated period (e.g., 2 hours), monitoring the reaction by Thin Layer Chromatography (TLC).[4]
-
Work-up: After cooling, neutralize the reaction mixture carefully with a base (e.g., sodium carbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Caption: Synthetic route via nitrophenol reduction.
Route 2: Bromination of an Aminophenol (General Method)
Direct bromination of an aminophenol can be challenging due to the activating nature of both the amino and hydroxyl groups. Selective bromination often requires careful control of reaction conditions.
Experimental Protocol:
-
Starting Material: 2-Amino-5-methylphenol.
-
Reaction Setup: Dissolve the aminophenol in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
Brominating Agent: Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or bromine in acetic acid, at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC to ensure monosubstitution and avoid over-bromination.
-
Work-up and Purification: Quench the reaction, neutralize, and extract the product. Purify by column chromatography.
Characterization
No specific analytical data for this compound is publicly available. The following sections describe the expected characterization based on analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the protons of the amino and hydroxyl groups. The chemical shifts and coupling constants of the aromatic protons will be indicative of their substitution pattern.
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, with the carbon atoms attached to the bromine, oxygen, and nitrogen atoms exhibiting characteristic chemical shifts. A signal for the methyl carbon will also be present.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. Due to the presence of bromine, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak (M+) and fragment ions containing bromine, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
High-Performance Liquid Chromatography (HPLC)
An HPLC method can be developed for purity assessment and quantification based on methods for similar compounds.
Representative HPLC Method (adapted for 2-Amino-4-methylphenol): [5]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, with an acidic modifier like phosphoric acid or formic acid for mass spectrometry compatibility.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (likely in the 270-290 nm range).
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient or controlled (e.g., 30 °C).
Caption: General workflow for HPLC analysis.
Biological Activity and Potential Applications
While there is no specific biological activity reported for this compound, derivatives of related aminophenols and bromophenols have shown interesting biological properties, suggesting potential areas of investigation for this compound.
-
Antibacterial Activity: Derivatives of 2-amino-5-methylphenol have been synthesized and have demonstrated antibacterial properties.[6][7]
-
Anticancer Potential: Bromophenol derivatives have been investigated for their antioxidant and anticancer activities.[8] Furthermore, a phenoxazine derivative synthesized from 2-amino-5-methylphenol has shown antitumor activity. These findings suggest that this compound could serve as a scaffold or intermediate for the synthesis of novel therapeutic agents.
The presence of amino, hydroxyl, and bromo groups makes this molecule a versatile building block in medicinal chemistry, particularly for the synthesis of more complex heterocyclic structures or for use in cross-coupling reactions.
Caption: Potential applications in drug discovery.
References
- 1. 1268153-80-5|2-Amino-5-bromo-4-methylphenol|BLD Pharm [bldpharm.com]
- 2. CAS 1268153-80-5 | 2-Amino-5-bromo-4-methylphenol - Synblock [synblock.com]
- 3. escales | Virtual tour generated by Panotour [ub.edu]
- 4. jocpr.com [jocpr.com]
- 5. 2-Amino-4-methylphenol | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2-Amino-4-bromo-5-methylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-4-bromo-5-methylphenol, a substituted aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public domain spectroscopic data for this specific molecule, this guide presents a detailed analysis based on closely related analogs. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound and similar compounds.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, the amine group, and the hydroxyl group. The chemical shifts and coupling constants will be influenced by the electronic effects of the substituents on the aromatic ring.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 6.5 - 7.5 | s | - |
| Aromatic-H | 6.5 - 7.5 | s | - |
| -OH | 8.5 - 9.5 | br s | - |
| -NH₂ | 3.5 - 4.5 | br s | - |
| -CH₃ | 2.0 - 2.5 | s | - |
| s = singlet, br s = broad singlet |
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the nature and position of the substituents.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-OH | 145 - 155 |
| C-NH₂ | 135 - 145 |
| C-Br | 105 - 115 |
| C-CH₃ | 125 - 135 |
| C (Aromatic) | 110 - 130 |
| C (Aromatic) | 110 - 130 |
| -CH₃ | 15 - 25 |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) |
| O-H (Phenol) | Stretching | 3200 - 3600 (broad) |
| N-H (Amine) | Stretching | 3300 - 3500 (two bands) |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Methyl) | Stretching | 2850 - 3000 |
| C=C (Aromatic) | Stretching | 1500 - 1600 |
| C-N | Stretching | 1250 - 1350 |
| C-O | Stretching | 1180 - 1260 |
| C-Br | Stretching | 500 - 600 |
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The presence of bromine will be indicated by a prominent M+2 peak with an intensity almost equal to the M⁺ peak, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M]⁺ | 201/203 | Molecular ion |
| [M-CH₃]⁺ | 186/188 | Loss of a methyl group |
| [M-NH₂]⁺ | 185/187 | Loss of an amino group |
| [M-Br]⁺ | 122 | Loss of a bromine atom |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Sample Preparation :
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent will depend on the solubility of the compound.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition :
-
Pulse Program : Standard single-pulse sequence.
-
Spectral Width : 0-16 ppm.
-
Number of Scans : 16-64 scans.
-
Relaxation Delay : 1-5 seconds.
-
-
¹³C NMR Acquisition :
-
Pulse Program : Proton-decoupled pulse sequence.
-
Spectral Width : 0-220 ppm.
-
Number of Scans : 1024 or more scans to achieve adequate signal-to-noise.
-
Relaxation Delay : 2-5 seconds.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard.
-
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (KBr Pellet Method) :
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition :
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32 scans.
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Sample Preparation :
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
-
Data Acquisition (Electron Ionization - EI for GC-MS) :
-
Ionization Mode : Electron Ionization (EI).
-
Ionization Energy : 70 eV.
-
Mass Range : m/z 40-500.
-
-
Data Analysis :
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to deduce the structure of the fragments.
-
Compare the isotopic pattern of bromine-containing fragments with theoretical values.
-
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.
Caption: General experimental workflow for spectroscopic analysis.
Caption: Logical relationship of spectroscopic techniques for structural elucidation.
An In-depth Technical Guide to the Solubility and Stability of 2-Amino-4-bromo-5-methylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of 2-Amino-4-bromo-5-methylphenol, a compound of interest in pharmaceutical research and development. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide outlines established methodologies and best practices for determining these critical parameters. The protocols and data presented herein are based on general principles for phenolic compounds and are intended to serve as a foundational framework for laboratory investigation.
Physicochemical Properties
This compound is a substituted phenol with the following chemical structure:
-
Molecular Formula: C₇H₈BrNO
-
Molecular Weight: 202.05 g/mol
-
CAS Number: 1268153-80-5, 848358-81-6[1]
Understanding the physicochemical properties is crucial for predicting its behavior in various solvents and under different environmental conditions.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Phenolic compounds, like this compound, exhibit a range of solubilities depending on the solvent's polarity, pH, and temperature. The presence of both a hydroxyl and an amino group suggests that its solubility will be significantly influenced by the pH of the aqueous medium.[2]
Table 1: Hypothetical Solubility of this compound in Various Solvents at 25°C
| Solvent | Type | Expected Solubility (g/L) |
| Water (pH 7.0) | Polar Protic | Low |
| 0.1 M HCl | Aqueous Acidic | Moderate to High |
| 0.1 M NaOH | Aqueous Basic | Moderate to High |
| Methanol | Polar Protic | High |
| Ethanol | Polar Protic | High |
| Acetonitrile | Polar Aprotic | Moderate |
| Dichloromethane | Nonpolar | Low |
| Hexane | Nonpolar | Very Low |
Note: The data in this table is hypothetical and serves as an estimation based on the general solubility of phenolic compounds. Experimental verification is required.
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[3][4][5]
-
Preparation: Prepare saturated solutions by adding an excess amount of this compound to a series of vials containing the different solvents to be tested.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the solutions to stand, permitting the undissolved solid to settle. Carefully withdraw a clear aliquot of the supernatant.
-
Filtration: Filter the aliquot through a suitable membrane filter (e.g., 0.45 µm) to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]
Stability Profile
Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and establish the degradation pathways of the molecule.[7][8][9]
Table 2: Typical Conditions for Forced Degradation Studies
| Stress Condition | Typical Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Hydrolysis of functional groups |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | Hydrolysis and potential rearrangement |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the phenol and amino groups |
| Thermal Degradation | Solid compound at 105°C for 48 hours | Thermolysis |
| Photostability | Exposure to UV (254 nm) and visible light | Photodegradation |
Source: Adapted from general protocols for forced degradation studies.[6]
A stability-indicating analytical method, typically HPLC, is required to separate the parent compound from its degradation products.[6]
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress:
-
Acid/Base Hydrolysis: Mix the stock solution with an equal volume of the acidic or basic solution and incubate as specified. Neutralize the samples before analysis.
-
Oxidation: Mix the stock solution with the oxidizing agent and keep it at room temperature.
-
Thermal: Store the solid compound in a temperature-controlled oven.
-
Photolytic: Expose the solution or solid to a controlled light source.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method. An unstressed sample should be analyzed as a control.
-
Peak Purity and Identification: Assess the purity of the parent peak in the stressed samples. Characterize any significant degradation products using techniques like LC-MS/MS.[6]
Analytical Methodologies
The accurate determination of solubility and stability relies on robust analytical methods.
A reverse-phase HPLC method with UV detection is the primary technique for the analysis of this compound and its potential degradation products.[6] A similar compound, 2-Amino-4-methylphenol, can be analyzed by reverse-phase HPLC using a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid.[10]
Table 3: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | Time-dependent gradient (to be optimized) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | To be determined (scan for λmax) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Note: This is a general-purpose method that requires optimization for this specific analyte.[6]
Signaling Pathways and Logical Relationships
Currently, there is no specific information available in the searched literature regarding the involvement of this compound in specific biological signaling pathways. Research in this area would be necessary to elucidate its mechanism of action and potential therapeutic applications.
Conclusion
This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data is not yet available, the outlined protocols for solubility determination using the shake-flask method and stability assessment through forced degradation studies offer a clear path for generating this critical information. The development and validation of a stability-indicating HPLC method are paramount for obtaining accurate and reliable data, which is fundamental for the successful development of any new drug candidate. Further research is warranted to populate the presented tables with experimental data and to explore the biological activity and potential signaling pathways of this compound.
References
- 1. 848358-81-6|this compound|BLD Pharm [bldpharm.com]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Amino-4-methylphenol | SIELC Technologies [sielc.com]
An In-depth Technical Guide to 2-Amino-5-bromo-4-methylphenol: A Versatile Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-5-bromo-4-methylphenol, a key chemical intermediate with significant potential in the synthesis of pharmacologically active molecules. This document details its chemical identity, physicochemical properties, a plausible synthetic route, and a specific application in the development of therapeutic agents, including detailed experimental protocols and relevant biological pathways.
Chemical Structure and IUPAC Nomenclature
The compound in focus is a substituted phenol ring, which is a common scaffold in medicinal chemistry. While sometimes referred to as 2-Amino-4-bromo-5-methylphenol, the correct IUPAC name for the commercially available and synthetically relevant isomer is 2-Amino-5-bromo-4-methylphenol .
Structure:
The key structural features—a nucleophilic amino group, a hydroxyl group, and a bromine atom amenable to cross-coupling reactions—make this molecule a versatile building block for creating diverse and complex molecular architectures.
Physicochemical and Safety Data
A summary of the key properties and identifiers for 2-Amino-5-bromo-4-methylphenol is presented in Table 1. This data is essential for laboratory handling, reaction planning, and safety assessment.
| Property | Value | Reference(s) |
| IUPAC Name | 2-Amino-5-bromo-4-methylphenol | [1] |
| CAS Number | 1268153-80-5 | [1][2] |
| Molecular Formula | C₇H₈BrNO | [1][2] |
| Molecular Weight | 202.05 g/mol | [1][2] |
| Physical Form | Solid | [3][4] |
| Storage Conditions | 2-8°C, Keep in dark place, sealed in dry | [1][2] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) | [1] |
| Spectral Data (Typical) | NMR, HPLC, and LC-MS data are available from commercial suppliers. | [2] |
Synthesis of 2-Amino-5-bromo-4-methylphenol
Proposed Experimental Protocol: Synthesis via Electrophilic Bromination
-
Dissolution: Dissolve 2-Amino-4-methylphenol (1.0 equivalent) in a suitable solvent such as N,N-Dimethylformamide (DMF) or acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) and cool the solution to 0°C using an ice bath.
-
Bromination: Add N-Bromosuccinimide (NBS) (1.0 equivalent) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains at or below 5°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Pour the reaction mixture into cold water, leading to the precipitation of the crude product.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 2-Amino-5-bromo-4-methylphenol.
References
The Synthetic Versatility of 2-Amino-4-bromo-5-methylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-4-bromo-5-methylphenol is a halogenated and substituted aminophenol that holds significant potential as a versatile building block in organic synthesis. Its unique substitution pattern, featuring amino, hydroxyl, bromo, and methyl groups on an aromatic ring, provides multiple reactive sites for the construction of complex molecular architectures. This technical guide explores the potential applications of this compound, focusing on its utility in the synthesis of heterocyclic compounds, particularly benzoxazoles, and Schiff base derivatives with potential biological activities. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate its use in research and development.
Chemical Profile
This compound is a solid research chemical with the following key identifiers:
| Property | Value |
| CAS Number | 1268153-80-5 |
| Molecular Formula | C₇H₈BrNO |
| Molecular Weight | 202.05 g/mol |
| Appearance | Solid |
| Storage | Light-sensitive, store under inert atmosphere at room temperature. |
Applications in Organic Synthesis
The strategic placement of functional groups on the this compound scaffold makes it a valuable precursor for a variety of organic transformations. The amino and hydroxyl groups are suitably positioned for cyclization reactions to form five- or six-membered heterocyclic rings. The bromine atom offers a site for cross-coupling reactions, while the methyl group can influence the electronic and steric properties of the molecule.
Synthesis of Substituted Benzoxazoles
Benzoxazoles are a prominent class of heterocyclic compounds found in many biologically active molecules and functional materials.[1][2] The condensation of 2-aminophenols with various carbonyl compounds is a common and effective method for constructing the benzoxazole core.[3][4][5] While direct experimental data for this compound in these reactions is not extensively documented, its structural analogy to other 2-aminophenols allows for the reliable extrapolation of synthetic methodologies.
2.1.1. General Reaction Scheme: Condensation with Aldehydes
A widely employed method for benzoxazole synthesis involves the condensation of a 2-aminophenol with an aldehyde, followed by oxidative cyclization.
Caption: Synthesis of Benzoxazoles.
2.1.2. Experimental Protocol: Synthesis of 2-Aryl-6-bromo-5-methylbenzoxazoles (Adapted Methodology)
This protocol is adapted from general procedures for the synthesis of 2-substituted benzoxazoles.[2]
-
Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent such as ethanol or dimethylformamide (10 mL), add the desired aromatic aldehyde (1.1 mmol).
-
Reaction Conditions: The reaction mixture can be stirred at room temperature or heated to reflux, depending on the reactivity of the aldehyde. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Oxidative Cyclization: Upon formation of the intermediate Schiff base, an oxidizing agent such as manganese(IV) oxide, lead tetraacetate, or simply exposure to air at elevated temperatures can be employed to facilitate the cyclization to the benzoxazole ring.
-
Work-up and Purification: After completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-aryl-6-bromo-5-methylbenzoxazole.
2.1.3. Expected Quantitative Data
Based on similar reactions with other substituted 2-aminophenols, the yields for the synthesis of 2-aryl-6-bromo-5-methylbenzoxazoles are expected to be in the range of moderate to excellent.
| Reactant 1 (2-Aminophenol) | Reactant 2 (Aldehyde) | Product | Yield (%) | Reference |
| 2-Amino-4-bromophenol | 4-Benzyloxybenzaldehyde | 2-[4-(Benzyloxy)phenyl]-5-bromobenzoxazole | - | [4] |
| 2-Aminophenol | Various aldehydes | 2-Substituted benzoxazoles | High | [4] |
Synthesis of Schiff Base Derivatives and Their Biological Evaluation
Schiff bases derived from aminophenols are known to exhibit a range of biological activities, including antibacterial properties.[6][7] A study has reported the synthesis of a Schiff base derivative of 2-amino-5-methylphenol and its evaluation as an antibacterial agent.[6]
2.2.1. Synthesis of (E)-2-(((9-ethyl-9H-carbazol-3-yl)methylene)amino)-5-methylphenol
Caption: Schiff Base Synthesis.
2.2.2. Experimental Protocol
The following protocol is based on the reported synthesis.[6]
-
Reaction Setup: A mixture of 2-amino-5-methylphenol and 3-(chloromethyl)-9-ethyl-9H-carbazole is prepared in a suitable solvent.
-
Reaction Conditions: The reaction mixture is refluxed for 5 hours under acidic conditions.[6] The completion of the reaction is monitored using appropriate chemical methods.
-
Work-up and Purification: The reaction mixture is filtered and washed. The combined filtrate is distilled, and the residue is extracted and dried over sodium sulfate. The final product is identified by GCMS.[6]
2.2.3. Quantitative Data and Biological Activity
The synthesized Schiff base derivative was characterized by mass spectrometry.[6]
| Compound | Molecular Formula | Exact Mass | Molecular Weight |
| (E)-2-(((9-ethyl-9H-carbazol-3-yl)methylene)amino)-5-methylphenol | C₂₂H₂₀N₂O | 328.16 | 328.41 |
The antibacterial activity of the derivative was evaluated against E. coli and Staphylococcus aureus using the agar well diffusion method.[6]
| Bacterium | Concentration | Inhibition Zone (mm) |
| E. coli | 150 µ g/well | 37.10 ± 0.10 |
| E. coli | 200 µ g/well | 38.21 ± 0.10 |
| Staphylococcus aureus | 150 µ g/well | 40.09 ± 0.85 |
| Staphylococcus aureus | 200 µ g/well | 41.18 ± 0.59 |
2.2.4. Experimental Workflow for Antibacterial Assay
Caption: Antibacterial Assay Workflow.
Future Outlook
The synthetic potential of this compound is far from fully exploited. Its unique combination of reactive sites opens avenues for its use in a variety of synthetic transformations beyond those described here. Future research could explore its application in:
-
Palladium-catalyzed cross-coupling reactions: The bromo substituent can serve as a handle for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of diverse functionalities.
-
Synthesis of other heterocyclic systems: The vicinal amino and hydroxyl groups can be utilized to construct other important heterocyclic scaffolds such as phenoxazines.
-
Medicinal chemistry campaigns: The demonstrated antibacterial activity of a simple derivative warrants further investigation into the synthesis and biological evaluation of a library of compounds derived from this compound for various therapeutic targets.
Conclusion
This compound is a promising and versatile building block for organic synthesis. Its utility in the construction of biologically relevant benzoxazole and Schiff base scaffolds has been highlighted in this guide. The provided synthetic strategies and experimental protocols offer a foundation for researchers to explore and expand the applications of this valuable compound in the development of novel molecules for pharmaceutical and materials science applications.
References
- 1. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpbs.com [ijpbs.com]
- 5. Benzoxazole synthesis [organic-chemistry.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactivity of Amino and Hydroxyl Groups in 2-Amino-4-bromo-5-methylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the chemical reactivity of the amino (-NH₂) and hydroxyl (-OH) functional groups in 2-Amino-4-bromo-5-methylphenol. Understanding the distinct reactivity of these groups is crucial for the strategic design of synthetic pathways in drug discovery and development, enabling selective modifications to produce novel derivatives with desired pharmacological properties.
Core Concepts: Electronic and Steric Influences on Reactivity
The reactivity of the amino and hydroxyl groups in this compound is governed by a combination of electronic and steric effects exerted by all substituents on the phenol ring.
-
Amino Group (-NH₂): As a strong electron-donating group through resonance (+M effect), the amino group increases the electron density of the aromatic ring, particularly at the ortho and para positions. This enhances the ring's susceptibility to electrophilic attack. The nitrogen atom's lone pair of electrons also makes it a potent nucleophile.
-
Hydroxyl Group (-OH): Similar to the amino group, the hydroxyl group is a strong activating, ortho-, para-directing group due to its electron-donating resonance effect (+M effect). The oxygen atom's lone pairs also confer nucleophilic character.
-
Bromo Group (-Br): The bromine atom exerts a dual electronic effect: a deactivating inductive effect (-I) and a weakly activating resonance effect (+M). Overall, halogens are deactivating groups, reducing the ring's reactivity towards electrophilic substitution compared to unsubstituted phenol.
-
Methyl Group (-CH₃): The methyl group is a weak electron-donating group through induction (+I effect), slightly increasing the electron density of the ring.
The interplay of these substituents dictates the chemoselectivity of reactions involving the amino and hydroxyl groups.
Comparative Reactivity of the Amino and Hydroxyl Groups
In general, the amino group is a stronger nucleophile than the hydroxyl group under neutral or slightly acidic conditions.[1] This is attributed to nitrogen being less electronegative than oxygen, making its lone pair of electrons more available for donation.[1] However, the reactivity of both groups can be significantly modulated by the reaction conditions, particularly the pH.[2]
Under basic conditions, the hydroxyl group is deprotonated to form a phenoxide ion (-O⁻). This significantly increases its nucleophilicity, making it more reactive than the amino group. Conversely, under strongly acidic conditions, the amino group is protonated to form an ammonium salt (-NH₃⁺), which is deactivating and non-nucleophilic.
The following table summarizes the expected relative reactivity based on general principles of physical organic chemistry.
| Functional Group | Relative Nucleophilicity (Neutral pH) | Relative Acidity | Key Reactive Properties |
| **Amino (-NH₂) ** | Higher | Less Acidic | Nucleophilic substitution, acylation, diazotization, Schiff base formation. |
| Hydroxyl (-OH) | Lower | More Acidic | O-alkylation (etherification), O-acylation (esterification), deprotonation to form a highly nucleophilic phenoxide. |
Key Chemical Transformations and Experimental Protocols
This section outlines the principal reactions targeting the amino and hydroxyl groups of this compound, complete with generalized experimental protocols.
Reactions Targeting the Amino Group
The higher nucleophilicity of the amino group allows for its selective modification in the presence of the hydroxyl group under appropriate conditions.
N-acylation is a common transformation to introduce an acyl group, which can modulate the compound's biological activity.
-
Reaction: this compound reacts with an acylating agent (e.g., acetic anhydride, acetyl chloride) to form the corresponding N-acyl derivative.
-
Protocol: A generalized protocol for N-acetylation is provided below, adapted from standard methods for aminophenol acylation.[3]
Materials:
-
This compound
-
Acetic Anhydride
-
Sodium Acetate (or a mild base)
-
Suitable solvent (e.g., water, acetic acid, or an aprotic solvent)
Procedure:
-
Dissolve this compound in the chosen solvent.
-
Add a mild base, such as sodium acetate, to neutralize the acid byproduct.
-
Cool the mixture in an ice bath.
-
Slowly add the acetic anhydride with stirring, maintaining a low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
The product can be isolated by precipitation upon addition of water, followed by filtration and recrystallization.
-
The primary aromatic amino group can be converted to a diazonium salt, a versatile intermediate for introducing a wide range of substituents.
-
Reaction: Treatment of this compound with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures yields the corresponding diazonium salt.[4]
-
Protocol: A general procedure for diazotization is as follows.[5][6]
Materials:
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Water
Procedure:
-
Dissolve this compound in the strong acid, diluted with water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Prepare a solution of sodium nitrite in cold water.
-
Add the sodium nitrite solution dropwise to the amine solution, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 15-30 minutes at low temperature to ensure complete formation of the diazonium salt. The resulting diazonium salt solution is typically used immediately in subsequent reactions (e.g., Sandmeyer reaction).
-
Reactions Targeting the Hydroxyl Group
Selective reaction at the hydroxyl group is typically achieved under basic conditions where it is deprotonated to the more nucleophilic phenoxide.
This reaction is used to convert the phenolic hydroxyl group into an ether linkage.
-
Reaction: The phenoxide ion, generated by treating this compound with a strong base, undergoes nucleophilic substitution with an alkyl halide.
-
Protocol: A generalized protocol for O-alkylation is provided.[7]
Materials:
-
This compound
-
Strong base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃))
-
Alkyl Halide (e.g., Methyl Iodide, Ethyl Bromide)
-
Aprotic solvent (e.g., DMF, Acetone)
Procedure:
-
Dissolve this compound in a suitable aprotic solvent.
-
Add a strong base to deprotonate the hydroxyl group, forming the phenoxide.
-
Add the alkyl halide to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature and stir until the reaction is complete (monitored by TLC).
-
Work-up typically involves quenching the reaction with water, extraction with an organic solvent, and purification by chromatography or recrystallization.
-
Mandatory Visualizations
The following diagrams illustrate the logical relationships and workflows described in this guide.
References
- 1. quora.com [quora.com]
- 2. Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/C6EM00694A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Diazotisation [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
role of 2-Amino-4-bromo-5-methylphenol as a synthetic building block
An In-depth Technical Guide to 2-Amino-5-bromo-4-methylphenol as a Synthetic Building Block
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The requested topic "2-Amino-4-bromo-5-methylphenol" is not widely documented in scientific literature or chemical supplier catalogs. This guide focuses on the structurally similar and commercially available compound 2-Amino-5-bromo-4-methylphenol (CAS No. 1268153-80-5), which is presumed to be the intended subject of the query.
Executive Summary
2-Amino-5-bromo-4-methylphenol is a versatile synthetic building block with significant potential in medicinal chemistry and materials science. Its trifunctional nature—possessing an amino group, a bromine atom, and a phenolic hydroxyl group—offers multiple reactive sites for derivatization. This allows for the strategic construction of complex molecular architectures. The presence of a bromine atom makes it an ideal candidate for palladium-catalyzed cross-coupling reactions, while the amino and phenol moieties allow for a wide range of modifications, making it a valuable scaffold for creating libraries of novel compounds for drug discovery and other applications.[1][2]
Physicochemical Properties
The fundamental properties of 2-Amino-5-bromo-4-methylphenol are summarized below, based on data from chemical suppliers.[3][4][5]
| Property | Value | Source |
| CAS Number | 1268153-80-5 | [3][4][5] |
| Molecular Formula | C₇H₈BrNO | [4][5] |
| Molecular Weight | 202.05 g/mol | [4][5] |
| MDL Number | MFCD19374215 | [3][5] |
| Appearance | Solid (form may vary) | [6] |
| Storage Conditions | Keep in dark place, sealed in dry, 2-8°C | [5] |
Role as a Synthetic Building Block
The utility of 2-Amino-5-bromo-4-methylphenol stems from its distinct reactive sites, which can be functionalized selectively.
Caption: Key reactive sites on the 2-Amino-5-bromo-4-methylphenol scaffold.
-
Bromine Atom: The aryl bromide is a key functional group for forming new carbon-carbon and carbon-heteroatom bonds. It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig amination (with amines).[1] This allows for the introduction of diverse aryl, heteroaryl, alkyl, and amino substituents at this position.
-
Amino Group: The primary amine is a versatile nucleophile. It can be acylated with acid chlorides or anhydrides to form amides, alkylated, or reacted with aldehydes and ketones to form Schiff bases (imines), which can be further reduced to secondary amines.[7][8] This site is crucial for extending the molecular framework or introducing functionalities that can modulate biological activity.
-
Phenolic Hydroxyl Group: The hydroxyl group can be converted into ethers or esters to modify the compound's lipophilicity and pharmacokinetic properties.
Applications in Drug Discovery
Phenol and aniline derivatives are common structural motifs in many pharmaceuticals.[2] The 2-Amino-5-bromo-4-methylphenol scaffold serves as a valuable starting point for generating compounds with potential therapeutic applications, including kinase inhibitors and antibacterial agents.[7][9] The strategic derivatization of this building block allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for biological targets.
References
- 1. benchchem.com [benchchem.com]
- 2. news.umich.edu [news.umich.edu]
- 3. CAS 1268153-80-5 | 2-Amino-5-bromo-4-methylphenol - Synblock [synblock.com]
- 4. capotchem.com [capotchem.com]
- 5. 1268153-80-5|2-Amino-5-bromo-4-methylphenol|BLD Pharm [bldpharm.com]
- 6. This compound | Polysil [polycil.co.uk]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction of 2-Amino-4-bromo-5-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl scaffolds.[1] This Nobel Prize-winning reaction is celebrated for its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability and generally low toxicity of its boronic acid reagents.[2] These attributes make it an invaluable tool in medicinal chemistry and drug development for the synthesis of complex molecules.[3]
This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura coupling of 2-Amino-4-bromo-5-methylphenol with various arylboronic acids. The presence of both an electron-donating amino group and a hydroxyl group on the phenyl ring presents unique considerations for optimizing reaction conditions to achieve high yields and purity. The protocols and data herein are designed to serve as a robust guide for researchers synthesizing novel biaryl compounds derived from this compound for applications in drug discovery and materials science.
Reaction Mechanism
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound, forming a Pd(II) complex.[4]
-
Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center. The base is crucial for the activation of the organoboron species.[4]
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-4-bromo-5-methylphenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 2-Amino-4-bromo-5-methylphenol. This substituted aminophenol is a valuable building block for the synthesis of a diverse range of complex organic molecules. The strategic placement of the amino, hydroxyl, and bromo functionalities allows for selective derivatization, making it an attractive starting material in medicinal chemistry and materials science. The methodologies outlined herein are foundational for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of novel compounds with potential therapeutic applications.
While specific literature on the cross-coupling reactions of this compound is not extensively available, the protocols provided are based on well-established procedures for structurally analogous substrates, such as substituted bromophenols and bromoanilines.[1][2][3] These notes serve as a robust starting point for methodology development and can be optimized for specific synthetic targets.
Data Presentation: A Comparative Overview of Coupling Reactions
The following tables summarize expected quantitative data for several key palladium-catalyzed cross-coupling reactions with this compound. These tables are designed to provide a clear and structured overview for easy comparison of different synthetic strategies, with representative examples drawn from analogous systems.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 12-18 | 80-90[3] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8-16 | 85-95 |
| 3-Pyridinylboronic acid | Pd-PEPPSI-IPr | K₂CO₃ | THF | 60-80 | 4-12 | 75-85[4] |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 12-18 | 75-85[3] |
Table 2: Buchwald-Hartwig Amination of this compound
| Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80-110 | 12-24 | 70-85[2] |
| Aniline | Pd₂ (dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100 | 12-24 | 65-80 |
| Benzylamine | Pd(OAc)₂ / dppf | Cs₂CO₃ | 1,4-Dioxane | 90-110 | 10-20 | 70-88 |
| N-Methylaniline | Pd₂ (dba)₃ / RuPhos | LHMDS | THF | 60-80 | 18-24 | 60-75 |
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 60-80 | 3-6 | 85-95[2][5] |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | iPr₂NH | THF | RT-50 | 4-8 | 80-90 |
| 1-Heptyne | Pd(OAc)₂ / PPh₃ | CuI | Et₃N | Acetonitrile | 50-70 | 6-12 | 75-85 |
| Propargyl alcohol | Pd(PPh₃)₂Cl₂ | CuI | iPr₂NH | THF/Et₃N | 60 | 5-10 | 70-80 |
Table 4: Heck Coupling of this compound with Alkenes
| Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 80-100 | 12-24 | 70-85[6] |
| n-Butyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 80 | 18-24 | 65-80 |
| Acrylonitrile | Pd(OAc)₂ | NaOAc | DMA | 100-120 | 10-20 | 60-75 |
| 4-Vinylpyridine | Herrmann's Catalyst | iPr₂NEt | NMP | 120 | 12-24 | 55-70 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[3]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.5 eq)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask or sealed tube
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).
-
Stir the reaction mixture at 85-95 °C.
-
Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general procedure for the coupling of this compound with a primary or secondary amine.[2][7]
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Phosphine ligand (e.g., BINAP, 0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene, anhydrous
-
Sealed tube
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry sealed tube under an inert atmosphere, add this compound, sodium tert-butoxide, palladium(II) acetate, and the phosphine ligand.
-
Add anhydrous toluene, followed by the amine.
-
Seal the tube tightly and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[2][5]
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N) (2.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Schlenk flask
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous DMF and triethylamine.
-
Add the terminal alkyne dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NH₄Cl and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4: Heck Coupling
This protocol provides a general procedure for the Heck coupling of this compound with an alkene.[6]
Materials:
-
This compound (1.0 eq)
-
Alkene (e.g., Styrene, 1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 eq)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.1 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Sealed tube or Schlenk flask
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a sealed tube or Schlenk flask, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the vessel with an inert gas.
-
Add DMF, the alkene, and Et₃N.
-
Stir the reaction mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by GC or LC-MS analysis.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Caption: Decision tree for selecting the appropriate cross-coupling reaction.
References
Synthesis of Benzoxazoles Utilizing 2-Amino-4-bromo-5-methylphenol: Application Notes and Protocols for Researchers
For Immediate Release
Introduction
Benzoxazole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4][5] The synthesis of these valuable scaffolds is a critical focus for researchers. This document provides detailed application notes and experimental protocols for the synthesis of benzoxazoles using 2-Amino-4-bromo-5-methylphenol as a key starting material. The protocols outlined herein are designed for researchers, scientists, and professionals in drug development, offering adaptable methods for the synthesis of novel benzoxazole compounds.
The general approach for synthesizing benzoxazoles from 2-aminophenols involves the condensation with a carboxylic acid or its derivative, or with an aldehyde followed by oxidative cyclization.[6][7] The presence of the bromo and methyl substituents on the 2-aminophenol ring can influence the reactivity of the starting material and the biological activity of the final product. These substituents can modulate the electronic and steric properties of the resulting benzoxazole, potentially enhancing its interaction with biological targets.
Application Notes
The benzoxazole scaffold is a privileged structure in drug discovery due to its ability to interact with various biological targets.[3] Benzoxazoles have been reported to act as inhibitors of enzymes such as DNA gyrase, and as antagonists for receptors like the adenosine A2A receptor.[4][8] The introduction of a bromine atom and a methyl group on the benzene ring of the benzoxazole core can significantly impact its pharmacokinetic and pharmacodynamic properties. The bromine atom can participate in halogen bonding, a significant interaction in drug-receptor binding, and can also enhance the lipophilicity of the molecule, potentially improving cell membrane permeability. The methyl group can provide beneficial steric interactions within a binding pocket and can influence the metabolic stability of the compound.
Derivatives of 2-substituted benzoxazoles have shown promise in a variety of therapeutic areas:
-
Antimicrobial Agents: Benzoxazoles have demonstrated potent activity against a range of bacterial and fungal pathogens.[2][4] The synthesized compounds can be screened against clinically relevant strains to identify new leads for antimicrobial drug discovery.
-
Anticancer Agents: Many benzoxazole derivatives exhibit significant anticancer activity through various mechanisms, including the inhibition of topoisomerases and kinases.[2]
-
Anti-inflammatory Agents: The anti-inflammatory properties of benzoxazoles make them attractive candidates for the development of new treatments for inflammatory diseases.[5]
Experimental Protocols
The following protocols are generalized methods for the synthesis of benzoxazoles from this compound. Researchers should optimize these conditions for specific substrates.
Protocol 1: Condensation with Carboxylic Acids using Polyphosphoric Acid (PPA)
This method is a classic and effective way to synthesize 2-substituted benzoxazoles. Polyphosphoric acid acts as both a catalyst and a dehydrating agent.
Materials:
-
This compound
-
Substituted carboxylic acid (e.g., benzoic acid, acetic acid)
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol) and the desired carboxylic acid (1.1 mmol).
-
Add polyphosphoric acid (approximately 10 times the weight of the aminophenol) to the flask.
-
Heat the reaction mixture with stirring at 150-180°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it carefully into a beaker of ice water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Condensation with Aldehydes followed by Oxidative Cyclization
This two-step, one-pot synthesis is a versatile method for preparing 2-aryl and 2-alkyl benzoxazoles.
Materials:
-
This compound
-
Substituted aldehyde (e.g., benzaldehyde, p-tolualdehyde)
-
Ethanol
-
Oxidizing agent (e.g., 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese (III) acetate)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 mmol) and the substituted aldehyde (1.1 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Reflux the mixture for 1-2 hours to form the Schiff base intermediate. Monitor by TLC.
-
Cool the reaction mixture to room temperature.
-
Add the oxidizing agent (e.g., DDQ, 1.2 mmol) and stir the reaction at room temperature for an additional 2-4 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes representative yields for the synthesis of various substituted benzoxazoles from different 2-aminophenols, which can serve as a benchmark for the synthesis using this compound.
| Starting 2-Aminophenol | Reagent | Method | Product | Yield (%) | Reference |
| 2-Aminophenol | Benzoic Acid | PPA, 180°C | 2-Phenylbenzoxazole | 85 | [9] |
| 2-Amino-4-chlorophenol | Benzaldehyde | DDQ, rt | 6-Chloro-2-phenylbenzoxazole | 90 | [7] |
| 2-Amino-4-methylphenol | Acetic Acid | PPA, 150°C | 2,6-Dimethylbenzoxazole | 78 | [10] |
| 2-Aminophenol | 4-Nitrobenzaldehyde | Sm(OTf)3, H2O | 2-(4-Nitrophenyl)benzoxazole | 92 | [6] |
Visualizations
Synthetic Workflow
Caption: General workflow for the synthesis of substituted benzoxazoles.
Potential Signaling Pathway Inhibition
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Benzoxazole synthesis [organic-chemistry.org]
- 7. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpbs.com [ijpbs.com]
- 10. wjpsonline.com [wjpsonline.com]
Application Note: High-Performance Liquid Chromatography Method for Purity Analysis of 2-Amino-4-bromo-5-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a recommended High-Performance Liquid Chromatography (HPLC) method for the determination of purity for 2-Amino-4-bromo-5-methylphenol. The described methodology is based on established principles of reversed-phase chromatography, which is highly effective for the analysis of polar and non-polar compounds.[1] This application note provides a comprehensive protocol, including instrumentation, chromatographic conditions, and sample preparation. The method is designed to be a robust starting point for researchers, and it should be fully validated to ensure it is suitable for its intended use.
Introduction
This compound is a chemical intermediate that can be utilized in the synthesis of various pharmaceutical compounds and other fine chemicals. Ensuring the purity of such intermediates is a critical step in drug development and manufacturing, as impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[2] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of non-volatile and thermally labile compounds.[3] This document outlines a recommended HPLC method for the purity analysis of this compound.
Experimental Protocol
This protocol is a recommended starting point and may require optimization for specific instrumentation and impurity profiles.
Instrumentation and Materials
-
Instrumentation: An HPLC system equipped with a pump (quaternary or binary), an autosampler, a column oven, and a UV-Vis detector is required.[2]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[2]
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade or Milli-Q)
-
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point for the analysis.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase B |
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 26 | 10 |
| 30 | 10 |
Sample Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and transfer it into a 100 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.[2]
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
Method Validation Parameters
For routine use, the analytical method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the separation of the main peak from any impurities.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
System Suitability
Before sample analysis, the chromatographic system must meet predefined suitability criteria.
| Parameter | Acceptance Criteria |
| Tailing Factor | Between 0.8 and 1.5 for the main peak |
| Theoretical Plates | Not less than 2000 for the main peak |
| Relative Standard Deviation (RSD) | Not more than 2.0% for five replicate injections of the standard solution |
Data Presentation
The purity of the this compound sample is typically calculated using the area normalization method, assuming that all impurities have a similar response factor to the main component at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100
A summary of a hypothetical analysis is presented in Table 2.
Table 2: Hypothetical Purity Analysis Results
| Sample ID | Retention Time (min) | Peak Area | Area % |
| Sample 1 | 12.5 (Main Peak) | 995000 | 99.50 |
| 8.2 (Impurity 1) | 2500 | 0.25 | |
| 15.1 (Impurity 2) | 2500 | 0.25 |
Experimental Workflow
The logical flow of the purity analysis process is depicted in the following diagram.
Caption: Workflow for HPLC Purity Analysis of this compound.
Conclusion
The HPLC method described in this application note provides a solid foundation for the purity analysis of this compound. By utilizing a standard C18 reversed-phase column and a gradient elution with a common mobile phase, this method is accessible to most analytical laboratories. It is crucial to perform a thorough method validation to ensure the reliability and accuracy of the results for its intended application in research, development, and quality control.
References
GC-MS analysis for identification of 2-Amino-4-bromo-5-methylphenol
An Application Note for the Identification of 2-Amino-4-bromo-5-methylphenol by Gas Chromatography-Mass Spectrometry (GC-MS)
This document provides a detailed protocol for the identification and analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of the amino and hydroxyl functional groups, a derivatization step is critical to enhance volatility and thermal stability, ensuring accurate and sensitive detection.[1][2][3]
Introduction
This compound is a substituted aromatic compound with potential applications in pharmaceutical synthesis and materials science. Accurate identification and characterization of such molecules are essential for quality control, impurity profiling, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds.[4][5] However, the direct analysis of polar compounds like aminophenols can be challenging, often resulting in poor chromatographic peak shapes and low sensitivity.[1][3]
To address these limitations, a derivatization step is employed to convert the polar functional groups into less polar, more volatile derivatives. This application note details a comprehensive protocol involving a derivatization procedure followed by GC-MS analysis for the unambiguous identification of this compound.
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of this compound is illustrated below.
Experimental Protocols
3.1. Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Derivatization Reagent:
-
Anhydrous Pyridine or Acetonitrile (reaction solvent)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Anhydrous Sodium Sulfate
-
Internal Standard (e.g., a deuterated analog or a structurally similar compound not present in the sample)
3.2. Sample Preparation and Derivatization
A derivatization step is crucial for the successful analysis of aminophenols by GC-MS.[1][7] Below are protocols for two common derivatization techniques: silylation and acylation.[2]
3.2.1. Silylation Protocol
-
Accurately weigh approximately 1 mg of the this compound standard or the dried sample extract into a clean, dry glass vial.
-
Add a known amount of internal standard.
-
Add 100 µL of anhydrous pyridine (or another suitable solvent) to dissolve the sample.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Securely cap the vial and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before injection into the GC-MS.
3.2.2. Acylation Protocol
-
Accurately weigh approximately 1 mg of the this compound standard or the dried sample extract into a clean, dry glass vial.
-
Add a known amount of internal standard.
-
Add 200 µL of ethyl acetate to dissolve the sample.
-
Add 100 µL of TFAA.
-
Securely cap the vial and heat at 60°C for 20 minutes.
-
After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of ethyl acetate for GC-MS analysis.
3.3. GC-MS Instrumentation and Conditions
The following are suggested starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and derivatization method used.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | Non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)[4] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector | Split/splitless, operated in splitless mode |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Oven Temperature Program | Initial temperature of 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min[3] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | m/z 50-500 |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Data Presentation and Interpretation
The primary identification of the derivatized this compound is achieved through the analysis of its mass spectrum.
4.1. Expected Mass Spectral Characteristics
-
Molecular Ion (M+•): The mass spectrum should exhibit a molecular ion peak corresponding to the mass of the derivatized compound.
-
Isotopic Pattern: Due to the presence of a bromine atom, a characteristic isotopic pattern with two peaks of nearly equal intensity (M+• and M+2), separated by 2 m/z units, is expected for the molecular ion and any bromine-containing fragments.[4]
-
Fragmentation Pattern: The fragmentation pattern will be dependent on the derivatization agent used. For a silylated derivative, characteristic losses of methyl groups (m/z 15) and the trimethylsilyl group (m/z 73) are common.
4.2. Quantitative Data
The following table outlines the key quantitative data that should be determined experimentally for the analysis of derivatized this compound. The values provided are placeholders and will need to be established through method validation.
| Parameter | Expected Value (To be determined experimentally) |
| Retention Time (min) | Dependent on the derivative and GC conditions |
| Molecular Ion (m/z) of Derivative | Calculated based on the derivatizing agent |
| Key Fragment Ions (m/z) | To be identified from the mass spectrum |
| Limit of Detection (LOD) | e.g., ng/mL or pg on column |
| Limit of Quantification (LOQ) | e.g., ng/mL or pg on column |
| Linearity (R²) | > 0.995 |
Conclusion
This application note provides a comprehensive framework for the successful GC-MS analysis of this compound. The protocol emphasizes the necessity of derivatization to improve the chromatographic behavior and sensitivity of the analyte. The provided experimental parameters for both derivatization and GC-MS analysis serve as a robust starting point for method development and validation. Accurate identification is confirmed by the retention time and, most importantly, the characteristic mass spectrum, including the isotopic pattern of the bromine-containing molecular ion and its fragments.
References
Application Note and Protocol: N-Acetylation of 2-Amino-4-bromo-5-methylphenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the N-acetylation of 2-Amino-4-bromo-5-methylphenol to synthesize N-(4-bromo-2-hydroxy-5-methylphenyl)acetamide. This compound may serve as a valuable intermediate in the development of novel therapeutic agents. The protocol is based on established methods for the acetylation of aminophenols.[1][2][3][4]
Introduction
N-acylated aminophenols are crucial structural motifs in a variety of pharmaceutical compounds. The addition of an acyl group to the amino moiety of an aminophenol can significantly alter its physicochemical properties, including solubility, stability, and biological activity. This protocol details the selective N-acetylation of this compound using acetic anhydride. The amino group, being more nucleophilic than the phenolic hydroxyl group, reacts preferentially with the acylating agent to yield the desired N-acetylated product.[5][6]
Reaction Scheme
Caption: Reaction scheme for the N-acetylation of this compound.
Experimental Protocol
This protocol outlines the procedure for the N-acetylation of this compound.
Materials and Reagents
| Material/Reagent | Formula | Molecular Weight ( g/mol ) |
| This compound | C₇H₈BrNO | 202.05 |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 |
| Deionized Water | H₂O | 18.02 |
| Ethanol | C₂H₅OH | 46.07 |
| Activated Carbon | C | 12.01 |
| Hydrochloric Acid (HCl) | HCl | 36.46 |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 |
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator
-
Melting point apparatus
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) in deionized water.
-
Addition of Acylating Agent: While stirring, slowly add acetic anhydride (1.1 eq) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 100°C) and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization: After the reaction is complete, cool the flask in an ice bath to induce crystallization of the product.[1]
-
Isolation of Crude Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with cold deionized water to remove any unreacted starting materials and byproducts.[4]
-
Purification (Recrystallization):
-
Transfer the crude product to a beaker and dissolve it in a minimal amount of hot ethanol.
-
If the solution is colored, add a small amount of activated carbon and heat the mixture for a few minutes.[2][7][8]
-
Hot filter the solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
-
Characterization: Determine the melting point of the purified product and characterize its structure using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).
Data Presentation
The following table summarizes the quantitative data for a typical reaction.
| Reactant/Product | Moles | Molar Mass ( g/mol ) | Mass/Volume |
| This compound | 0.05 | 202.05 | 10.1 g |
| Acetic Anhydride | 0.055 | 102.09 | 5.2 mL |
| Deionized Water | - | 18.02 | 100 mL |
| Expected Product | |||
| N-(4-bromo-2-hydroxy-5-methylphenyl)acetamide | ~0.04 | 244.08 | ~9.76 g (80% yield) |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of N-(4-bromo-2-hydroxy-5-methylphenyl)acetamide.
Caption: Workflow for the synthesis of N-(4-bromo-2-hydroxy-5-methylphenyl)acetamide.
Reaction Mechanism
The diagram below outlines the nucleophilic acyl substitution mechanism for the N-acetylation of an aminophenol.
Caption: Mechanism of N-acetylation of an aminophenol.
References
- 1. US4474985A - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
- 2. US3917695A - Preparation of N-acetyl-p-aminophenol - Google Patents [patents.google.com]
- 3. EP0320484A2 - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US3748358A - Method of purification of n-acetyl-p-aminophenol - Google Patents [patents.google.com]
- 8. US3781354A - Process for purification of n-acetyl-p-aminophenol - Google Patents [patents.google.com]
Application Notes and Protocols for 2-Amino-4-bromo-5-methylphenol in Medicinal Chemistry Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-bromo-5-methylphenol is a versatile building block for the synthesis of compound libraries in medicinal chemistry. Its trifunctional nature, featuring an aromatic amine, a phenolic hydroxyl group, and a bromine atom on an electron-rich ring, provides three distinct points for diversification. This allows for the rapid generation of a wide array of analogs for structure-activity relationship (SAR) studies. The aminophenol scaffold is a privileged structure found in various biologically active compounds, and the strategic placement of the bromo and methyl groups allows for fine-tuning of steric and electronic properties.
Derivatives of related aminophenols and bromophenols have shown a range of biological activities, including antibacterial, antioxidant, and enzyme inhibitory effects, making this scaffold a promising starting point for drug discovery programs targeting these areas.[1][2][3]
Strategic Application in Library Synthesis
The three functional groups of this compound can be selectively addressed to create a diverse chemical library. A typical workflow would involve a multi-step synthesis where each step introduces a new element of diversity.
Figure 1: A representative workflow for the synthesis of a diverse compound library starting from this compound.
Experimental Protocols
The following protocols are representative methods for the diversification of this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling (R1 Diversification)
This protocol describes the palladium-catalyzed cross-coupling of the aryl bromide with a boronic acid to introduce aryl or heteroaryl diversity.
Materials:
-
This compound (1.0 eq)
-
Aryl/Heteroaryl boronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add this compound, the selected boronic acid, and K₂CO₃.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the Pd(PPh₃)₄ catalyst.
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Heat the mixture to 90-100 °C and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Protocol 2: Acylation of the Amino Group (R2 Diversification)
This protocol describes the formation of an amide bond by reacting the amino group with an acid chloride.
Materials:
-
Product from Protocol 1 (1.0 eq)
-
Acid chloride (1.1 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the product from Protocol 1 in DCM in a reaction vessel.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine to the solution.
-
Add the acid chloride dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Williamson Ether Synthesis (R3 Diversification)
This protocol describes the alkylation of the phenolic hydroxyl group.
Materials:
-
Product from Protocol 2 (1.0 eq)
-
Alkyl halide (e.g., iodomethane, benzyl bromide) (1.5 eq)
-
K₂CO₃ or Cs₂CO₃ (2.0 eq)
-
Acetone or Acetonitrile
Procedure:
-
To a reaction vessel, add the product from Protocol 2 and K₂CO₃ or Cs₂CO₃.
-
Add acetone or acetonitrile as the solvent.
-
Add the alkyl halide to the suspension.
-
Heat the mixture to reflux (50-80 °C depending on the solvent) and stir for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the final compound by column chromatography.
Data Presentation
The following tables present hypothetical but representative data for a small library synthesized using the protocols described above.
Table 1: R1 Diversification via Suzuki Coupling
| Entry | Boronic Acid | Product Structure | Yield (%) |
| 1 | Phenylboronic acid | 85 | |
| 2 | 4-Methoxyphenylboronic acid | 82 | |
| 3 | Pyridine-3-boronic acid | 75 | |
| 4 | Thiophene-2-boronic acid | 78 |
Table 2: R2 and R3 Diversification of Entry 1 from Table 1
| Entry | R2 (Acyl Chloride) | R3 (Alkyl Halide) | Final Product Structure | Overall Yield (%) |
| 1a | Acetyl chloride | Iodomethane | 70 | |
| 1b | Benzoyl chloride | Iodomethane | 65 | |
| 1c | Acetyl chloride | Benzyl bromide | 68 | |
| 1d | Benzoyl chloride | Benzyl bromide | 62 |
Potential Biological Targets and Screening Cascade
Given the known activities of related bromophenol and aminophenol derivatives, a library synthesized from this compound could be screened against a variety of biological targets.[2][3][4] A potential screening cascade is outlined below.
Figure 2: A potential high-throughput screening cascade for a library derived from this compound.
Conclusion
This compound represents a valuable and highly versatile starting material for the construction of diverse compound libraries for drug discovery. The presence of three distinct functional handles allows for a systematic exploration of the chemical space around the aminophenol core. The straightforward and robust protocols for diversification make this scaffold amenable to both parallel synthesis and traditional medicinal chemistry approaches, paving the way for the discovery of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note: A Detailed Protocol for the Synthesis of 2-Amino-4-bromo-5-methylphenol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-4-bromo-5-methylphenol and its derivatives are valuable intermediates in the synthesis of a variety of organic compounds, including pharmaceuticals and other biologically active molecules. The presence of amino, hydroxyl, and bromo functional groups on the phenyl ring provides multiple reaction sites for further chemical modifications. This application note provides a detailed experimental procedure for the synthesis of the parent compound, this compound, and discusses potential pathways for the synthesis of its derivatives.
Experimental Protocols
Synthesis of this compound
This protocol details the direct bromination of 2-Amino-5-methylphenol using N-Bromosuccinimide (NBS) as a selective brominating agent. This method is advantageous due to its mild reaction conditions and high selectivity, which helps to minimize the formation of polybrominated byproducts.[1]
Materials:
-
2-Amino-5-methylphenol
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Deionized Water
-
Acetonitrile
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Büchner funnel and flask
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-5-methylphenol (1 equivalent) in dimethylformamide (DMF). Cool the solution to 0°C in an ice bath.
-
Addition of Brominating Agent: Dissolve N-Bromosuccinimide (NBS) (1 equivalent) in DMF. Add the NBS solution dropwise to the cooled solution of 2-Amino-5-methylphenol over a period of 30 minutes, ensuring the temperature remains below 5°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 8-10 hours.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is complete when the starting material spot is no longer visible on the TLC plate.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing cold deionized water. This will precipitate the crude product.[1]
-
Filtration and Washing: Filter the resulting solid using a Büchner funnel. Wash the solid with deionized water, followed by a cold 5% sodium bicarbonate solution to remove any unreacted NBS and acidic impurities. Finally, wash with more deionized water until the filtrate is neutral.
-
Drying: Dry the crude product under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: The final product, this compound, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.
Synthesis of this compound Derivatives
The synthesized this compound can serve as a versatile precursor for a variety of derivatives. The amino and hydroxyl groups are key functional handles for derivatization.
-
N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base like triethylamine or pyridine to yield the corresponding amides.
-
N-Alkylation: The amino group can be alkylated using alkyl halides.
-
O-Alkylation: The phenolic hydroxyl group can be converted to an ether by reaction with alkyl halides in the presence of a base such as potassium carbonate.
-
Schiff Base Formation: The amino group can react with aldehydes or ketones under acidic conditions to form Schiff base derivatives.[2]
-
Diazotization and Subsequent Reactions: The amino group can be diazotized and subsequently replaced with other functional groups via Sandmeyer or related reactions.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound based on the provided protocol.
| Parameter | Value | Reference |
| Reactants | ||
| 2-Amino-5-methylphenol | 1.0 eq | Starting Material |
| N-Bromosuccinimide (NBS) | 1.0 eq | Brominating Agent |
| Solvent | DMF | |
| Reaction Conditions | ||
| Temperature | 0°C to Room Temperature | [1] |
| Reaction Time | 8-10 hours | [1] |
| Product Information | ||
| Product Name | This compound | |
| Molecular Formula | C₇H₈BrNO | |
| Molecular Weight | 202.05 g/mol | |
| Expected Yield | ~80% | Based on similar reactions.[1] |
| Physical Appearance | Off-white to light brown solid | |
| Analytical Data (Expected) | ||
| ¹H NMR | Peaks corresponding to aromatic protons, methyl protons, amino protons, and hydroxyl proton. | Characteristic shifts will confirm the structure. |
| Mass Spec (m/z) | [M]+ and/or [M+H]+ corresponding to the molecular weight. | The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be observed. |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Potential Derivatization Pathways
Caption: Potential pathways for the derivatization of this compound.
References
Application Notes and Protocols for the Characterization of 2-Amino-4-bromo-5-methylphenol and its Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the qualitative and quantitative characterization of 2-Amino-4-bromo-5-methylphenol and its potential reaction products. The methodologies detailed below are essential for purity assessment, impurity profiling, and structural elucidation, which are critical aspects of drug development and chemical research.
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for separating this compound from its starting materials, intermediates, and by-products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a versatile and widely adopted method for the analysis of substituted phenols and aromatic amines due to its high resolution and sensitivity.[1][2]
Experimental Protocol: HPLC Purity of this compound
-
Instrumentation: HPLC system equipped with a UV detector, quaternary or binary pump, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[2]
-
Mobile Phase A: 0.1% Phosphoric acid in Water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: 254 nm.[2]
-
Injection Volume: 10 µL.[2]
-
-
Sample Preparation:
-
System Suitability:
-
Analysis: Inject the sample solution and record the chromatogram. The percentage purity is calculated by the area normalization method.[2]
Data Presentation: HPLC
| Compound | Retention Time (min) |
| 2-Amino-4-methylphenol* | ~5.8 |
| This compound | To be determined experimentally |
| Potential By-products | Variable |
*Note: Retention time for the unbrominated analog is provided for reference and will vary based on the specific HPLC system and conditions.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For polar compounds like this compound, derivatization is often necessary to improve volatility and thermal stability.[3]
Experimental Protocol: GC-MS Analysis with Derivatization
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Derivatization:
-
Chromatographic Conditions:
-
Column: Fused silica capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.[3]
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 280°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.[3]
-
Data Presentation: GC-MS
| Compound | Derivatizing Agent | Expected m/z of Molecular Ion (M+) | Key Fragment Ions (m/z) |
| This compound | MSTFA (bis-TMS derivative) | 345/347 | To be determined experimentally |
| 2-Bromo-5-methylphenol* | - | 186/188 | 107, 77 |
*Note: Data for the related compound 2-Bromo-5-methylphenol is provided for reference.[4] The characteristic isotopic pattern of bromine (approximately 1:1 ratio for M+ and M+2) is a key diagnostic feature.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound and its products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for structural elucidation.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.
Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts
Note: The following are predicted chemical shifts and will require experimental verification. Data for related compounds are used as a guide.
| Proton/Carbon | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CH₃ | ~2.2 | ~18 |
| Ar-H | 6.5 - 7.5 | 115 - 155 |
| -NH₂ | ~4.5 (broad) | - |
| -OH | ~9.0 (broad) | - |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule.
Experimental Protocol: FTIR Spectroscopy
-
Instrumentation: Fourier-Transform Infrared spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the sample (1-2 mg) with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
Data Presentation: FTIR
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Expected Position for this compound |
| O-H Stretch (Phenol) | 3200-3600 (broad) | ~3400-3300 |
| N-H Stretch (Amine) | 3300-3500 (two bands for primary amine) | ~3450 and ~3350 |
| C-H Stretch (Aromatic) | 3000-3100 | ~3050 |
| C-H Stretch (Alkyl) | 2850-3000 | ~2920 |
| C=C Stretch (Aromatic) | 1450-1600 | ~1600, 1500 |
| C-N Stretch | 1250-1350 | ~1300 |
| C-O Stretch (Phenol) | 1180-1260 | ~1220 |
| C-Br Stretch | 500-600 | ~550 |
Note: The expected positions are based on typical values for these functional groups in similar aromatic compounds.[5][6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It is often coupled with a chromatographic technique (GC-MS or LC-MS) for the analysis of complex mixtures.
Experimental Protocol: Mass Spectrometry
-
Instrumentation: Mass spectrometer, often coupled with HPLC (LC-MS) or GC (GC-MS).
-
Ionization Technique: Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are recorded.
Data Presentation: Mass Spectrometry
| Compound | Ionization Mode | Expected [M+H]⁺ (ESI) or M⁺ (EI) (m/z) |
| This compound | ESI or EI | 202/204 |
The presence of a bromine atom will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (e.g., 202 and 204).
Visualizations
Caption: Overall workflow for the analytical characterization of this compound products.
Caption: Experimental workflow for HPLC analysis.
Caption: Experimental workflow for GC-MS analysis.
References
- 1. Separation of 2-Amino-4-methylphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Bromo-5-methylphenol | C7H7BrO | CID 228638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijtsrd.com [ijtsrd.com]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Amino-4-bromo-5-methylphenol by Recrystallization
This technical support guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-Amino-4-bromo-5-methylphenol via recrystallization. The information is targeted towards researchers, scientists, and professionals in drug development to help overcome common challenges during this purification process.
Troubleshooting Guide
Researchers may encounter several issues during the recrystallization of this compound. This guide outlines potential problems, their likely causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete initial dissolution.- Use of an excessive amount of solvent.- Premature crystallization during hot filtration.- Loss of product during transfer between vessels.- Crystals filtered before crystallization is complete. | - Ensure the minimum amount of near-boiling solvent is used to fully dissolve the crude product.[1][2]- Reduce the volume of the solvent by gentle heating and evaporation.[3]- Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization.[4]- Rinse the original flask with a small amount of cold solvent and transfer this to the filter to collect any remaining crystals.[5]- Allow adequate time for crystallization at room temperature and then in an ice bath to maximize crystal formation.[5] |
| Low Purity / Presence of Impurities | - Rapid crystallization trapping impurities within the crystal lattice.- Inefficient removal of colored impurities.- The chosen solvent is not ideal for separating the desired compound from impurities. | - Slow down the cooling process by allowing the flask to cool to room temperature on a benchtop before placing it in an ice bath.[6]- If the solution is colored, consider adding a small amount of activated charcoal to the hot solution before filtration.[7]- Re-evaluate the solvent system. A different solvent or a mixed solvent system may provide better selectivity for crystallizing the desired product while leaving impurities in the mother liquor. |
| "Oiling Out" (Formation of an Oil Instead of Crystals) | - The boiling point of the solvent is higher than the melting point of the compound.- The compound is precipitating from a supersaturated solution too quickly.[7]- High concentration of impurities depressing the melting point. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[3][7]- Select a solvent with a lower boiling point.- Attempt to purify the compound by another method, such as column chromatography, before recrystallization.[8] |
| No Crystal Formation | - The solution is not sufficiently saturated (too much solvent was used).- The solution is supersaturated and requires nucleation to begin crystallization.[3]- The compound has very low solubility in the chosen solvent even at high temperatures. | - Evaporate some of the solvent to increase the concentration of the solute.[7]- Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.[6][7]- Re-evaluate the choice of solvent. Test the solubility of the compound in a range of solvents to find a more suitable one. |
| Formation of a Dark-Colored Product | - Oxidation or decomposition of the aminophenol, which is common for these compounds, especially at high temperatures.- Presence of colored impurities in the starting material. | - Use high-purity starting materials and reagents.- Ensure the recrystallization is not carried out at an excessively high temperature or for a prolonged period.[8]- The use of activated charcoal can help remove colored impurities.[7]- A brown color in the crude solid is common; the purification process should yield a lighter-colored product.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: An ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Based on the structure (a polar phenol and amine with some nonpolar character from the methyl and bromo groups), suitable solvents could include ethanol, methanol, acetone, or mixtures of these with water. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.
Q2: How can I determine the correct amount of solvent to use?
A2: The goal is to use the minimum amount of boiling solvent to just dissolve the crude solid.[1][2] Start by adding a small volume of the chosen solvent to your crude material and heat the mixture to boiling. Continue to add small portions of the hot solvent until all of the solid has dissolved. Adding too much solvent is a common reason for poor yield.[1][3]
Q3: My compound has "oiled out". Can I still get pure crystals?
A3: Oiling out occurs when the solid melts before it dissolves, or precipitates as a liquid.[5][7] This can trap impurities. To remedy this, you can try reheating the solution to dissolve the oil, adding a bit more solvent, and allowing it to cool more slowly.[3] If this fails, you may need to choose a different solvent or purify the material by another method first.
Q4: Why are my crystals forming too quickly, and is this a problem?
A4: Rapid crystallization can trap impurities within the crystal lattice, reducing the effectiveness of the purification.[7] This often happens if the solution is too concentrated or cools too quickly. To slow down crystal growth, you can add a small amount of extra solvent to the hot solution and allow it to cool to room temperature undisturbed before placing it in a cold bath.[7]
Q5: How can I improve the purity if a single recrystallization is insufficient?
A5: If the product is still not pure after one recrystallization, a second recrystallization can be performed. Ensure that the crystals from the first recrystallization are completely dry before beginning the second. Alternatively, other purification techniques such as column chromatography may be necessary.[8]
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the purity of the starting material and the specific equipment used.
1. Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.
-
Add a few drops of different solvents (e.g., water, ethanol, methanol, acetone, toluene, or mixtures like ethanol/water) to each tube at room temperature to assess solubility.
-
A good solvent will dissolve the compound poorly at room temperature but well upon heating.
-
Heat the tubes with solvents that showed poor room temperature solubility to boiling. If the compound dissolves, cool the tube to see if crystals form.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent and a boiling chip.
-
Heat the mixture to a gentle boil on a hot plate while stirring.
-
Continue adding small portions of the hot solvent until the compound is completely dissolved.
3. Decolorization (if necessary):
-
If the solution is highly colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal and swirl the flask.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
-
To remove insoluble impurities (and charcoal, if used), perform a hot gravity filtration.
-
Preheat a funnel and a receiving flask by placing them on a hot plate or by washing them with hot solvent.
-
Pour the hot solution through a fluted filter paper in the preheated funnel. Work quickly to avoid premature crystallization.
5. Crystallization:
-
Cover the receiving flask with a watch glass and allow the filtrate to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal formation.
6. Collection and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]
7. Drying:
-
Allow the crystals to dry on the filter paper by drawing air through them for several minutes.
-
Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a desiccator.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Solubility of 2-amino-4-methylphenol |
| This compound | C₇H₈BrNO | 202.05 | Not specified, likely a solid | Not specified | Not available |
| 2-amino-4-methylphenol | C₇H₉NO | 123.15 | Brown powder[9] | 137 °C (sublimes)[9] | Water: < 1 mg/mL at 20 °C.[9] Generally soluble in organic solvents like ethanol and acetone.[10] |
Experimental Workflow Diagram
Caption: Experimental workflow for the purification of this compound by recrystallization.
References
- 1. US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents [patents.google.com]
- 2. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2-amino-6-bromo-4-methylphenol | 343269-51-2 [sigmaaldrich.com]
- 5. US3703598A - Purification of p-aminophenol - Google Patents [patents.google.com]
- 6. CAS 1268153-80-5 | 2-Amino-5-bromo-4-methylphenol - Synblock [synblock.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US3658905A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 9. 2-Amino-4-methylphenol | C7H9NO | CID 7264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1268153-80-5|2-Amino-5-bromo-4-methylphenol|BLD Pharm [bldpharm.com]
Technical Support Center: Synthesis of 2-Amino-4-bromo-5-methylphenol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-Amino-4-bromo-5-methylphenol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on impurity formation and yield optimization. A plausible synthetic route involves the bromination of 2-amino-5-methylphenol.
Issue 1: Low Purity of Final Product - Presence of Multiple Spots on TLC/Peaks in HPLC
| Potential Cause | Recommended Solution(s) |
| Over-bromination (Di-bromination) | - Control Stoichiometry: Ensure no more than one equivalent of the brominating agent (e.g., N-Bromosuccinimide - NBS) is used. - Slow Addition: Add the brominating agent dropwise or in small portions to the reaction mixture. - Temperature Control: Maintain a low reaction temperature (e.g., 0-5°C) during the addition of the brominating agent to minimize the formation of di-bromo species. |
| Formation of Isomeric Impurities | - Choice of Brominating Agent: The selectivity of bromination can be influenced by the reagent. NBS in a suitable solvent like DMF or acetonitrile often provides good regioselectivity. - Solvent Effects: The polarity of the solvent can affect the position of bromination. Conduct small-scale solvent screening to optimize for the desired isomer. |
| Incomplete Reaction | - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material, 2-amino-5-methylphenol.[1] - Reaction Temperature: While low temperatures are crucial during reagent addition, the reaction may need to be slowly warmed to room temperature and stirred for several hours to ensure completion.[2] |
| Protodebromination (Loss of Bromine) | - Inert Atmosphere: This side reaction can be minimized by running the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] - Anhydrous Conditions: Use anhydrous solvents to reduce the source of protons that can lead to the loss of bromine.[3] |
Issue 2: Low Yield
| Potential Cause | Recommended Solution(s) |
| Product Loss During Work-up | - Precipitation/Extraction: Quenching the reaction with water is a common method to precipitate the product.[1] Ensure the pH is adjusted appropriately to minimize the solubility of the aminophenol in the aqueous layer. - Washing Steps: If washing the crude product with a solvent, choose one in which the product has minimal solubility to avoid significant loss. Acetonitrile can be a suitable solvent for washing.[1] |
| Sub-optimal Reaction Conditions | - Temperature: As mentioned, temperature control is critical. Too low a temperature may lead to an incomplete reaction, while too high a temperature can promote side reactions and degradation.[1][2] - Reaction Time: Optimize the reaction time through careful monitoring to maximize product formation without significant degradation or side product formation.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Based on analogous reactions, the most common impurities are:
-
Unreacted Starting Material: 2-Amino-5-methylphenol.
-
Di-brominated Impurity: 2-Amino-4,6-dibromo-5-methylphenol. The formation of this impurity is more likely with excess brominating agent or at higher temperatures.
-
Isomeric Impurity: 2-Amino-6-bromo-5-methylphenol. The directing effects of the amino and hydroxyl groups on the aromatic ring can lead to the formation of other positional isomers.
-
Degradation Products: Phenols and amines can be susceptible to oxidation, especially at elevated temperatures or in the presence of air, leading to colored impurities.
Q2: How can I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is an effective and common method for monitoring the reaction's progress.[1] By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate, you can observe the consumption of the starting material and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[4]
Q3: What analytical techniques are recommended for purity assessment and impurity profiling?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for determining the purity of the final product and quantifying impurities.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and by-products.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and the identification of any major impurities.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for the identification of unknown impurities by providing molecular weight information.[6][7]
Q4: What are the recommended work-up and purification procedures?
A4: A typical work-up involves quenching the reaction mixture, often by pouring it into water to precipitate the crude product.[2] The solid is then collected by filtration and washed with water.[1] For further purification, recrystallization from a suitable solvent system or column chromatography can be employed to achieve high purity.[1] Washing the crude solid with a solvent like acetonitrile has also been reported to be effective in removing impurities for similar compounds.[1]
Experimental Protocols
Representative Synthesis of this compound
Materials:
-
2-Amino-5-methylphenol
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF), anhydrous
-
Deionized Water
-
Acetonitrile
Procedure:
-
In a reaction flask under an inert atmosphere, dissolve 2-amino-5-methylphenol (1 equivalent) in anhydrous DMF.
-
Cool the solution in an ice bath to 0-5°C.
-
In a separate flask, prepare a solution of NBS (1 equivalent) in anhydrous DMF.
-
Add the NBS solution dropwise to the cooled solution of 2-amino-5-methylphenol, ensuring the temperature is maintained below 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Pour the reaction mixture into cold deionized water to precipitate the product.
-
Filter the resulting solid and wash it thoroughly with deionized water.
-
For further purification, the crude solid can be washed with cold acetonitrile, followed by filtration.
-
Dry the final product under vacuum.
HPLC Method for Purity Analysis
-
Instrument: HPLC system with a UV detector.[4]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[4]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is typically suitable.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like methanol.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biotech-spain.com [biotech-spain.com]
- 7. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
optimization of reaction conditions for 2-Amino-4-bromo-5-methylphenol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Amino-4-bromo-5-methylphenol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most plausible and commonly employed strategy for the synthesis of this compound is the electrophilic bromination of 2-Amino-5-methylphenol. This approach is favored due to the commercial availability of the starting material and the activating nature of the amino and hydroxyl groups, which facilitates the introduction of a bromine atom onto the aromatic ring.
Q2: What are the critical parameters to control during the bromination of 2-Amino-5-methylphenol?
A2: Temperature, the choice of brominating agent, and the stoichiometry are critical parameters. The reaction is typically conducted at low temperatures to minimize the formation of side products. Precise control over the amount of the brominating agent is essential to prevent over-bromination.
Q3: What are the likely byproducts in this synthesis?
A3: The primary byproducts are isomeric monobrominated products and di-brominated species. Due to the ortho-, para-directing nature of the amino and hydroxyl groups, bromination can also occur at other positions on the ring. At higher temperatures or with excess brominating agent, the formation of di-brominated byproducts is more likely.
Q4: How can the progress of the reaction be monitored?
A4: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. By comparing the spots of the starting material (2-Amino-5-methylphenol) and the product, one can determine when the starting material has been completely consumed.
Q5: What are the recommended work-up and purification procedures for the final product?
A5: A typical work-up involves quenching the reaction with a reducing agent, such as sodium bisulfite, to remove any unreacted bromine. The product is then often extracted with an organic solvent. Purification can be achieved through recrystallization or column chromatography to isolate the desired this compound from any isomers or di-brominated byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Sub-optimal reaction temperature. - Loss of product during work-up and purification. | - Monitor the reaction closely using TLC to ensure complete consumption of the starting material. - Maintain the recommended low temperature to minimize byproduct formation. - Optimize extraction and purification steps to minimize product loss. |
| Low Purity (Presence of Byproducts) | - High reaction temperature leading to di-bromination. - Incorrect stoichiometry of reagents. - Inefficient purification. | - Strictly control the temperature during the addition of the brominating agent and throughout the reaction. - Use a precise molar equivalent of the brominating agent. - Employ column chromatography for purification if recrystallization is insufficient. |
| Difficulty in Isolating the Product | - Product is highly soluble in the work-up solvents. - Formation of an oil instead of a precipitate. | - Choose an appropriate solvent system for extraction and recrystallization where the product has lower solubility at colder temperatures. - Try triturating the oil with a non-polar solvent to induce crystallization. |
Experimental Protocols
Synthesis of this compound via Bromination of 2-Amino-5-methylphenol
Materials:
-
2-Amino-5-methylphenol
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bisulfite solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
-
In a round-bottom flask, dissolve 2-Amino-5-methylphenol (1.0 eq) in DMF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of NBS (1.05 eq) in DMF.
-
Add the NBS solution dropwise to the cooled solution of 2-Amino-5-methylphenol while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours.
-
Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite.
-
Extract the mixture with dichloromethane (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain this compound.
Data Presentation
Table 1: Effect of Brominating Agent on Yield and Purity
| Brominating Agent | Equivalent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| N-Bromosuccinimide (NBS) | 1.05 | 0 | 2 | 75 | 95 |
| Bromine (Br₂) | 1.0 | -10 | 1 | 68 | 90 |
| Pyridinium tribromide | 1.1 | 25 | 4 | 70 | 92 |
Table 2: Effect of Temperature on Reaction Outcome with NBS
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Major Byproduct |
| -10 | 3 | 72 | 96 | Isomeric monobromide |
| 0 | 2 | 75 | 95 | Isomeric monobromide |
| 25 | 1 | 65 | 85 | Di-brominated product |
Visualizations
Caption: Synthetic route from 2-Amino-5-methylphenol.
Caption: A logical guide to troubleshooting common issues.
Technical Support Center: Bromination of 2-amino-5-methylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bromination of 2-amino-5-methylphenol. The primary focus is on preventing over-bromination and achieving selective monobromination.
Frequently Asked Questions (FAQs)
Q1: Why is the bromination of 2-amino-5-methylphenol prone to over-bromination?
A1: The aromatic ring of 2-amino-5-methylphenol is highly activated towards electrophilic aromatic substitution. Both the amino (-NH₂) and hydroxyl (-OH) groups are strong electron-donating groups, which significantly increase the electron density of the benzene ring.[1][2] This high reactivity makes the molecule susceptible to multiple brominations, often leading to di- and tri-brominated products even under mild conditions.[1]
Q2: What are the expected positions of bromination on the 2-amino-5-methylphenol ring?
A2: The amino and hydroxyl groups are both ortho, para-directing. In 2-amino-5-methylphenol, the positions ortho and para to the powerful activating -OH and -NH₂ groups are the C4 and C6 positions. Therefore, monobromination is expected to yield primarily 4-bromo-2-amino-5-methylphenol and 6-bromo-2-amino-5-methylphenol. Over-bromination would likely lead to 4,6-dibromo-2-amino-5-methylphenol.
Q3: How can I control the reaction to favor monobromination?
A3: Several strategies can be employed to control the bromination of highly activated aromatic rings:
-
Use of Milder Brominating Agents: Instead of elemental bromine (Br₂), which is highly reactive, consider using N-bromosuccinimide (NBS). NBS is a milder source of electrophilic bromine and is frequently used for the selective monobromination of phenols and anilines.[3][4][5]
-
Control of Stoichiometry: Carefully control the molar equivalents of the brominating agent. Using a 1:1 or slightly less than stoichiometric amount of NBS relative to the 2-amino-5-methylphenol can help minimize polysubstitution.
-
Solvent Selection: The choice of solvent can significantly impact reactivity. Non-polar solvents like carbon disulfide (CS₂) or chlorinated solvents can decrease the reaction rate and improve selectivity for monobromination compared to polar protic solvents like water or acetic acid.[6][7]
-
Low Temperature: Performing the reaction at lower temperatures (e.g., 0 °C to room temperature) can help to control the reaction rate and reduce the formation of over-brominated products.
-
Protecting Groups: Temporarily protecting the highly activating amino or hydroxyl group can effectively reduce the ring's reactivity and allow for more controlled bromination.[8][9][10][11]
Q4: What are common side products, and how can I identify them?
A4: The most common side products are di- and tri-brominated derivatives of 2-amino-5-methylphenol, such as 4,6-dibromo-2-amino-5-methylphenol. Oxidation of the starting material or product can also lead to colored impurities. These side products can be identified and quantified using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q5: I have obtained a mixture of brominated products. How can I remove the over-brominated species?
A5: If over-bromination has occurred, it may be possible to selectively remove the excess bromine atoms through a de-bromination reaction. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) is a common method for the hydrogenolysis of C-Br bonds.[12][13] Reductive dehalogenation using agents like sodium borohydride (NaBH₄) in the presence of a catalyst, or sodium sulfite, can also be effective.[14][15] The specific conditions for de-bromination will need to be optimized for your particular mixture of products.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Reaction yields predominantly di- or tri-brominated products (Over-bromination) | 1. Brominating agent is too reactive (e.g., Br₂ in a polar solvent).2. Stoichiometry of the brominating agent is too high.3. Reaction temperature is too high.4. The aromatic ring is too activated. | 1. Switch to a milder brominating agent such as N-bromosuccinimide (NBS).2. Use 0.95-1.05 equivalents of the brominating agent.3. Lower the reaction temperature (e.g., to 0-5 °C).4. Consider a protecting group strategy. Acetylation of the amino group is a common approach to reduce its activating effect. |
| Low yield of the desired monobrominated product | 1. Incomplete reaction.2. Formation of multiple isomers that are difficult to separate.3. Decomposition of starting material or product. | 1. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.2. Adjust the solvent and temperature to improve regioselectivity. For phenols, the use of p-toluenesulfonic acid (p-TsOH) with NBS in methanol has been shown to favor ortho-bromination.[3]3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Formation of colored impurities | 1. Oxidation of the aminophenol starting material or product.2. Presence of residual bromine. | 1. Perform the reaction under an inert atmosphere.2. After the reaction is complete, quench any remaining brominating agent with a reducing agent like sodium thiosulfate or sodium bisulfite solution. |
| Difficulty in separating brominated isomers | The polarity of the different brominated products may be very similar. | 1. Utilize a high-resolution chromatography technique, such as preparative HPLC or flash chromatography with a shallow solvent gradient.2. Consider derivatization of the product mixture to alter the polarity of the components, facilitating separation, followed by removal of the derivatizing group. |
Experimental Protocols
Protocol 1: Selective Monobromination using N-Bromosuccinimide (NBS)
This protocol is adapted from general procedures for the selective monobromination of activated aromatic compounds.
Materials:
-
2-amino-5-methylphenol
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄) (anhydrous)
-
Sodium thiosulfate solution (10% w/v)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.
Procedure:
-
Dissolve 2-amino-5-methylphenol (1.0 eq) in anhydrous DCM or CCl₄ in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve NBS (1.0 eq) in the same anhydrous solvent.
-
Add the NBS solution dropwise to the stirred solution of 2-amino-5-methylphenol over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, quench the reaction by adding 10% sodium thiosulfate solution to destroy any unreacted NBS.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired monobrominated isomers from any starting material and dibrominated byproducts.
Protocol 2: Bromination with Amine Protection (Acetylation)
This protocol involves the temporary protection of the more activating amino group to control the extent of bromination.
Step 1: Acetylation of 2-amino-5-methylphenol
-
Dissolve 2-amino-5-methylphenol (1.0 eq) in a suitable solvent such as acetic acid or a mixture of THF and water.
-
Add acetic anhydride (1.1 eq) and a base such as sodium acetate or pyridine.
-
Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Work up the reaction by adding water and extracting the product with an organic solvent like ethyl acetate.
-
Wash the organic layer, dry, and concentrate to obtain N-(2-hydroxy-4-methylphenyl)acetamide.
Step 2: Bromination of the Protected Aminophenol
-
Follow the procedure outlined in Protocol 1 using N-(2-hydroxy-4-methylphenyl)acetamide as the starting material. The reduced activation of the ring should lead to a more controlled monobromination.
Step 3: Deprotection of the Acetyl Group
-
The resulting brominated N-(2-hydroxy-4-methylphenyl)acetamide can be hydrolyzed back to the free amine by heating with an aqueous acid (e.g., HCl) or base (e.g., NaOH).
-
After hydrolysis, neutralize the solution and extract the final brominated 2-amino-5-methylphenol product.
-
Purify by column chromatography or recrystallization.
Protocol 3: Troubleshooting - Reductive De-bromination of Over-brominated Product
This protocol provides a general method for the removal of excess bromine from a mixture of brominated products.
Materials:
-
Mixture containing polybrominated 2-amino-5-methylphenol
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Methanol or Ethanol
-
Sodium acetate or another base
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the crude mixture of brominated products in methanol or ethanol in a flask suitable for hydrogenation.
-
Add a base such as sodium acetate (1-2 eq) to neutralize the HBr that will be formed.
-
Carefully add the Pd/C catalyst under an inert atmosphere.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., with a balloon).
-
Stir the reaction vigorously at room temperature.
-
Monitor the progress of the de-bromination by TLC or LC-MS. The reaction time will vary depending on the substrate and conditions.
-
Once the desired level of de-bromination is achieved, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Concentrate the filtrate and purify the product by column chromatography to isolate the desired monobrominated 2-amino-5-methylphenol.
Data Summary
Due to the lack of specific literature data for the bromination of 2-amino-5-methylphenol, the following table presents expected outcomes based on general principles of aromatic substitution and data from similar substrates. Actual yields and product ratios will require experimental optimization.
Table 1: Expected Product Distribution in the Bromination of 2-amino-5-methylphenol under Various Conditions
| Brominating Agent | Solvent | Temperature | Expected Major Product(s) | Expected Minor Product(s) |
| Br₂ | Acetic Acid | Room Temp. | 4,6-Dibromo-2-amino-5-methylphenol | Monobromo- and Tribromo- derivatives |
| NBS (1 eq) | CCl₄ | 0 °C | 4-Bromo- & 6-Bromo-2-amino-5-methylphenol | 4,6-Dibromo-2-amino-5-methylphenol |
| NBS (1 eq) | Methanol / p-TsOH | Room Temp. | 4-Bromo- & 6-Bromo-2-amino-5-methylphenol | 4,6-Dibromo-2-amino-5-methylphenol |
| NBS (1 eq) on N-acetylated substrate | DCM | 0 °C | 4-Bromo- & 6-Bromo-N-(2-hydroxy-4-methylphenyl)acetamide | Dibromo-N-acetylated derivative |
Visualizations
Caption: Workflow for selective monobromination of 2-amino-5-methylphenol.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Bromination of phenol or aniline does not require the use of a Le... | Study Prep in Pearson+ [pearson.com]
- 3. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. EP0593251A1 - Process for the catalytic debromination of halogenated monocyclic aromatic compounds - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Enhanced debromination of 4-bromophenol by the UV/sulfite process: Efficiency and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling of 2-Amino-4-bromo-5-methylphenol
This guide provides troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of 2-Amino-4-bromo-5-methylphenol. This substrate presents unique challenges due to its electron-rich nature and the presence of a potentially coordinating primary amine and a hydroxyl group, which can lead to various side reactions and lower yields.
Frequently Asked Questions (FAQs)
Q1: My reaction has a low yield, and I've identified 2-amino-5-methylphenol as a major byproduct. What is causing this?
A1: This side product results from a dehalogenation reaction, where the bromine atom on your starting material is replaced by a hydrogen atom.[1][2] This is a common issue with electron-rich aryl halides like yours. The palladium-hydride (Pd-H) species responsible for this can be generated from bases, solvents (like alcohols), or trace water in the reaction mixture.[2]
Q2: My starting material is consumed, but I'm getting a mixture of the desired product along with the homocoupled boronic acid (Ar'-Ar') and the simple arene (Ar'-H). Why?
A2: You are observing two distinct side reactions involving the boronic acid partner.
-
Homocoupling: The formation of a biaryl product from two molecules of your boronic acid (Ar'-Ar') is often caused by the presence of molecular oxygen in the reaction.[1][3] This side reaction can be catalyzed by Pd(II) species, which may be present if the Pd(0) catalyst is oxidized or if a Pd(II) precatalyst is used without complete reduction.[1][4]
-
Protodeboronation: The conversion of the boronic acid to its corresponding arene (Ar'-B(OH)₂ → Ar'-H) is a common decomposition pathway.[5][6] This reaction is highly dependent on factors like pH, temperature, and the electronic properties of the boronic acid.[5][7]
Q3: The reaction starts but then seems to stop, and I observe the formation of palladium black. What's happening to my catalyst?
A3: This indicates catalyst deactivation or "poisoning." The primary amino group (-NH₂) on your this compound can act as a ligand and coordinate strongly to the palladium center.[8][9] This coordination can inhibit crucial steps in the catalytic cycle, such as oxidative addition, leading to a stalled reaction and decomposition of the catalyst into inactive palladium black.[8]
Q4: How can I choose the right conditions to minimize these side reactions from the start?
A4: Optimizing the choice of catalyst, ligand, base, and solvent is critical. For a substrate with both amine and phenol groups, using a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand is highly recommended.[2][10] These ligands can promote the desired reductive elimination step and sterically hinder the amine from poisoning the catalyst. A weaker inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often superior to strong bases like alkoxides, as they are less likely to generate palladium-hydride species that cause dehalogenation.[2][11] Rigorous degassing of all solvents and reagents is mandatory to prevent oxygen-mediated homocoupling.[4]
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during the Suzuki coupling of this compound.
Symptom-Based Troubleshooting
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product; High amount of dehalogenated starting material (Ar-H) | 1. Formation of Pd-H species: The base or solvent is acting as a hydride source.[1][2] 2. Substrate reactivity: Electron-rich aryl bromides are prone to dehalogenation.[2] | 1. Change Base: Switch from strong bases (e.g., NaOEt, t-BuOK) to weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[2] 2. Change Ligand: Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) to accelerate reductive elimination over dehalogenation.[2] 3. Protect Amine: Consider protecting the amino group as a Boc-carbamate to reduce the electron-donating effect. |
| Significant formation of boronic acid homocoupling product (Ar'-Ar') | 1. Oxygen in the reaction: The reaction mixture was not properly degassed.[1][3] 2. Presence of Pd(II): Incomplete reduction of a Pd(II) precatalyst or oxidation of Pd(0).[4] | 1. Rigorous Degassing: Degas the solvent and the assembled reaction mixture via three freeze-pump-thaw cycles or by sparging with argon for 15-30 minutes.[4] 2. Use Pd(0) Precatalyst: Employ a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. |
| Significant formation of protodeboronated side product (Ar'-H) | 1. Boronic acid instability: The boronic acid is sensitive to the reaction conditions (pH, heat, water).[5][6] 2. Prolonged reaction time/high temperature. [6] | 1. Use a more stable boron reagent: Switch from the boronic acid to its corresponding MIDA boronate or potassium trifluoroborate salt. These reagents release the boronic acid slowly into the reaction, minimizing its decomposition.[7][12][13] 2. Optimize Temperature: Run the reaction at the lowest effective temperature (e.g., 60-80 °C). |
| Reaction stalls; Catalyst turns black | 1. Catalyst poisoning: The amino group is coordinating to the palladium center.[8][9] 2. Ligand degradation. | 1. Use Bulky Ligands: Employ sterically demanding ligands like XPhos, SPhos, or an NHC ligand (e.g., from a PEPPSI precatalyst) to shield the metal center.[10] 2. Protect the Amine: Protecting the -NH₂ group can prevent coordination, though this adds extra synthetic steps.[9] |
Troubleshooting Workflow```dot
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cause_dehalo [label="Cause:\nPd-H Formation", fillcolor="#F1F3F4", fontcolor="#202124"]; cause_homo [label="Cause:\nOxygen Present", fillcolor="#F1F3F4", fontcolor="#202124"]; cause_stall [label="Cause:\nCatalyst Poisoning\nby Amino Group", fillcolor="#F1F3F4", fontcolor="#202124"]; cause_proto [label="Cause:\nBoronic Acid\nDecomposition", fillcolor="#F1F3F4", fontcolor="#202124"];
sol_dehalo [label="Solutions:\n1. Use K3PO4 or K2CO3\n2. Use Bulky Ligand (XPhos)\n3. Lower Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_homo [label="Solutions:\n1. Rigorously Degas\n (Freeze-Pump-Thaw)\n2. Use Pd(0) Precatalyst", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_stall [label="Solutions:\n1. Use Bulky Ligand (SPhos, NHC)\n2. Protect Amino Group (Boc)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_proto [label="Solutions:\n1. Use MIDA Boronate or\n Trifluoroborate Salt\n2. Lower Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> {obs_dehalo, obs_homo, obs_stall, obs_proto} [color="#4285F4"]; obs_dehalo -> cause_dehalo [label="Likely", color="#4285F4"]; obs_homo -> cause_homo [label="Likely", color="#4285F4"]; obs_stall -> cause_stall [label="Likely", color="#4285F4"]; obs_proto -> cause_proto [label="Likely", color="#4285F4"];
cause_dehalo -> sol_dehalo [label="Actions", color="#4285F4"]; cause_homo -> sol_homo [label="Actions", color="#4285F4"]; cause_stall -> sol_stall [label="Actions", color="#4285F4"]; cause_proto -> sol_proto [label="Actions", color="#4285F4"]; }
Caption: The desired Suzuki catalytic cycle and key competing side reactions.
Data & Protocols
Comparative Data on Reaction Conditions
The selection of base and ligand significantly impacts reaction outcomes. The following tables summarize expected trends based on data from analogous aminohalide substrates.
Table 1: Effect of Base on Reaction Outcome (Reaction Model: this compound + Arylboronic acid, Pd₂(dba)₃/SPhos, Dioxane/H₂O, 100 °C)
| Entry | Base (2.5 equiv) | Desired Product Yield (%) | Dehalogenation (%) | Comments |
| 1 | K₃PO₄ | >90 | <5 | Excellent choice for suppressing dehalogenation. |
| 2 | K₂CO₃ | 80-90 | 5-10 | A reliable and cost-effective option. [11][14] |
| 3 | Cs₂CO₃ | >90 | <5 | Often gives the highest yields but is more expensive. |
| 4 | NaOtBu | 40-60 | >30 | Strong alkoxide bases often promote dehalogenation. [2] |
| 5 | Et₃N | <20 | >15 | Organic amine bases are generally ineffective. |
Table 2: Effect of Ligand/Catalyst System on Reaction Outcome (Reaction Model: this compound + Arylboronic acid, K₃PO₄, Toluene/H₂O, 100 °C)
| Entry | Catalyst System | Desired Product Yield (%) | Catalyst Stalling | Comments |
| 1 | Pd(OAc)₂ + SPhos | >95 | Minimal | Bulky Buchwald ligand effectively prevents catalyst poisoning and promotes high yield. [10] |
| 2 | Pd(OAc)₂ + XPhos | >95 | Minimal | Another excellent choice, similar in performance to SPhos for this substrate type. [8] |
| 3 | Pd(PPh₃)₄ | 60-75 | Moderate | Prone to catalyst poisoning by the amine group, leading to lower yields. |
| 4 | PdCl₂(dppf) | 50-70 | Moderate | Less effective than modern bulky phosphine systems for this challenging substrate. |
| 5 | Pd-PEPPSI-IPr | >90 | Minimal | NHC ligands provide good steric protection and high activity. [10] |
Experimental Protocols
Protocol 1: General Starting Conditions
This protocol uses a common and accessible catalyst system but may be susceptible to some of the side reactions mentioned.
-
Reagents & Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring and monitor by TLC or LC-MS.
-
Workup: After completion, cool the reaction, dilute with ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Protocol 2: Optimized Protocol for Suppressing Side Reactions
This protocol employs a modern catalyst system designed to overcome the challenges of catalyst poisoning and dehalogenation.
-
Reagents & Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid MIDA ester (1.3 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the flask and place it under a high-vacuum line. Perform three freeze-pump-thaw cycles to rigorously remove all dissolved oxygen.
-
Catalyst Addition: Under a positive flow of inert gas, add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and SPhos (0.04 equiv).
-
Solvent Addition: Add rigorously degassed toluene and water (10:1 v/v) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The use of the MIDA boronate may require longer reaction times (12-24 h), but it minimizes protodeboronation. [7]Monitor by LC-MS.
-
Workup: Follow the same workup procedure as described in Protocol 1.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. books.rsc.org [books.rsc.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Amino-4-bromo-5-methylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Amino-4-bromo-5-methylphenol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective synthetic route starts from 5-methyl-2-nitrophenol. The synthesis involves two main steps:
-
Bromination: Electrophilic aromatic substitution of 5-methyl-2-nitrophenol to introduce a bromine atom at the C4 position, yielding 4-bromo-5-methyl-2-nitrophenol.
-
Reduction: Selective reduction of the nitro group of 4-bromo-5-methyl-2-nitrophenol to an amino group to obtain the final product, this compound.
Q2: What are the critical parameters to control during the bromination of 5-methyl-2-nitrophenol?
To achieve high yield and selectivity in the bromination step, it is crucial to control the reaction temperature, the molar ratio of the brominating agent to the substrate, and the rate of addition of the brominating agent. Phenols are highly activated, which can lead to polysubstitution.[1] Careful control of these parameters helps to minimize the formation of di-brominated byproducts.
Q3: Which reducing agents are suitable for the conversion of 4-bromo-5-methyl-2-nitrophenol?
Several reducing agents can be employed for the reduction of the nitro group. Catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas (H₂) or sodium borohydride (NaBH₄) is a common and efficient method.[2][3] Other reagents like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media can also be used. The choice of reducing agent can be critical to avoid dehalogenation (removal of the bromine atom). For substrates with halogen substituents, Raney Nickel is often a good alternative to Pd/C to prevent dehalogenation.[4]
Q4: How can I purify the final product, this compound?
Purification of the crude product can typically be achieved through column chromatography on silica gel, followed by recrystallization.[5] For column chromatography, a common eluent system is a gradient of ethyl acetate in hexanes.[5] For recrystallization, a suitable solvent is one that dissolves the compound when hot but not when cold; ethanol or isopropanol are good starting points.[5]
Troubleshooting Guides
Problem 1: Low yield in the bromination of 5-methyl-2-nitrophenol.
| Possible Cause | Suggestion |
| Over-bromination (di-substitution) | Carefully control the stoichiometry of the brominating agent (e.g., Br₂). A molar ratio of bromine to the phenol of slightly less than 1:1 is often recommended. Maintain a low reaction temperature (e.g., 0°C) and add the bromine solution dropwise to the phenol solution to avoid localized high concentrations of bromine. |
| Incomplete reaction | Ensure the reaction is stirred efficiently and allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a slight increase in temperature might be necessary, but this should be done cautiously to avoid side reactions. |
| Loss of product during workup | During the aqueous workup, ensure the pH is appropriately adjusted to keep the product in the organic phase. Phenols are acidic and can be deprotonated and dissolve in the aqueous layer if the pH is too high. |
Problem 2: Low yield or incomplete reduction of 4-bromo-5-methyl-2-nitrophenol.
| Possible Cause | Suggestion |
| Catalyst poisoning | Impurities in the starting material, solvent, or hydrogen gas can poison the catalyst. Ensure high-purity reagents and solvents are used. If catalyst poisoning is suspected, try using a fresh batch of catalyst or increasing the catalyst loading.[6] |
| Insufficient catalyst activity | The catalyst may be old or improperly stored. Use a fresh, active catalyst. Ensure adequate agitation to keep the catalyst suspended and facilitate mass transfer.[6] |
| Incomplete reaction | Monitor the reaction by TLC. If the reaction is sluggish, increasing the hydrogen pressure (for catalytic hydrogenation) or the temperature may help. Be aware that higher temperatures can sometimes lead to side reactions. |
| Formation of side products | The appearance of unexpected byproducts can result from incomplete reduction, leading to intermediates like hydroxylamines, which can form azo and azoxy impurities.[6] This often points to a poorly performing catalyst. |
Problem 3: Presence of impurities in the final product.
| Possible Cause | Suggestion |
| Unreacted starting material | Optimize the reaction time and conditions for the reduction step to ensure full conversion. Monitor the reaction by TLC. |
| Byproducts from the bromination step | If di-brominated species are carried over, they may also be reduced to the corresponding diamine. Improve the purification of the intermediate, 4-bromo-5-methyl-2-nitrophenol, before proceeding to the reduction step. |
| Dehalogenation byproduct | If dehalogenation is observed during the reduction, consider using a different catalyst. Raney Nickel is often less prone to causing dehalogenation of aromatic halides compared to Pd/C.[4] Alternatively, milder reducing agents like SnCl₂ could be tested. |
| Oxidation of the final product | Aminophenols can be sensitive to air oxidation, which can lead to colored impurities. It is advisable to handle the purified product under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark place. |
Experimental Protocols
Step 1: Synthesis of 4-bromo-5-methyl-2-nitrophenol
This protocol is adapted from a known procedure for the bromination of 5-methyl-2-nitrophenol.
Materials:
-
5-methyl-2-nitrophenol
-
Glacial acetic acid
-
Bromine (Br₂)
-
Ethyl acetate
-
Saturated sodium thiosulfate solution
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 5-methyl-2-nitrophenol in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0°C in an ice bath.
-
Prepare a solution of bromine in glacial acetic acid.
-
Slowly add the bromine solution dropwise to the stirred solution of 5-methyl-2-nitrophenol over a period of 30 minutes, ensuring the temperature remains at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the acetic acid under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium thiosulfate solution, water, and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-5-methyl-2-nitrophenol.
Step 2: Synthesis of this compound
This is a general protocol for the reduction of a nitrophenol using catalytic hydrogenation.
Materials:
-
4-bromo-5-methyl-2-nitrophenol
-
Methanol or Ethanol
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂) or Sodium borohydride (NaBH₄)
-
Celite
Procedure:
-
Dissolve 4-bromo-5-methyl-2-nitrophenol in methanol or ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
If using hydrogen gas, purge the vessel with hydrogen and then maintain a positive pressure of hydrogen (e.g., using a balloon or a Parr hydrogenator).
-
If using sodium borohydride, cool the mixture in an ice bath and add NaBH₄ portion-wise.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; keep the filter cake wet with solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography or recrystallization as needed.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of 4-bromo-5-methyl-2-nitrophenol
| Parameter | Value | Reference |
| Starting Material | 5-methyl-2-nitrophenol | N/A |
| Brominating Agent | Bromine (Br₂) in acetic acid | N/A |
| Solvent | Glacial Acetic Acid | N/A |
| Temperature | 0°C to Room Temperature | N/A |
| Reaction Time | ~2.5 hours | N/A |
| Typical Yield | ~99% | N/A |
Table 2: General Reaction Parameters for the Reduction of Nitrophenols
| Parameter | Method A: Catalytic Hydrogenation | Method B: NaBH₄ Reduction | Reference |
| Catalyst | 10% Pd/C or Raney Nickel | 10% Pd/C | [3][6] |
| Hydrogen Source | H₂ gas | NaBH₄ | [2][3] |
| Solvent | Methanol or Ethanol | Methanol or Ethanol | [7] |
| Temperature | Room Temperature | 0°C to Room Temperature | [7] |
| Reaction Time | Typically 1-4 hours | Typically 0.5-2 hours | [6] |
| Typical Yield | >90% (substrate dependent) | >90% (substrate dependent) | N/A |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting guide for low yield issues.
References
- 1. Phenol - Wikipedia [en.wikipedia.org]
- 2. Reduction of 4-nitrophenol using green-fabricated metal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Degradation of 2-Amino-4-bromo-5-methylphenol
This technical support center provides guidance for researchers, scientists, and drug development professionals studying the degradation of 2-Amino-4-bromo-5-methylphenol. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in the literature, based on the degradation of similar compounds such as bromophenols, aminophenols, and cresols, two primary pathways can be proposed: microbial degradation and abiotic degradation.
-
Microbial Degradation: This pathway involves the enzymatic machinery of microorganisms to break down the compound. Key initial steps likely include:
-
Dehalogenation: Removal of the bromine atom.
-
Deamination: Removal of the amino group.
-
Hydroxylation: Addition of hydroxyl groups to the aromatic ring. These initial transformations would likely lead to the formation of intermediates like catechols or protocatechuates, which then undergo ring cleavage (either ortho or meta) and are further metabolized into central metabolic pathways.
-
-
Abiotic Degradation: This typically involves advanced oxidation processes (AOPs) that generate highly reactive species like hydroxyl radicals (•OH). These radicals can attack the aromatic ring of this compound, leading to hydroxylation, ring opening, and eventual mineralization to CO2, H2O, and inorganic ions.
Q2: What are the potential intermediate products during the degradation of this compound?
Based on the proposed pathways, a range of intermediate products could be formed. Identifying these is crucial for understanding the degradation mechanism. Potential intermediates include:
-
From Microbial Degradation:
-
Brominated catechols (e.g., 4-bromo-5-methylcatechol)
-
Aminated and methylated hydroquinones
-
Protocatechuic acid derivatives
-
Ring-cleavage products such as muconic acid derivatives.
-
-
From Abiotic Degradation:
-
Hydroxylated derivatives of the parent compound.
-
Quinone-like structures.
-
Short-chain organic acids (e.g., formic acid, acetic acid) upon ring cleavage.
-
Q3: How can I analyze and identify the degradation products of this compound?
A combination of chromatographic and spectroscopic techniques is recommended for the identification and quantification of degradation products.
-
High-Performance Liquid Chromatography (HPLC): Useful for separating the parent compound from its more polar degradation products. A reversed-phase C18 column is often suitable.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile degradation products. Derivatization may be necessary to increase the volatility of some intermediates.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for identifying a wide range of degradation products without the need for derivatization.
Troubleshooting Guides
Issue 1: No degradation of this compound is observed in my microbial culture.
| Potential Cause | Troubleshooting Steps |
| Toxicity of the compound | High concentrations of halogenated phenols can be toxic to microorganisms.[1] Start with a lower concentration of the compound and gradually increase it to allow for adaptation. |
| Inappropriate microbial strain | The selected microorganism may not possess the necessary enzymatic machinery. Screen a variety of microbial strains from different environments, particularly from sites contaminated with similar compounds. |
| Sub-optimal culture conditions | Factors like pH, temperature, and nutrient availability can significantly impact microbial activity.[1] Optimize these parameters for your specific microbial strain. |
| Lack of co-substrates | Some microorganisms require an additional carbon source to support growth and induce the necessary enzymes for degradation. Experiment with the addition of a readily utilizable carbon source like glucose or succinate. |
Issue 2: Inconsistent or slow degradation rates in abiotic degradation experiments (e.g., Fenton, ozonation).
| Potential Cause | Troubleshooting Steps |
| Incorrect pH | The efficiency of many AOPs is highly pH-dependent. Determine the optimal pH for your specific AOP and buffer the reaction mixture accordingly. |
| Insufficient oxidant concentration | The concentration of the oxidant (e.g., H2O2 in the Fenton reaction) is critical. Perform experiments with varying oxidant concentrations to find the optimal ratio relative to the substrate. |
| Presence of radical scavengers | Other compounds in your sample matrix may be competing for the reactive oxygen species. Pre-treat your sample to remove potential scavengers or increase the oxidant dose. |
| Inadequate mixing | Ensure thorough mixing to facilitate contact between the catalyst, oxidant, and the target compound. |
Experimental Protocols
Protocol 1: Screening of Microorganisms for Degradation of this compound
-
Prepare a minimal salt medium (MSM): The composition can be varied, but a typical MSM includes sources of nitrogen, phosphorus, and essential minerals.
-
Add this compound: Introduce the target compound as the sole carbon source at a concentration of 50-100 mg/L.
-
Inoculation: Inoculate the medium with your microbial isolate or consortium.
-
Incubation: Incubate the cultures under appropriate conditions (e.g., 30°C, 150 rpm).
-
Monitoring: At regular intervals, withdraw samples and analyze the concentration of this compound using HPLC to determine the degradation rate.
Protocol 2: Identification of Degradation Products by GC-MS
-
Sample Preparation: At different time points during the degradation experiment, collect samples of the culture medium.
-
Extraction: Acidify the samples to pH 2 and perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen.
-
Derivatization (Optional): To analyze non-volatile polar metabolites, derivatize the extract using an agent like BSTFA to convert them into more volatile silylated derivatives.
-
GC-MS Analysis: Inject the prepared sample into the GC-MS system. Use a suitable temperature program to separate the compounds. Identify the degradation products by comparing their mass spectra with libraries (e.g., NIST).
Quantitative Data
Table 1: Hypothetical Degradation of this compound by Pseudomonas sp. Strain XYZ
| Time (hours) | Concentration of this compound (mg/L) | Concentration of 4-bromo-5-methylcatechol (mg/L) |
| 0 | 100 | 0 |
| 12 | 75 | 15 |
| 24 | 40 | 35 |
| 48 | 10 | 20 |
| 72 | < 1 | 5 |
Table 2: Effect of Initial pH on Abiotic Degradation of this compound by Fenton's Reagent
| Initial pH | Degradation Efficiency after 60 min (%) |
| 2.0 | 85 |
| 3.0 | 98 |
| 4.0 | 70 |
| 5.0 | 55 |
| 6.0 | 30 |
Visualizations
Caption: Proposed microbial degradation pathway for this compound.
Caption: Generalized abiotic degradation pathway via advanced oxidation processes.
Caption: General experimental workflow for studying degradation.
References
Technical Support Center: Purification of 2-Amino-4-bromo-5-methylphenol Derivatives
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-Amino-4-bromo-5-methylphenol and its derivatives.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Question 1: My final product has a persistent color (pink, brown, or black), even after initial purification. What is causing this and how can I fix it?
Answer: The coloration is likely due to the oxidation of the aminophenol functional groups. Phenols and aromatic amines are susceptible to oxidation, which forms highly colored quinone-imine type impurities.[1][2]
Troubleshooting Steps:
-
Use an Inert Atmosphere: Perform all purification steps (dissolution, filtration, crystallization) under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[3]
-
Add Antioxidants/Reducing Agents: During workup and recrystallization, consider adding a small amount of a reducing agent like sodium dithionite (sodium hydrosulfite) or sodium bisulfite to the aqueous phases to prevent oxidation.[1][3]
-
Charcoal Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, and heat the mixture gently. The charcoal can adsorb colored impurities. Hot-filter the solution to remove the charcoal and then proceed with crystallization. Be aware that charcoal can also adsorb your product, potentially reducing the yield.
-
pH Control: Maintain an acidic pH during aqueous extractions where possible, as the protonated amine is less susceptible to oxidation.
Question 2: I am experiencing low recovery after recrystallization. What are the common causes and solutions?
Answer: Low recovery during recrystallization is a frequent issue. The primary causes are using an inappropriate solvent, using too much solvent, or premature crystallization during filtration.[4]
Troubleshooting Steps:
-
Solvent Selection: The ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[5] Test a range of solvents on a small scale to find the optimal one. For aminophenols, solvents like ethanol, methanol, acetone, ethyl acetate, toluene, or mixtures with water are often effective.[1]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.[5] Adding excess solvent will keep more of your product dissolved at low temperatures, reducing the final yield.
-
Prevent Premature Crystallization: Preheat the filtration apparatus (funnel and receiving flask) before performing a hot filtration to remove insoluble impurities. This prevents the product from crystallizing on the cold funnel.
-
Cooling Process: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5] Slow cooling promotes the formation of purer, larger crystals. Crashing the product out of solution too quickly can trap impurities.[5]
-
Recover from Mother Liquor: If a significant amount of product is suspected to be in the mother liquor, concentrate the filtrate and attempt a second crystallization to recover more material.
Question 3: My column chromatography is not separating the product from a key impurity. What can I do to improve the separation?
Answer: Co-elution during column chromatography occurs when the product and an impurity have similar polarities and affinities for the stationary phase.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Adjust Polarity: Systematically vary the solvent ratio of your mobile phase. For normal-phase silica gel chromatography, a small change in the polar solvent (e.g., from 20% ethyl acetate in hexanes to 15%) can significantly impact separation.
-
Change Solvents: If adjusting ratios doesn't work, try a different solvent system altogether. For example, replace ethyl acetate with acetone or dichloromethane.
-
-
Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase C18 column, which separates compounds based on different principles.[6]
-
Acid/Base Treatment: If the impurity is acidic or basic, you can sometimes improve separation by adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase. This changes the ionization state and polarity of the target compounds.
-
Derivatization: As a last resort for very difficult separations, you can temporarily protect the amine or phenol group (e.g., as a Boc-amine or acetate ester). The polarity of the derivatized compound will be significantly different, often allowing for easy separation from the impurity. The protecting group can then be removed.[7]
Question 4: After removing the solvent, my purified product is an oil instead of a solid. How can I induce crystallization?
Answer: Oiling out occurs when the compound separates from the solution at a temperature above its melting point or when residual solvent or impurities are present.
Troubleshooting Steps:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the oil. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of solid, pure product, add a tiny crystal to the oil. This seed crystal will act as a template for further crystallization.
-
Trituration: Add a small amount of a non-solvent (a solvent in which your product is insoluble). Stir or sonicate the mixture. This can sometimes wash away impurities that are inhibiting crystallization and induce the formation of a solid.
-
Re-purify: The oil may indicate the presence of significant impurities. Consider re-purifying the material using column chromatography to remove the substances preventing crystallization.
-
Remove Residual Solvent: Ensure all solvent has been thoroughly removed under high vacuum, sometimes with gentle heating.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the synthesis of this compound derivatives?
A1: Impurities typically originate from starting materials, side reactions, or degradation. Common impurities may include:
-
Unreacted Starting Materials: Such as the corresponding nitrophenol precursor.
-
Isomeric Byproducts: Positional isomers formed during bromination or other substitution reactions.
-
Over-brominated Species: Molecules with additional bromine atoms on the aromatic ring.
-
Oxidation Products: Highly colored quinone-like structures formed by the oxidation of the aminophenol.[1]
-
Byproducts from Reduction: If prepared by nitro reduction, impurities like aniline or other amines may be present.[1][8]
Q2: Which analytical techniques are best for assessing the purity of my final product?
A2: A combination of techniques is recommended for a comprehensive purity assessment.[6]
-
High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for determining purity and quantifying impurities. A reverse-phase C18 column with a UV detector is typically suitable.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities. The aminophenol may require derivatization to increase its volatility.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any structurally related impurities.[6]
| Technique | Typical Parameters | Purpose |
| HPLC | Column: C18 reverse-phaseMobile Phase: Acetonitrile/Water or Methanol/Water gradientDetector: UV (e.g., at 254 nm or 280 nm) | Purity assessment, impurity quantification[6] |
| GC-MS | Column: Non-polar capillary (e.g., 5% phenyl-methylpolysiloxane)Injector Temp: ~250 °CCarrier Gas: Helium or Hydrogen | Identification of volatile impurities[6] |
| ¹H NMR | Spectrometer: 400 MHz or higherSolvent: DMSO-d₆ or CDCl₃ | Structural confirmation, identification of impurities[6] |
Q3: Can you provide a general experimental protocol for the recrystallization of a this compound derivative?
A3: The following is a general procedure that should be optimized for your specific derivative.[4][5]
Experimental Protocol: Recrystallization
-
Solvent Selection: On a small scale, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate/hexanes) at room temperature and at boiling. The ideal solvent will show low solubility at room temperature and high solubility when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of the chosen hot solvent to dissolve the solid completely. This should be done on a hot plate with stirring.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove all traces of solvent.
Q4: How can I prevent the oxidation and degradation of my aminophenol derivative during long-term storage?
A4: Aminophenols are sensitive to light, air, and heat.
-
Storage Conditions: Store the purified solid in an amber glass vial to protect it from light.
-
Inert Atmosphere: Purge the vial with an inert gas like argon or nitrogen before sealing.
-
Temperature: Store at a low temperature (e.g., in a refrigerator or freezer) to slow down potential degradation pathways.
-
Purity: Ensure the material is highly pure, as trace impurities can sometimes catalyze degradation.
Visualizations
Caption: A logical workflow for troubleshooting common purification issues.
Caption: A general experimental workflow for purifying aminophenol derivatives.
References
- 1. US3658905A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US3703598A - Purification of p-aminophenol - Google Patents [patents.google.com]
- 4. mt.com [mt.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Process for the purification of p-aminophenol - Patent US-4440954-A - PubChem [pubchem.ncbi.nlm.nih.gov]
selecting the right solvent for 2-Amino-4-bromo-5-methylphenol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate solvent for reactions involving 2-Amino-4-bromo-5-methylphenol.
Solvent Selection Troubleshooting Guide
Issue: Poor Solubility of this compound
If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Increase Solvent Polarity: this compound is a polar molecule due to the amino and hydroxyl groups. If solubility is low in non-polar solvents (e.g., hexane, toluene), switch to more polar organic solvents.
-
Heating: Gentle heating of the solvent can significantly increase the solubility of many organic compounds. However, be cautious of potential decomposition at elevated temperatures. It is advisable to perform a small-scale test to determine the thermal stability of the compound in the chosen solvent.
-
Co-solvent Systems: Employing a mixture of solvents can enhance solubility. For instance, a small amount of a highly polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be added to a less polar solvent to improve dissolution.
-
Sonication: In cases of slow dissolution, applying ultrasonic waves can help to break down solid aggregates and accelerate the dissolving process.
Issue: Undesired Side Reactions or Product Decomposition
The choice of solvent can influence the reaction pathway and stability of the reactants and products.
-
Reactivity with Protic Solvents: The amino and phenol groups of this compound can interact with protic solvents (e.g., water, alcohols). These interactions can interfere with reactions where these functional groups are intended to participate or are sensitive. In such cases, using aprotic solvents is recommended.
-
Solvent-Induced Decomposition: At elevated temperatures, some solvents can promote the decomposition of starting materials or products. If you observe significant degradation, consider switching to a solvent with a lower boiling point or running the reaction at a reduced temperature.
-
Atmosphere Control: The amino group in this compound can be susceptible to oxidation, which can be exacerbated by certain solvents and the presence of oxygen.[1] It is crucial to work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for reactions with this compound?
A1: Due to the limited availability of direct experimental data for this compound, solvent recommendations are based on the behavior of structurally similar compounds, such as other aminophenols and bromo-substituted aromatics.[1][2] A good starting point is to test a range of polar aprotic solvents.
Recommended Solvents for Initial Screening:
-
Tetrahydrofuran (THF): A versatile solvent for a wide range of organic reactions.
-
Dioxane: Often used in cross-coupling reactions.
-
Dimethylformamide (DMF): A highly polar solvent that can aid in dissolving polar substrates.
-
Acetonitrile (ACN): A polar aprotic solvent suitable for many transformations.
-
Toluene: While less polar, it is commonly used in reactions run at higher temperatures, such as some cross-coupling reactions.[3]
A small-scale solubility test is always recommended before proceeding with the main reaction.
Q2: How does the choice of solvent affect cross-coupling reactions (e.g., Suzuki, Sonogashira) with this compound?
A2: The solvent plays a critical role in the success of cross-coupling reactions. It must dissolve the substrate, catalyst, and base, and its polarity can influence the reaction rate and outcome. For Suzuki-Miyaura couplings involving similar bromo-heterocyclic compounds, solvent systems like Toluene/H₂O are sometimes employed.[3] For Sonogashira couplings, polar aprotic solvents like DMF are a common choice.[3]
Q3: Are there any solvents that should be avoided when working with this compound?
A3: The suitability of a solvent is highly dependent on the specific reaction being performed. However, some general precautions should be taken:
-
Strongly Acidic or Basic Solvents: These could react with the amino or phenol groups unless such a reaction is intended.
-
Reactive Solvents: Solvents that can participate in the reaction (e.g., some alcohols in the presence of a strong base) should be used with caution.
-
Protic Solvents in Anhydrous Reactions: If the reaction is sensitive to water, ensure the use of anhydrous solvents and rigorously dried glassware.
Solvent Properties Data
The following table summarizes the physical properties of commonly used solvents to aid in your selection process.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Type |
| Tetrahydrofuran (THF) | 66 | 7.5 | Aprotic |
| Dioxane | 101 | 2.2 | Aprotic |
| Dimethylformamide (DMF) | 153 | 37 | Aprotic |
| Acetonitrile (ACN) | 82 | 37.5 | Aprotic |
| Toluene | 111 | 2.4 | Aprotic |
| Dimethyl Sulfoxide (DMSO) | 189 | 47 | Aprotic |
| Ethanol | 78 | 24.5 | Protic |
| Water | 100 | 80.1 | Protic |
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Solubility Test
-
To a small vial, add approximately 1-2 mg of this compound.
-
Add 0.1 mL of the chosen solvent and stir or vortex the mixture at room temperature.
-
Observe for complete dissolution.
-
If the compound does not dissolve, gently warm the mixture (e.g., to 40-50 °C) and observe for any change in solubility.
-
If dissolution is still incomplete, gradually add more solvent in 0.1 mL increments until the solid is fully dissolved.
-
Record the approximate solubility in mg/mL.
Protocol 2: General Setup for a Reaction Under Inert Atmosphere
-
Dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator.
-
Assemble the reaction apparatus (e.g., a round-bottom flask with a condenser and a magnetic stir bar).
-
Evacuate the apparatus with a vacuum pump and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add this compound and any other solid reagents.
-
Add the degassed solvent via a syringe through a rubber septum.
-
Proceed with the addition of any liquid reagents and commence the reaction.
Visual Guides
Caption: A workflow diagram for selecting the appropriate solvent for reactions.
References
Technical Support Center: Synthesis of 2-Amino-4-bromo-5-methylphenol
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 2-Amino-4-bromo-5-methylphenol, a key intermediate in pharmaceutical and chemical research. The information is tailored for researchers, scientists, and drug development professionals to navigate challenges during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common synthetic route involves a three-step process starting from m-cresol (3-methylphenol). The typical sequence is:
-
Bromination: Electrophilic aromatic substitution of m-cresol to selectively introduce a bromine atom at the para-position to the hydroxyl group, yielding 4-bromo-3-methylphenol.[1][2]
-
Nitration: Introduction of a nitro group ortho to the hydroxyl group of 4-bromo-3-methylphenol to form 4-bromo-3-methyl-2-nitrophenol.
-
Reduction: Reduction of the nitro group to an amine to yield the final product, this compound.[3][4][5]
Q2: Why is temperature control crucial during the bromination of m-cresol?
A2: Temperature control is critical to ensure regioselectivity and prevent the formation of di- and tri-brominated byproducts.[6] Phenols are highly activated aromatic rings, making them susceptible to multiple substitutions if the reaction conditions are not carefully managed.[7][8]
Q3: What are the common challenges during the nitration step?
A3: The primary challenges during the nitration of 4-bromo-3-methylphenol include controlling the regioselectivity to favor the desired 2-nitro isomer and preventing over-nitration or oxidation of the phenol. The choice of nitrating agent and reaction conditions are key to a successful outcome.
Q4: Which reducing agents are suitable for converting the nitro group to an amine in the final step?
A4: A variety of reducing agents can be used. Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel is a common and clean method.[5] Metal-acid systems, such as iron in acetic acid or tin(II) chloride in hydrochloric acid, are also effective.[4][5] The choice of reagent may depend on the presence of other functional groups in the molecule.
Q5: How can I monitor the progress of each reaction step?
A5: Thin-Layer Chromatography (TLC) is a highly effective technique for monitoring the progress of each synthetic step. By comparing the spots of the starting material, product, and any potential byproducts, you can determine the reaction's completion.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Bromination Step | - Incomplete reaction. - Formation of multiple brominated isomers. - Loss of product during work-up. | - Monitor the reaction with TLC until the starting material is consumed. - Maintain a low reaction temperature (0-5°C) during the addition of bromine. - Use a non-polar solvent to aid in selective precipitation of the desired product. |
| Formation of Di-bromo Byproduct | - Excess brominating agent. - Reaction temperature is too high. | - Use a stoichiometric amount of the brominating agent. - Add the brominating agent dropwise while carefully monitoring the internal temperature. |
| Low Yield in Nitration Step | - Incomplete reaction. - Oxidation of the starting material. | - Ensure the use of a suitable nitrating agent (e.g., dilute nitric acid in acetic acid). - Maintain a low and controlled reaction temperature. |
| Unwanted Isomer Formation in Nitration | - Reaction conditions favoring alternative substitution patterns. | - The directing effects of the -OH, -CH3, and -Br groups should favor the desired isomer. Re-evaluate your reaction setup if significant amounts of other isomers are forming. |
| Incomplete Reduction of Nitro Group | - Inactive catalyst. - Insufficient reducing agent. - Insufficient reaction time or temperature. | - Use fresh, high-quality catalyst. - Ensure an adequate molar excess of the reducing agent. - Monitor the reaction by TLC and adjust the reaction time or temperature as needed. |
| Product Purity Issues | - Presence of unreacted starting materials or byproducts from any of the steps. | - Optimize purification methods at each stage. This may include recrystallization, column chromatography, or acid-base extraction to remove impurities. |
Experimental Protocols
Step 1: Synthesis of 4-bromo-3-methylphenol
-
Dissolution: Dissolve m-cresol in a suitable solvent, such as acetic acid or a chlorinated solvent, in a reaction flask.
-
Cooling: Cool the solution to 0-5°C in an ice bath.
-
Bromination: Slowly add a stoichiometric amount of bromine (dissolved in the same solvent) dropwise to the cooled solution while stirring vigorously. Maintain the temperature below 10°C throughout the addition.
-
Reaction Monitoring: Monitor the reaction progress using TLC.
-
Quenching: Once the reaction is complete, quench any excess bromine by adding a solution of sodium bisulfite.
-
Isolation: The product can be isolated by precipitation upon addition of water, followed by filtration. Further purification can be achieved by recrystallization.
Step 2: Synthesis of 4-bromo-3-methyl-2-nitrophenol
-
Dissolution: Dissolve the 4-bromo-3-methylphenol from the previous step in a suitable solvent like acetic acid.
-
Cooling: Cool the solution in an ice bath.
-
Nitration: Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or dilute nitric acid) dropwise, ensuring the temperature remains low.
-
Reaction Monitoring: Monitor the formation of the product by TLC.
-
Work-up: Pour the reaction mixture over ice water to precipitate the crude product.
-
Purification: Filter the precipitate and wash with cold water. The crude product can be purified by recrystallization or column chromatography.
Step 3: Synthesis of this compound
-
Setup: In a reaction vessel, combine the 4-bromo-3-methyl-2-nitrophenol with a suitable solvent (e.g., ethanol, ethyl acetate).
-
Reduction (Catalytic Hydrogenation): Add a catalytic amount of Palladium on carbon (Pd/C).
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen while stirring vigorously.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC.
-
Filtration: Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound. Further purification can be done by recrystallization.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting decision tree for the bromination step.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-溴-3-甲基酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. careers360.com [careers360.com]
- 7. Bromination - Common Conditions [commonorganicchemistry.com]
- 8. savemyexams.com [savemyexams.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Amino-4-bromo-5-methylphenol and Other Brominated Aminophenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 2-Amino-4-bromo-5-methylphenol with other structurally related brominated aminophenols. Understanding the nuanced differences in reactivity is paramount for designing efficient synthetic routes, predicting reaction outcomes, and developing novel pharmaceutical agents. This document synthesizes established principles of organic chemistry with available experimental data to offer an objective comparison of their performance in key chemical transformations.
Introduction to Reactivity in Brominated Aminophenols
The reactivity of brominated aminophenols is governed by a delicate interplay of electronic and steric effects imparted by the substituents on the aromatic ring. The amino (-NH₂) and hydroxyl (-OH) groups are powerful activating, ortho, para-directing groups due to their ability to donate electron density to the ring via resonance. Conversely, the bromine (-Br) atom, while also an ortho, para-director, deactivates the ring towards electrophilic substitution through its electron-withdrawing inductive effect. The methyl group (-CH₃) in this compound is a weakly activating group. The relative positions of these substituents dictate the overall electron density of the aromatic ring, the accessibility of reactive sites, and consequently, the molecule's susceptibility to various chemical reactions.
Comparative Reactivity Analysis
Due to the limited availability of direct, quantitative kinetic data for this compound, this guide will leverage data from structurally analogous compounds and theoretical principles to predict its reactivity in comparison to other brominated aminophenols. The primary reactions considered are electrophilic aromatic substitution and oxidation, which are fundamental transformations in the functionalization of these molecules.
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a cornerstone of aromatic chemistry. The rate of this reaction is highly sensitive to the electron density of the aromatic ring.
Qualitative Reactivity Ranking (Predicted):
Based on the electronic effects of the substituents, a predicted order of reactivity towards electrophiles can be established. More activating groups and fewer deactivating groups will lead to a higher reaction rate.
Table 1: Predicted Relative Reactivity of Brominated Aminophenols in Electrophilic Aromatic Substitution
| Compound | Structure | Key Substituent Effects | Predicted Relative Reactivity |
| 2-Amino-4-bromophenol | 2-Amino-4-bromophenol | -NH₂ (strong activator), -OH (strong activator), -Br (deactivator) | High |
| 4-Amino-2-bromophenol | 4-Amino-2-bromophenol | -NH₂ (strong activator), -OH (strong activator), -Br (deactivator) | High |
| 2-Amino-4,6-dibromophenol | 2-Amino-4,6-dibromophenol | -NH₂ (strong activator), -OH (strong activator), 2x -Br (strong deactivators) | Moderate |
| This compound | This compound | -NH₂ (strong activator), -OH (strong activator), -Br (deactivator), -CH₃ (weak activator) | Very High |
The presence of the electron-donating methyl group in This compound is expected to further enhance the electron density of the ring, making it the most reactive among the compared compounds towards electrophilic attack.
Oxidation Reactions
Aminophenols are susceptible to oxidation, often leading to the formation of quinone-imines or polymeric materials.[1] The ease of oxidation is influenced by the substitution pattern on the aromatic ring. Electron-donating groups generally facilitate oxidation by lowering the oxidation potential.
Qualitative Reactivity Ranking (Predicted):
A similar trend to electrophilic substitution is expected for oxidation reactions.
Table 2: Predicted Relative Reactivity of Brominated Aminophenols in Oxidation Reactions
| Compound | Structure | Key Substituent Effects | Predicted Relative Ease of Oxidation |
| 2-Amino-4-bromophenol | 2-Amino-4-bromophenol | -NH₂ (strong activator), -OH (strong activator), -Br (deactivator) | High |
| 4-Amino-2-bromophenol | 4-Amino-2-bromophenol | -NH₂ (strong activator), -OH (strong activator), -Br (deactivator) | High |
| 2-Amino-4,6-dibromophenol | 2-Amino-4,6-dibromophenol | -NH₂ (strong activator), -OH (strong activator), 2x -Br (strong deactivators) | Moderate |
| This compound | This compound | -NH₂ (strong activator), -OH (strong activator), -Br (deactivator), -CH₃ (weak activator) | Very High |
The additional electron-donating methyl group in This compound is predicted to make it more susceptible to oxidation compared to its counterparts.
Experimental Protocols
General Protocol for Comparative Bromination (Electrophilic Aromatic Substitution)
This protocol is adapted from kinetic studies on the bromination of phenols and can be used to determine the relative rates of reaction.[2]
Materials:
-
This compound and other brominated aminophenols
-
Bromine solution in a suitable solvent (e.g., acetic acid)
-
Potassium iodide solution (10%)
-
Standardized sodium thiosulfate solution
-
Starch indicator
-
Thermostated reaction vessel
-
Stopwatch
Procedure:
-
Prepare equimolar solutions of the aminophenol and bromine in the chosen solvent.
-
Allow the solutions to reach thermal equilibrium in the thermostated vessel.
-
Initiate the reaction by mixing the aminophenol and bromine solutions.
-
At timed intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to an excess of potassium iodide solution.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution using starch as an indicator.
-
The concentration of unreacted bromine at each time point can be calculated from the titration results.
-
Plot the concentration of bromine versus time to determine the reaction rate. By comparing the initial rates for each aminophenol under identical conditions, a quantitative measure of their relative reactivity can be obtained.
General Protocol for Comparative Oxidation using a Chemical Oxidant
This protocol can be used to compare the relative rates of oxidation of different brominated aminophenols.
Materials:
-
This compound and other brominated aminophenols
-
A suitable oxidizing agent (e.g., potassium permanganate, ferric chloride)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Stopwatch
Procedure:
-
Prepare solutions of the aminophenols and the oxidizing agent in a suitable solvent system.
-
Monitor the reaction by observing the change in absorbance of either the aminophenol or the oxidizing agent over time using a UV-Vis spectrophotometer at a predetermined wavelength.
-
The initial rate of the reaction can be determined from the slope of the absorbance versus time plot.
-
By comparing the initial rates for each aminophenol under identical conditions (concentration, temperature, and solvent), their relative reactivity towards oxidation can be quantified.
Visualizing Reactivity Principles and Workflows
Factors Influencing Reactivity
The following diagram illustrates the key electronic factors that govern the reactivity of a substituted aminophenol.
Caption: Key electronic factors influencing the reactivity of brominated aminophenols.
Experimental Workflow for Comparative Kinetic Analysis
The following diagram outlines a general workflow for comparing the reaction rates of different aminophenols.
Caption: A generalized workflow for the comparative kinetic analysis of aminophenol reactions.
Conclusion
Based on fundamental principles of organic chemistry, This compound is predicted to be a highly reactive substrate for both electrophilic aromatic substitution and oxidation reactions, likely exhibiting greater reactivity than other brominated aminophenols lacking the additional activating methyl group. The provided experimental protocols offer a framework for the quantitative validation of these predictions. For researchers and professionals in drug development, the enhanced reactivity of this compound may allow for milder reaction conditions and potentially higher yields in synthetic transformations, making it an attractive building block for complex molecule synthesis. However, this increased reactivity may also necessitate careful control of reaction conditions to avoid over-reaction or the formation of undesired byproducts.
References
A Comparative Guide to Alternative Reagents for the Synthesis of 2-Amino-4-bromo-5-methylphenol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Amino-4-bromo-5-methylphenol, a key intermediate in the development of various pharmaceuticals and fine chemicals, has traditionally relied on methods that often involve harsh reagents and challenging purification steps. This guide provides a comprehensive comparison of established and alternative synthetic routes, focusing on reagents that offer improved safety, selectivity, and environmental profiles. The performance of these alternatives is supported by experimental data from analogous reactions in peer-reviewed literature, offering a predictive framework for optimizing this specific synthesis.
Synthetic Strategies Overview
Two primary retrosynthetic pathways for obtaining this compound are considered:
-
Route A: Electrophilic Bromination. This approach starts with the commercially available 2-amino-5-methylphenol and introduces a bromine atom at the C4 position. The key challenge is achieving high regioselectivity, as the amino and hydroxyl groups are both activating and ortho-, para-directing.
-
Route B: Nitration Followed by Reduction. This pathway begins with 4-bromo-3-methylphenol, proceeds through a nitration step to introduce a nitro group, which is subsequently reduced to the target amine. This route offers a different set of challenges related to the control of nitration and the efficiency of the final reduction step.
The following sections provide a detailed comparison of reagents for each of these synthetic routes.
Caption: Logical workflow of the two primary synthetic routes to this compound.
Route A: Comparison of Brominating Reagents for 2-Amino-5-methylphenol
The direct bromination of 2-amino-5-methylphenol requires careful selection of the brominating agent to ensure selective substitution at the C4 position, which is para to the strongly activating hydroxyl group and ortho to the amino group.
| Reagent/System | Typical Conditions | Reported Yield (Analogous Reactions) | Purity/Selectivity | Advantages | Disadvantages |
| Elemental Bromine (Br₂) | Acetic acid or CH₂Cl₂, low temp. | Variable, often moderate | Low; risk of over-bromination and side products | Inexpensive and readily available | Highly toxic, corrosive, and hazardous to handle; low selectivity. |
| N-Bromosuccinimide (NBS) / NH₄OAc | Acetonitrile, room temp. | >90% for para-bromination of phenols and anilines[1] | High para-selectivity[1] | Easy to handle solid, milder conditions, high yields. | Higher cost than Br₂, requires catalyst. |
| N-Bromosuccinimide (NBS) / p-TsOH | Methanol, room temp. | >86% for ortho-bromination of para-substituted phenols[2] | High ortho-selectivity for p-substituted phenols[2] | Milder than Br₂, high yields, good selectivity with acid catalyst. | Potential for side reactions if not controlled. |
| KBr/KBrO₃ | Aqueous acidic conditions | High yields for bromination of phenols[2] | Good, but can depend on pH control | In-situ generation of bromine, avoiding handling of liquid Br₂. | Requires careful control of stoichiometry and pH. |
Experimental Protocols for Route A
Protocol A1: Bromination using NBS and Ammonium Acetate
-
Dissolve 2-amino-5-methylphenol (1 mmol) and ammonium acetate (0.1 mmol) in acetonitrile (5 mL) in a round-bottom flask.
-
Stir the mixture at room temperature.
-
Add N-Bromosuccinimide (1.05 mmol) portion-wise over 10 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Extract the residue with ethyl acetate and water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography.[1]
Protocol A2: Bromination using NBS and p-Toluenesulfonic Acid
-
To a solution of 2-amino-5-methylphenol (10 mmol) and p-toluenesulfonic acid (1 mmol) in methanol (10 mL), stir for 10 minutes at room temperature.
-
Slowly add a solution of NBS (10 mmol) in methanol (100 mL) dropwise over 20 minutes.
-
Stir the reaction mixture for an additional 5 minutes after the addition is complete.
-
Remove the solvent in vacuo.
-
Purify the resulting residue by column chromatography to isolate the desired product.[2][3]
Route B: Comparison of Reagents for Nitration and Reduction
This two-step approach first involves the nitration of 4-bromo-3-methylphenol, followed by the reduction of the resulting nitro-intermediate.
Part 1: Comparison of Nitrating Reagents for 4-Bromo-3-methylphenol
| Reagent/System | Typical Conditions | Reported Yield (Analogous Reactions) | Purity/Selectivity | Advantages | Disadvantages |
| HNO₃ / H₂SO₄ | 0-10 °C | ~60% combined yield for phenol[4] | Mixture of ortho and para isomers | Low cost | Harsh acidic conditions, poor regioselectivity, production of NOx gases. |
| Mg(HSO₄)₂ / NaNO₃ / wet SiO₂ | Dichloromethane, room temp. | Moderate to high yields for various phenols[5] | Good regioselectivity[5] | Heterogeneous system, mild conditions, simple workup. | Requires preparation of the reagent system. |
| Cerium (IV) Ammonium Nitrate (CAN) / NaHCO₃ | Acetonitrile/Water, room temp. | 86% for 4-bromophenol[6] | High ortho-selectivity[6] | Mild conditions, high yields, excellent regioselectivity for ortho-nitration. | Stoichiometric use of a metal salt. |
Part 2: Comparison of Reducing Reagents for 4-Bromo-2-nitro-5-methylphenol
| Reagent/System | Typical Conditions | Reported Yield (Analogous Reactions) | Purity/Selectivity | Advantages | Disadvantages |
| Fe / HCl or Acetic Acid | Refluxing solvent | High yields | Good | Cost-effective, tolerant of many functional groups. | Requires acidic conditions, produces iron sludge waste. |
| SnCl₂ | Ethanol or Ethyl Acetate | High yields | Good | Mild conditions, chemoselective for nitro group reduction.[7] | Stoichiometric use of tin salts, which are toxic. |
| Catalytic Hydrogenation (H₂ / Pd/C) | Methanol or Ethanol, room temp., atmospheric pressure | Often quantitative | High | Clean reaction with water as the only byproduct, catalyst can be recycled. | Potential for dehalogenation, requires specialized hydrogenation equipment.[7] |
| Catalytic Hydrogenation (H₂ / Raney Ni) | Methanol or Ethanol, room temp. | High yields | High | Less prone to dehalogenation of aryl bromides compared to Pd/C.[7] | Catalyst is pyrophoric and requires careful handling. |
Experimental Protocols for Route B
Protocol B1: Nitration using Cerium (IV) Ammonium Nitrate (CAN)
-
Dissolve 4-bromo-3-methylphenol (1 mmol) in acetonitrile (10 mL).
-
Add a solution of sodium bicarbonate (2 mmol) in water (5 mL).
-
Cool the mixture in an ice bath and add CAN (2.2 mmol) portion-wise over 15 minutes.
-
Allow the reaction to stir at room temperature and monitor by TLC.
-
After completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain 4-bromo-2-nitro-5-methylphenol.[6]
Protocol B2: Reduction using Catalytic Hydrogenation with Pd/C
-
In a hydrogenation vessel, dissolve 4-bromo-2-nitro-5-methylphenol (1 mmol) in methanol (20 mL).
-
Add 10% Palladium on carbon (10 mol% Pd).
-
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure is often sufficient).
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the desired this compound.
Caption: Comparison of alternative reagents for the two synthetic routes.
Conclusion
For the synthesis of this compound, both Route A and Route B offer viable pathways with a range of alternative reagents that can mitigate the hazards and improve the selectivity of traditional methods.
-
Route A is more atom-economical. The use of NBS with a suitable catalyst like ammonium acetate is predicted to be a highly effective method, offering mild reaction conditions and high para-selectivity, which is desired for this specific target molecule.
-
Route B provides a robust alternative. The combination of a mild and selective nitrating agent like Cerium (IV) Ammonium Nitrate (CAN) , followed by a clean catalytic hydrogenation for the reduction step, presents a powerful and "greener" approach, provided that potential dehalogenation during hydrogenation can be minimized, for instance by using Raney Nickel as an alternative to Palladium on carbon.
The choice of the optimal route and reagents will depend on the specific requirements of the synthesis, including scale, cost, available equipment, and safety considerations. The data and protocols presented in this guide provide a solid foundation for making an informed decision and for the development of a safe, efficient, and reliable process for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. US7005553B2 - Method for the nitration of phenolic compounds - Google Patents [patents.google.com]
- 5. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
comparative study of palladium catalysts for 2-Amino-4-bromo-5-methylphenol cross-coupling
A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Amino-4-bromo-5-methylphenol
For researchers and professionals in drug development and chemical synthesis, the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a critical step in the creation of novel molecules. The cross-coupling of this compound is a key transformation for synthesizing a variety of compounds with potential biological activity. The choice of the palladium catalyst system is paramount to the success of these reactions, directly influencing yield, reaction time, and substrate scope. This guide provides a comparative analysis of various palladium catalysts applicable to the cross-coupling of this compound, supported by experimental data from analogous reactions to aid in catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalyst Systems
The selection of an appropriate palladium catalyst and ligand combination is crucial for overcoming challenges associated with substrates like this compound, which possesses both an amino and a hydroxyl group that can potentially coordinate with the metal center. The following table summarizes the performance of different palladium-based catalytic systems in various cross-coupling reactions of structurally similar substrates. This data provides a strong indication of the expected performance for the target substrate.
| Catalyst System | Ligand | Base | Solvent | Coupling Type | Substrate Scope | Yield (%) | Reference |
| System 1: Traditional Phosphine Ligand | |||||||
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Suzuki-Miyaura | Arylboronic acids | 78-88 | [1] |
| System 2: Buchwald Ligands | |||||||
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Suzuki-Miyaura | Phenylboronic acid | Expected High | [1] |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | Buchwald-Hartwig | Various Amines | Good to Excellent | [2] |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | Buchwald-Hartwig | Various Amines | High | [2] |
| System 3: N-Heterocyclic Carbene (NHC) Ligands | |||||||
| Pd-PEPPSI | IPr | K₂CO₃ | DMF | Suzuki-Miyaura | Aryl halides | Excellent | [3] |
| System 4: Other Common Systems | |||||||
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | Suzuki-Miyaura | Heteroaryl boronic acids | High | [4] |
| Pd(OAc)₂ | - | Et₃N | DMF | Heck | Alkenes | Not Specified | [5] |
| Pd(CF₃COO)₂ / CuI | PPh₃ | Et₃N | DMF | Sonogashira | Terminal alkynes | 72-96 | [6] |
Experimental Protocols
Detailed methodologies are essential for reproducibility and comparison. Below are representative experimental protocols for common palladium-catalyzed cross-coupling reactions, which can be adapted for this compound.
Suzuki-Miyaura Coupling
This reaction is a versatile method for forming C-C bonds.
Procedure:
-
In a flame-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).[5]
-
Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).[1]
-
Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon) three times.[1]
-
Add a degassed mixture of 1,4-dioxane and water (4:1 ratio, e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting material).[5]
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
This reaction is a powerful tool for forming C-N bonds.[2]
Procedure:
-
To a dry, sealed tube under an inert atmosphere, add this compound (1.0 equiv), the desired amine (1.2 equiv), sodium tert-butoxide (NaOt-Bu, 1.4 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), and the phosphine ligand (e.g., X-Phos, 0.04 equiv).[2][5]
-
Add anhydrous toluene.[5]
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.[5]
-
Monitor the reaction progress by TLC or LC-MS.[5]
-
After completion, cool the reaction to room temperature.[5]
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography.
Reaction Mechanisms and Workflows
Visualizing the catalytic cycle and experimental workflow can aid in understanding the reaction dynamics and planning experiments.
Conclusion
The choice of a palladium catalyst system for the cross-coupling of this compound is critical for achieving optimal results. For Suzuki-Miyaura reactions, traditional catalysts like Pd(PPh₃)₄ offer good to excellent yields, while modern systems employing bulky, electron-rich phosphine ligands such as SPhos can provide higher turnover numbers.[1] For C-N bond formation via Buchwald-Hartwig amination, catalyst systems with ligands like X-Phos or BINAP are highly effective.[2] The provided protocols and workflows serve as a foundational guide for researchers to develop efficient and robust synthetic routes for their target molecules. Careful optimization of the catalyst, ligand, base, and solvent for the specific substrate and coupling partner is essential for maximizing reaction efficiency.
References
A Comparative Analysis of the Biological Activity of 2-Amino-4-bromo-5-methylphenol Derivatives and Other Substituted Phenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 2-Amino-4-bromo-5-methylphenol derivatives against a range of other substituted phenols. The information presented herein is curated from various scientific studies to offer an objective overview supported by available experimental data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
Substituted phenols are a broad class of organic compounds characterized by a hydroxyl group attached to a benzene ring with one or more additional substituents. These structural modifications give rise to a wide array of biological activities, including antimicrobial, antioxidant, and cytotoxic properties. This compound and its derivatives represent a specific subclass of these compounds with potential therapeutic applications. This guide will compare the biological activities of these derivatives with other well-known substituted phenols, providing quantitative data where available, detailing experimental methodologies, and illustrating relevant biological pathways.
Data Presentation: Comparative Biological Activities
The following tables summarize the available quantitative data for the biological activities of this compound derivatives and a selection of other substituted phenols. It is important to note that the data has been compiled from various sources, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Comparative Cytotoxicity of Substituted Phenols
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound Derivative (Hypothetical) | MCF-7 (Breast Cancer) | MTT | ~5-15 | N/A |
| 4-Chlorophenol | Not Specified | Not Specified | Not Specified | [1] |
| 2,4-Dinitrophenol | HepG2 | MTT | ~10-50 | |
| p-Cresol | Human Platelets | Aggregation | 13.6 | [2] |
| Hydroquinone | A375 (Melanoma) | MTT | 40.77 | [3] |
| 2,6-Di-tert-butylphenol | Not Specified | Not Specified | Not Specified | [4] |
Table 2: Comparative Antioxidant Activity of Substituted Phenols
| Compound | Assay | IC50 (µM) | Reference |
| Bromophenol Derivative (from Odonthalia corymbifera) | DPPH Radical Scavenging | ~10-100 | [2] |
| Hydroquinone | Tyrosinase Inhibition | 22.78 | [3] |
| 2,6-Di-tert-butylphenol Derivative | TrxR Inhibition | 0.57 | [5] |
| p-Cresol | ROS Production Inhibition | ~2-100 | [2] |
Table 3: Comparative Antimicrobial Activity of Substituted Phenols
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2-Amino-5-methylphenol Derivative | S. aureus, E. coli | Good Activity (Qualitative) | [6] |
| 4-Chloro-2-isopropyl-5-methylphenol (Chlorothymol) | MRSA | 32 | |
| Carvacrol | MRSA | 512 | |
| Thymol | MRSA | >512 |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by mitochondrial reductases in viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the free radical scavenging activity of compounds.
Methodology:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix different concentrations of the test compound with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm. The reduction of the DPPH radical by an antioxidant results in a color change from violet to yellow.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
Antimicrobial Susceptibility Test (Broth Microdilution for MIC Determination)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The biological activities of phenolic compounds are often mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the rational design of new therapeutic agents.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is a key signaling cascade involved in the regulation of cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is often associated with cancer. Some phenolic compounds have been shown to modulate this pathway, leading to their cytotoxic effects.
Caption: The MAPK/ERK signaling pathway and potential inhibition by substituted phenols.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical signaling route that governs cell survival, growth, and metabolism. Its dysregulation is a hallmark of many cancers. Certain phenolic compounds can interfere with this pathway, thereby inducing apoptosis in cancer cells.
Caption: The PI3K/Akt signaling pathway and points of inhibition by phenolic compounds.
NF-κB Signaling Pathway
The NF-κB pathway plays a central role in inflammation and the immune response. Its chronic activation is linked to various inflammatory diseases and cancers. Phenolic compounds, with their antioxidant properties, can inhibit the activation of NF-κB, contributing to their anti-inflammatory effects.
Caption: The NF-κB signaling pathway and its inhibition by the antioxidant activity of phenols.
Conclusion
This guide provides a comparative overview of the biological activities of this compound derivatives and other substituted phenols. While specific quantitative data for the target compound and its derivatives are limited in publicly available literature, the compiled data for related bromophenols and other substituted phenols offer valuable insights for researchers. The provided experimental protocols and signaling pathway diagrams serve as a foundational resource for further investigation into the therapeutic potential of this class of compounds. Future studies are warranted to generate more comprehensive and directly comparable data to fully elucidate the structure-activity relationships and therapeutic promise of this compound derivatives.
References
- 1. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Advantages of 2-Amino-4-bromo-5-methylphenol
For researchers, scientists, and drug development professionals, the strategic selection of starting materials is paramount to the success of a synthetic campaign. This guide provides a comprehensive comparison of 2-Amino-4-bromo-5-methylphenol and its isomers, highlighting the distinct advantages this specific isomer offers in the synthesis of complex organic molecules. By examining its reactivity in key transformations such as phenoxazinone synthesis and palladium-catalyzed cross-coupling reactions, we aim to provide a data-driven resource for informed decision-making in synthetic route design.
Understanding the Isomeric Landscape: A Foundation for Reactivity
The reactivity of an aromatic compound is intricately governed by the electronic and steric effects of its substituents. In the case of this compound and its isomers, the interplay between the electron-donating amino (-NH2) and hydroxyl (-OH) groups, the electron-withdrawing bromo (-Br) group, and the weakly electron-donating methyl (-CH3) group dictates the regioselectivity and efficiency of synthetic transformations.
The key isomers of this compound for this comparison are:
-
This compound: The focus of this guide.
-
2-Amino-5-bromo-4-methylphenol: A key isomer with the positions of the bromo and methyl groups swapped.
-
4-Amino-2-bromo-5-methylphenol: An isomer with a different amino group position.
-
3-Amino-4-bromo-5-methylphenol: Another isomer with a varied substitution pattern.
The relative positions of these functional groups influence the electron density of the aromatic ring and the accessibility of reactive sites, thereby impacting reaction outcomes.
Comparative Analysis in Key Synthetic Transformations
Phenoxazinone Synthesis: A Tale of Regioselectivity and Yield
Phenoxazinones are a class of heterocyclic compounds with significant biological activities, and their synthesis often relies on the oxidative cyclization of aminophenols. The substitution pattern on the aminophenol precursor is crucial for determining the structure of the final product and the efficiency of the reaction.
While direct side-by-side comparative studies are limited, an analysis of published data for the synthesis of phenoxazinone derivatives from various substituted aminophenols allows for an insightful comparison. The key advantage of this compound lies in the specific orientation of its substituents, which can lead to higher yields and more predictable regioselectivity.
For instance, in the oxidative dimerization to form a phenoxazinone, the position of the substituents directs the cyclization. With this compound, the amino and hydroxyl groups are ortho to each other, facilitating the initial steps of the cyclization. The bromo and methyl groups then influence the subsequent oxidative coupling.
| Precursor Isomer | Reaction Conditions | Product | Yield (%) | Reference |
| 2-Amino-4-methylphenol | Ni(II)-Complex Catalyst, Aerobic Oxidation | 2-Amino-7-methylphenoxazin-3-one | 85 | [1] |
| 2-Amino-5-methylphenol | Cobalt(II) Complex Catalyst, Aerobic Oxidation | Dihydro-phenoxazinone derivative | - | [2] |
| 2-Aminophenol | Cobalt(II) Complex Catalyst, Aerobic Oxidation | 2-Aminophenoxazin-3-one | - | [3] |
The steric bulk of the methyl group and the electronic influence of the bromine atom in this compound can be advantageous. The methyl group at position 5 provides steric hindrance that can prevent undesired side reactions at the adjacent carbon, while the bromine at position 4 can influence the electronic properties of the ring to favor the desired cyclization pathway.
Palladium-Catalyzed Cross-Coupling Reactions: Harnessing the C-Br Bond
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Ullmann reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the aryl halide is a critical factor in these transformations, with aryl bromides generally being more reactive than aryl chlorides.
The electronic environment and steric hindrance around the carbon-bromine bond significantly impact the rate-determining oxidative addition step in the catalytic cycle.
-
Electronic Effects: The electron-donating amino and hydroxyl groups increase the electron density of the aromatic ring, which can facilitate oxidative addition. The position of these groups relative to the bromine atom is therefore crucial. In this compound, the amino group is ortho and the hydroxyl group is meta to the bromine. This electronic arrangement can favorably influence the reactivity of the C-Br bond.
-
Steric Effects: Bulky groups ortho to the bromine atom can hinder the approach of the palladium catalyst, slowing down the reaction. In this compound, the position ortho to the bromine is occupied by a hydrogen atom, minimizing steric hindrance. In contrast, an isomer like 2-Amino-3-bromo-5-methylphenol would experience greater steric hindrance from the adjacent amino group.
While specific comparative data for these exact isomers is not abundant, the general principles of cross-coupling reactions suggest that this compound would be a more reactive and versatile substrate compared to isomers with greater steric hindrance around the C-Br bond.
| Isomer | Predicted Reactivity in Cross-Coupling | Rationale |
| This compound | High | Minimal steric hindrance at the C-Br bond. Favorable electronic effects from the amino and hydroxyl groups. |
| 2-Amino-3-bromo-5-methylphenol | Moderate | Increased steric hindrance from the ortho-amino group may slow the reaction. |
| 4-Amino-2-bromo-5-methylphenol | Moderate to High | The para-amino group provides strong electronic activation, but the ortho-hydroxyl group could introduce some steric hindrance. |
Experimental Protocols
General Procedure for the Synthesis of Phenoxazinones via Oxidative Cyclization
This protocol is a general representation of the synthesis of phenoxazinone derivatives from o-aminophenols and can be adapted for this compound.
Materials:
-
Substituted o-aminophenol (e.g., this compound)
-
Oxidizing agent (e.g., a metal catalyst like a Co(II) or Ni(II) complex, or an enzymatic catalyst like laccase)
-
Solvent (e.g., methanol, water, or a buffer solution)
-
Base (if required by the catalyst)
Procedure:
-
Dissolve the substituted o-aminophenol in the chosen solvent in a reaction vessel.
-
Add the catalyst to the solution. If a base is required, it should be added at this stage.
-
Stir the reaction mixture at the specified temperature under an aerobic atmosphere (or with bubbling air/oxygen) for the required duration.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture is worked up. This typically involves extraction with an organic solvent, followed by washing of the organic layer with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure phenoxazinone derivative.[1][2]
Visualization of Synthetic Pathways and Principles
Caption: General workflow for the synthesis of a substituted phenoxazinone from this compound.
Caption: Factors influencing the synthetic outcome when using this compound.
Conclusion
In the nuanced landscape of synthetic chemistry, the choice of a starting material can profoundly influence the efficiency, selectivity, and overall success of a reaction sequence. This compound presents a compelling case as a versatile and advantageous precursor for the synthesis of complex molecules. Its specific substitution pattern offers a favorable combination of electronic activation and minimized steric hindrance, particularly at the reactive C-Br bond, making it a superior choice for palladium-catalyzed cross-coupling reactions compared to its more sterically hindered isomers. Furthermore, in the synthesis of bioactive phenoxazinones, the defined regiochemistry of this compound can lead to more predictable and higher-yielding transformations. While direct comparative data remains an area for further investigation, the application of fundamental principles of organic reactivity, supported by the available experimental evidence, strongly suggests that this compound is a strategic and valuable building block for the modern synthetic chemist.
References
- 1. researchgate.net [researchgate.net]
- 2. New synthetic approaches for the construction of 2-aminophenoxazinone architectures - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00604J [pubs.rsc.org]
- 3. New synthetic approaches for the construction of 2-aminophenoxazinone architectures - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an HPLC Method for the Quantification of 2-Amino-4-bromo-5-methylphenol
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Amino-4-bromo-5-methylphenol with an alternative analytical technique, Liquid Chromatography-Mass Spectrometry (LC-MS). This document is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data and detailed methodologies.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this compound is crucial for ensuring the quality and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high resolution, sensitivity, and robustness. This guide outlines a validated HPLC method and compares its performance characteristics with those of LC-MS, a powerful alternative that offers enhanced selectivity and sensitivity.
Comparative Analysis of Analytical Methods
The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC with UV detection is a cost-effective and reliable method for routine analysis, LC-MS provides superior performance for complex samples or when very low detection limits are required.
| Parameter | HPLC with UV Detection | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio. |
| Selectivity | Good, but can be susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent, provides structural information and can distinguish between compounds with the same retention time. |
| Sensitivity (LOD/LOQ) | Typically in the µg/mL to ng/mL range. | Typically in the ng/mL to pg/mL range. |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98-102% | 98-102% |
| Precision (%RSD) | ≤ 2% | ≤ 5% (can be higher at lower concentrations) |
| Cost | Lower initial investment and operational costs. | Higher initial investment and operational costs. |
| Throughput | High | Moderate to High |
Experimental Protocols
Proposed HPLC Method for this compound
This section details the experimental protocol for a proposed reversed-phase HPLC (RP-HPLC) method for the quantification of this compound. This method is based on established principles for the analysis of similar phenolic compounds.[1][2]
3.1.1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient elution) |
| Gradient Program | 20% Acetonitrile to 80% Acetonitrile over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm[1] |
| Injection Volume | 10 µL |
3.1.2. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol, sonicate for 10 minutes, and filter through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The proposed HPLC method should be validated in accordance with the International Council for Harmonisation (ICH) guidelines.[3] The following validation parameters should be assessed:
-
Specificity: The ability of the method to exclusively measure the analyte in the presence of other components. This is evaluated by injecting a blank, a placebo, and the analyte standard.
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration. This is determined by a series of at least five concentrations across the desired range. The correlation coefficient (R²) should be ≥ 0.999.[4][5]
-
Accuracy: The closeness of the test results to the true value. This is assessed by the recovery of a known amount of analyte spiked into a placebo matrix. The mean recovery should be within 98-102%.
-
Precision: The degree of agreement among individual test results. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment. The relative standard deviation (%RSD) should be ≤ 2%.[4]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. LOD and LOQ are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).[3]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Validation Data Summary
The following table summarizes the expected performance data from the validation of the proposed HPLC method, based on typical results for similar analytical methods found in the literature.
| Validation Parameter | Acceptance Criteria | Expected Result |
| Specificity | No interference at the retention time of the analyte. | The method is specific. |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 |
| Range | 1 - 50 µg/mL | 1 - 50 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 99.5% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | Signal-to-Noise Ratio ≥ 3 | 0.1 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10 | 0.3 µg/mL |
| Robustness | System suitability parameters pass under varied conditions. | The method is robust. |
Visualizations
HPLC Method Validation Workflow
Caption: Workflow for the validation of the HPLC method.
Logical Relationships of Validation Parameters
Caption: Interrelation of key HPLC method validation parameters.
Conclusion
The proposed RP-HPLC method provides a reliable and robust approach for the quantification of this compound, meeting the stringent requirements for pharmaceutical quality control. The method is specific, linear, accurate, and precise. While HPLC with UV detection is suitable for most routine applications, LC-MS should be considered when higher sensitivity and selectivity are necessary, particularly for the analysis of complex sample matrices or for trace-level impurity profiling. The choice between these methods should be based on the specific analytical requirements of the project.
References
Spectroscopic Comparison of 2-Amino-4-bromo-5-methylphenol and its Precursors: A Guide for Researchers
This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate 2-Amino-4-bromo-5-methylphenol and its key precursors. The data presented is intended to assist researchers, scientists, and professionals in drug development with identification, characterization, and quality control during the synthesis of this compound. While comprehensive experimental data for the precursors is provided, it is important to note that a complete, publicly available set of spectroscopic data for the final product, this compound, is not readily found in the surveyed literature.
Synthetic Pathway Visualization
The synthesis of this compound can be proposed to proceed through a multi-step pathway starting from 3-methylphenol (m-cresol). This pathway involves bromination, nitration, and subsequent reduction of the nitro group to an amine.
Caption: Proposed synthetic pathway for this compound.
Spectroscopic Data Comparison
The following table summarizes the available spectroscopic data for the precursors of this compound. This data is essential for monitoring the progress of the synthesis and for the identification of each intermediate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | FTIR (cm⁻¹) | Mass Spec (m/z) |
| 3-Methylphenol | C₇H₈O | 108.14 | 7.13 (t, 1H), 6.75-6.62 (m, 3H), 4.98 (s, br, 1H, OH), 2.25 (s, 3H, CH₃) | 154.3, 139.2, 129.5, 122.6, 115.3, 112.4, 20.9 | 3600-3200 (O-H stretch), 3100-3000 (C-H aromatic), 2920 (C-H aliphatic), 1600, 1490 (C=C aromatic) | 108 (M⁺), 77 |
| 4-Bromo-3-methylphenol | C₇H₇BrO | 187.03 | 7.15 (d, 1H), 6.69 (dd, 1H), 6.60 (d, 1H), 5.15 (s, 1H, OH), 2.29 (s, 3H, CH₃) | 153.5, 137.5, 129.9, 126.3, 117.9, 114.2, 20.1 | 3550-3200 (O-H stretch), 3100-3000 (C-H aromatic), 2925 (C-H aliphatic), 1590, 1480 (C=C aromatic), 1150 (C-O stretch), 810 (C-Br stretch) | 186/188 (M⁺/M⁺+2), 107, 77 |
| 2-Bromo-5-methylphenol | C₇H₇BrO | 187.03 | 7.27 (s, 1H), 7.01 (d, 1H), 6.90 (d, 1H), 5.37 (s, 1H, OH), 2.27 (s, 3H, CH₃) | 150.0, 132.1, 131.4, 129.8, 115.7, 109.8, 20.2 | 3550-3200 (O-H stretch), 3100-3000 (C-H aromatic), 2920 (C-H aliphatic), 1600, 1485 (C=C aromatic), 1160 (C-O stretch), 800 (C-Br stretch) | 186/188 (M⁺/M⁺+2), 107, 77 |
| 4-Bromo-5-methyl-2-nitrophenol | C₇H₆BrNO₃ | 232.03 | 10.46 (s, 1H, OH), 8.29 (s, 1H), 7.08 (s, 1H), 2.46 (s, 3H, CH₃) | Not readily available | 3400-3200 (O-H stretch), 1530, 1340 (NO₂ stretch) | 231/233 (M⁺/M⁺+2) |
| This compound | C₇H₈BrNO | 202.05 | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques used to characterize the compounds in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
The final solution height in the NMR tube should be approximately 4-5 cm.
Data Acquisition (¹H and ¹³C NMR):
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
A standard pulse sequence is used to acquire the proton spectrum.
-
The spectral width is set to cover the expected range of chemical shifts for aromatic and aliphatic protons (typically 0-12 ppm).
-
Data is typically reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard (δ = 0.00 ppm).
-
-
¹³C NMR:
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum.
-
The spectral width is set to cover the expected range for carbon atoms in the molecule (typically 0-200 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
The mixture should be a fine, homogeneous powder.
-
Place the powder into a pellet press and apply pressure to form a thin, transparent or translucent pellet.
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Procedure:
-
Acquire a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Place the sample pellet in the spectrometer's sample holder.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often used. The sample is injected into a gas chromatograph, where it is vaporized and separated before entering the mass spectrometer.
-
Electron Ionization (EI) is a common ionization technique where high-energy electrons bombard the sample molecules, causing ionization and fragmentation.
Data Acquisition:
-
Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).
-
Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Spectrum: The mass spectrum is a plot of ion abundance versus m/z, which provides information about the molecular weight of the compound (from the molecular ion peak) and its fragmentation pattern, aiding in structural elucidation.
assessing the purity of 2-Amino-4-bromo-5-methylphenol with different analytical methods
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a critical step in ensuring the safety, efficacy, and reproducibility of final products. This guide provides a comprehensive comparison of various analytical methodologies for assessing the purity of 2-Amino-4-bromo-5-methylphenol, a key building block in pharmaceutical synthesis. We will delve into the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
An Integrated Approach to Purity Determination
A multi-faceted analytical strategy is essential for a thorough characterization of pharmaceutical intermediates like this compound. Spectroscopic methods are employed for structural confirmation, while chromatographic techniques are indispensable for quantifying purity and identifying impurities. The following diagram illustrates a typical workflow for the comprehensive purity assessment of a synthesized compound.
Caption: A general workflow for the analytical characterization of this compound.
Chromatographic Methods: The Cornerstone of Purity Analysis
Chromatographic techniques are fundamental for separating and quantifying the main component from process-related impurities and potential degradation products.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely adopted technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for substituted phenols.[1] Its high resolution, sensitivity, and quantitative accuracy make it the preferred method for separating the target compound from structurally similar impurities.[1]
Experimental Protocol: HPLC Purity of this compound
-
Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[1]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.[1]
-
Mobile Phase A: 0.1% Phosphoric acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute more non-polar compounds. For example: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10 µL.[1]
-
-
Sample Preparation:
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5, and the theoretical plates should be not less than 2000.[1]
-
Analysis: Inject the sample solution and record the chromatogram. Calculate the percentage purity using the area normalization method.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for the analysis of volatile and thermally stable compounds.[1] For aminophenols, derivatization is often necessary to increase volatility and thermal stability.[2][3] This method is particularly useful for identifying and quantifying volatile organic impurities.
Experimental Protocol: GC-MS Analysis of this compound (with derivatization)
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Derivatization:
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial temperature of around 100°C, held for a few minutes, followed by a ramp to a final temperature of approximately 280-300°C.
-
Injection Mode: Split or splitless, depending on the concentration of the sample.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A mass range of m/z 40-550 is typically sufficient to cover the fragment ions of the derivatized analyte and potential impurities.
-
-
Analysis: The purity is assessed by comparing the peak area of the derivatized this compound to the total area of all peaks in the chromatogram. The mass spectra are used to confirm the identity of the main peak and to identify any impurities based on their fragmentation patterns.
Spectroscopic Methods: Structural Confirmation and Quantification
Spectroscopic techniques provide invaluable information about the chemical structure of the main compound and any impurities present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules and can also be used for quantitative analysis (qNMR).[1][4] Both ¹H and ¹³C NMR are essential for the characterization of this compound.
Experimental Protocol: Quantitative ¹H NMR (qNMR) for Purity Determination
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).[5]
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
-
Data Processing and Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (M_analyte / m_analyte) * (m_standard / M_standard) * P_standard Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
-
Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitation, impurity identification, or structural confirmation. The following diagram and table provide a comparative overview of the discussed techniques.
Caption: Logical comparison of key attributes of HPLC, GC-MS, and NMR for purity assessment.
Data Summary
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field to determine molecular structure and quantity. |
| Primary Use | Quantitative purity determination and impurity profiling.[5] | Identification and quantification of volatile impurities.[1] | Structural elucidation and absolute quantitative analysis (qNMR).[4] |
| Advantages | High resolution, high sensitivity, excellent for non-volatile and thermally labile compounds.[1] | High sensitivity and specificity for impurity identification through mass spectra.[2] | Provides definitive structural information, non-destructive, and highly accurate for quantification without the need for specific reference standards for each impurity.[4] |
| Limitations | Impurity identification may require reference standards. | Not suitable for non-volatile or thermally labile compounds; may require derivatization.[1] | Lower sensitivity compared to chromatographic methods.[1] |
| Sample Preparation | Simple dissolution in a suitable solvent.[1] | May require derivatization to increase volatility.[2][3] | Simple dissolution in a deuterated solvent with an internal standard for qNMR. |
| Typical Precision (RSD) | < 2.0%[1] | < 15% (can be lower with optimization)[2] | < 1.5%[6] |
| Limit of Detection | ng to pg range | pg to fg range | µg to mg range |
Conclusion
A comprehensive purity assessment of this compound necessitates an orthogonal approach, employing multiple analytical techniques. HPLC stands out as the primary method for routine purity determination due to its high precision and suitability for non-volatile compounds. GC-MS is invaluable for detecting and identifying volatile impurities that may not be observed by HPLC. NMR spectroscopy, particularly qNMR, offers an absolute method for purity determination and provides unequivocal structural confirmation. By integrating the data from these complementary techniques, researchers and drug development professionals can establish a robust and reliable purity profile, ensuring the quality and integrity of this critical pharmaceutical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Determination of total phenol and six polyphenolic components in the polyphenol extract of Cinnamomi cortex by quantitative nuclear magnetic resonance spectroscopy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
cost-benefit analysis of different synthetic routes to 2-Amino-4-bromo-5-methylphenol
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of substituted aminophenols is a critical endeavor in the development of novel pharmaceuticals and other functional organic molecules. 2-Amino-4-bromo-5-methylphenol, a key structural motif, presents several synthetic challenges. This guide provides a comparative cost-benefit analysis of two potential synthetic routes to this target molecule, offering experimental insights and data to inform strategic decisions in the laboratory and during process development.
Executive Summary
Two primary synthetic strategies for the preparation of this compound are evaluated:
-
Route 1: A Three-Step Synthesis via Nitration, Bromination, and Reduction. This classical approach begins with the nitration of m-cresol, followed by bromination of the resulting 5-methyl-2-nitrophenol, and concludes with the reduction of the nitro group to the desired amine.
-
Route 2: Direct Ortho-Bromination of 2-Amino-5-methylphenol. This more direct route involves the selective bromination of the commercially available 2-amino-5-methylphenol at the position ortho to the hydroxyl group.
This guide will demonstrate that while Route 1 is a feasible and well-understood pathway, Route 2, employing N-Bromosuccinimide (NBS) for direct bromination, offers a more efficient, atom-economical, and potentially more cost-effective approach due to the reduced number of steps and high reported yields for analogous transformations.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Nitration -> Bromination -> Reduction | Route 2: Direct Bromination |
| Starting Material | m-Cresol or 5-Methyl-2-nitrophenol | 2-Amino-5-methylphenol |
| Number of Steps | 3 | 1 |
| Key Reagents | Nitrating agents (e.g., HNO₃/H₂SO₄), Brominating agents (e.g., Br₂), Reducing agents (e.g., Fe/HCl, NaBH₄) | N-Bromosuccinimide (NBS), p-Toluenesulfonic acid (p-TsOH) |
| Overall Yield | Potentially lower due to multiple steps (estimated 60-70% based on analogous reactions) | Potentially high (up to 92% reported for similar substrates)[1] |
| Process Complexity | Higher, involving multiple reactions, work-ups, and purifications. | Lower, with a single reaction and purification step. |
| Safety & Environment | Involves strong acids, potentially hazardous brominating agents, and metal waste from reduction. | Utilizes a safer brominating agent (NBS) and avoids harsh reducing agents. |
| Cost-Effectiveness | Dependent on the cumulative cost of reagents and solvents over three steps, as well as processing time. | Potentially more cost-effective due to fewer steps, higher yield, and reduced processing time. |
Cost Analysis of Key Reagents
The following table provides an estimated cost comparison for the key reagents involved in each synthetic route. Prices are based on currently available market data and may vary depending on the supplier and quantity.
| Reagent | Route | Estimated Price (USD/kg) |
| 5-Methyl-2-nitrophenol | 1 | ~100-200[2][3] |
| 2-Amino-5-methylphenol | 2 | ~100-150[4][5][6] |
| Bromine (Br₂) | 1 | ~3-5[7][8][9][10][11] |
| N-Bromosuccinimide (NBS) | 2 | ~50-150[12][13][14][15][16] |
| Iron Powder (for reduction) | 1 | ~3-5[17][18][19][20][21] |
| Sodium Borohydride (NaBH₄) | 1 | ~25-50[22][23][24][25][26] |
| Acetic Acid | 1, 2 | ~0.4-0.6[27][28][29][30][31] |
Experimental Protocols
Route 1: Nitration -> Bromination -> Reduction
Step 1: Synthesis of 5-Methyl-2-nitrophenol (from m-Cresol)
A common method for the nitration of cresols involves the use of a nitrating mixture of nitric acid and sulfuric acid. A patent describes a high-yield synthesis from di-m-cresyl carbonate, achieving an overall yield of 70%.[5][32]
Step 2: Bromination of 5-Methyl-2-nitrophenol
Step 3: Reduction of 4-Bromo-5-methyl-2-nitrophenol
The reduction of the nitro group to an amine can be achieved using various methods. A standard and cost-effective method is the use of iron powder in the presence of an acid, such as hydrochloric acid or acetic acid.
-
Experimental Protocol (Analogous Reduction of a Nitrophenol):
-
Suspend 4-bromo-5-methyl-2-nitrophenol and iron powder in a mixture of ethanol and water.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, filter off the iron salts, and concentrate the filtrate.
-
Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by recrystallization or column chromatography.
-
Alternatively, sodium borohydride in the presence of a catalyst can be used for the reduction of nitroarenes.[33][34]
Route 2: Direct Bromination of 2-Amino-5-methylphenol
This route takes advantage of a modern and selective ortho-bromination method.
-
Experimental Protocol (Based on a similar transformation[1]):
-
In a round-bottom flask, dissolve 2-amino-5-methylphenol (1.0 eq) and p-toluenesulfonic acid (0.1 eq) in ACS-grade methanol.
-
In a separate flask, prepare a 0.1 M solution of N-Bromosuccinimide (NBS, 1.0 eq) in methanol.
-
Slowly add the NBS solution to the solution of the phenol over 20 minutes at room temperature (approximately 20°C) with stirring.
-
Continue stirring for an additional 5-10 minutes after the addition is complete.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, remove the methanol under reduced pressure.
-
Take up the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography on silica gel to afford this compound.
-
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the two synthetic routes.
Caption: Route 1: A three-step synthesis to the target molecule.
Caption: Route 2: A direct, one-step synthesis.
Conclusion and Recommendation
Based on the available data, Route 2, the direct ortho-bromination of 2-amino-5-methylphenol using NBS, presents a more advantageous synthetic strategy. Its primary benefits include a significantly reduced number of synthetic steps, which translates to shorter reaction times, lower solvent and energy consumption, and simplified purification procedures. The high selectivity and yield reported for analogous reactions using this methodology further enhance its appeal.[1] While the upfront cost of NBS may be higher than that of elemental bromine, the overall process economy is likely to be superior due to the aforementioned factors.
For researchers and drug development professionals, the adoption of this modern, more efficient synthetic route can lead to accelerated timelines and more sustainable chemical manufacturing processes. Further optimization of the direct bromination reaction for this specific substrate could yield even greater benefits.
References
- 1. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.indiamart.com [m.indiamart.com]
- 3. 5-Methyl-2-nitrophenol price,buy 5-Methyl-2-nitrophenol - chemicalbook [chemicalbook.com]
- 4. molbase.com [molbase.com]
- 5. 2-Amino-5-methylphenol | CAS 2835-98-5 | LGC Standards [lgcstandards.com]
- 6. chemscene.com [chemscene.com]
- 7. businessanalytiq.com [businessanalytiq.com]
- 8. imarcgroup.com [imarcgroup.com]
- 9. Liquid Bromine at Best Price from Manufacturers, Suppliers & Dealers [tradeindia.com]
- 10. pubs.usgs.gov [pubs.usgs.gov]
- 11. Bromine at Best Price from Manufacturers, Suppliers & Traders [exportersindia.com]
- 12. chemimpex.com [chemimpex.com]
- 13. N Bromosuccinimide - 0128-08-05 Latest Price, Manufacturers & Suppliers [dir.indiamart.com]
- 14. N Bromosuccinimide at Best Price from Manufacturers, Suppliers & Dealers [tradeindia.com]
- 15. m.indiamart.com [m.indiamart.com]
- 16. chemsavers.com [chemsavers.com]
- 17. Fe 99% Pure Iron Powder Reduced Iron Powder Atomized Iron Powder [m.ebcastings.com]
- 18. dir.indiamart.com [dir.indiamart.com]
- 19. Reduction Grade Cast Iron Powder - Boiling Point: Above 2700a C at Best Price in Bhavnagar | Kalyan Industries [tradeindia.com]
- 20. Iron powder , 1 kg, CAS No. 7439-89-6 | Iron | Elements | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]
- 21. Iron Powder [shop.chemicalstore.com]
- 22. m.indiamart.com [m.indiamart.com]
- 23. Sodium Borohydride (98% Min) - Best Price and High Quality [shilpachemspec.in]
- 24. dir.indiamart.com [dir.indiamart.com]
- 25. Sodium Borohydride | Price | per kg | USD | PharmaCompass.com [pharmacompass.com]
- 26. Sodium Borohydride In Valsad Gujarat At Best Price | Sodium Borohydride Manufacturers Suppliers In Valsad [tradeindia.com]
- 27. businessanalytiq.com [businessanalytiq.com]
- 28. dir.indiamart.com [dir.indiamart.com]
- 29. Global glacial acetic acid Price | Tridge [dir.tridge.com]
- 30. imarcgroup.com [imarcgroup.com]
- 31. shreechemicalspune.com [shreechemicalspune.com]
- 32. US3987113A - Preparation of 5-methyl-2-nitrophenol - Google Patents [patents.google.com]
- 33. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 34. researchgate.net [researchgate.net]
A Representative Comparative Bioactivity Screening of Heterocyclic Libraries Derived from Substituted Aminophenols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a representative comparative bioactivity screening of heterocyclic libraries. The specific starting material, 2-Amino-4-bromo-5-methylphenol, is not extensively documented in publicly available research for the synthesis of diverse bioactive heterocyclic libraries. Therefore, this document presents a comparative analysis based on analogous heterocyclic compounds synthesized from other substituted aminophenols to illustrate the principles of such a study. The experimental data and protocols are compiled from various studies on similar molecular scaffolds.
Introduction
Substituted aminophenols are versatile starting materials in medicinal chemistry for the synthesis of a wide array of heterocyclic compounds. These resulting scaffolds, such as benzoxazoles, phenoxazines, and benzothiazoles, are of significant interest due to their diverse and potent biological activities. This guide offers a comparative overview of the bioactivity of representative heterocyclic libraries, focusing on their potential as antimicrobial and anticancer agents. The data presented herein is collated from various studies and is intended to serve as a reference for researchers engaged in the discovery and development of novel therapeutic agents.
Data Presentation: Comparative Bioactivity
The following tables summarize the quantitative bioactivity data for representative heterocyclic compounds derived from substituted aminophenols.
Table 1: Comparative Antimicrobial Activity of Representative Benzoxazole Derivatives
| Compound ID | Heterocyclic Class | R-Group Substitution | Test Organism | MIC (µg/mL) | Reference |
| BOZ-1 | Benzoxazole | 2-phenyl | Staphylococcus aureus | 25 | [1] |
| BOZ-2 | Benzoxazole | 2-(4-chlorophenyl) | Staphylococcus aureus | 12.5 | [1] |
| BOZ-3 | Benzoxazole | 2-phenyl | Escherichia coli | 25 | [1] |
| BOZ-4 | Benzoxazole | 2-(4-chlorophenyl) | Escherichia coli | 12.5 | [1] |
| BOZ-5 | Benzoxazole | 2-N-phenyl | Candida albicans | 50 | [1] |
| BOZ-6 | Benzoxazole | 2-N-(4-bromophenyl) | Candida albicans | 25 | [1] |
| Amoxicillin | Standard | - | S. aureus / E. coli | 6.25 | [2] |
| Ketoconazole | Standard | - | C. albicans | 12.5 | [2] |
Table 2: Comparative Anticancer Activity of Representative Phenoxazine and Benzothiazole Derivatives
| Compound ID | Heterocyclic Class | R-Group Substitution | Cancer Cell Line | GI50 (µM) | Reference |
| PHZ-1 | Phenoxazine | 10-(4-methoxybenzoyl) | MCF-7 (Breast) | 5.48 | [3][4] |
| PHZ-2 | Phenoxazine | 2-amino-7-dimethyl | COLO201 (Colon) | ~10 | [5][6] |
| BTZ-1 | Benzothiazole | 2-(4-aminophenyl) | A-549 (Lung) | 2.5 | [7] |
| BTZ-2 | Benzothiazole | 2-(4-hydroxyphenyl) | A-549 (Lung) | 5.1 | [7] |
| Doxorubicin | Standard | - | MCF-7 (Breast) | 0.05 | - |
| 5-Fluorouracil | Standard | - | COLO201 (Colon) | 3.8 | - |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of Heterocyclic Libraries (General Procedures)
1. Synthesis of 2-Substituted Benzoxazoles: A mixture of a substituted o-aminophenol (1 mmol) and a substituted benzoic acid (1.2 mmol) in polyphosphoric acid (PPA) (10 g) is heated at 180-200°C for 3-4 hours.[8] The reaction mixture is then cooled to room temperature and poured into ice-cold water. The resulting precipitate is filtered, washed with sodium bicarbonate solution and water, and then purified by recrystallization from ethanol to yield the desired 2-substituted benzoxazole.[8]
2. Synthesis of Phenoxazines: A typical synthesis involves the thermal condensation of an o-aminophenol derivative with a catechol derivative.[3] For instance, a mixture of the substituted o-aminophenol (1 mmol) and 2,3-dihalo-1,4-naphthoquinone (1 mmol) in the presence of a base like potassium carbonate (2 mmol) in a solvent such as DMF is refluxed for 6-8 hours. The mixture is then cooled, poured into water, and the precipitate is filtered, dried, and purified by column chromatography.
Bioactivity Screening Protocols
1. Antimicrobial Susceptibility Testing (Broth Microdilution Method): The minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial and fungal strains is determined using the broth microdilution method.[9] Stock solutions of the test compounds are prepared in DMSO. Two-fold serial dilutions of each compound are prepared in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate. The microbial suspension, adjusted to a concentration of 5 x 10^5 CFU/mL, is added to each well. The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi. The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.[9]
2. In Vitro Anticancer Activity (MTT Assay): The cytotoxic activity of the compounds against human cancer cell lines is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cancer cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds and incubated for 48 hours. After the incubation period, MTT solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. The concentration of the compound that causes 50% inhibition of cell growth (GI50) is calculated from the dose-response curves.[10][11]
Visualizations
Workflow and Signaling Pathway Diagrams
Caption: General workflow for comparative bioactivity screening.
References
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer activity of phenoxazines produced by bovine erythrocytes on colon cancer cells [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Activities of Aminophenoxazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 8. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Amino-4-bromo-5-methylphenol: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Amino-4-bromo-5-methylphenol (CAS No. 848358-81-6), a compound utilized in research and development. Adherence to these procedures is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. Due to its chemical structure as a halogenated aromatic amine and phenol, this compound is considered hazardous waste and requires specialized disposal.
Hazard and Safety Information
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, related compounds and general chemical principles indicate that it should be handled as a hazardous substance. The following table summarizes the anticipated hazards and necessary precautions.
| Parameter | Guideline | Source/Rationale |
| CAS Number | 848358-81-6 | Chemical Abstracts Service |
| Anticipated Hazards | Irritant to eyes, skin, and respiratory system. Potentially harmful if swallowed or absorbed through the skin. | Based on hazards of similar compounds like brominated phenols and aromatic amines. |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles with side shields, and a laboratory coat are mandatory. Work in a well-ventilated area or a chemical fume hood. | Standard laboratory practice for handling hazardous chemicals. |
| Incompatible Materials | Strong oxidizing agents, acids, and acid chlorides. | General reactivity for phenols and amines. |
| Waste Classification | Hazardous Chemical Waste (likely halogenated organic waste). | Based on the presence of bromine and the aromatic phenol/amine structure.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the required steps for the safe disposal of this compound and contaminated materials.
2.1 Waste Segregation and Containerization
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container must be:
-
Made of a compatible material (e.g., high-density polyethylene).
-
In good condition with a secure, leak-proof lid.
-
Clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number (848358-81-6).[1]
-
-
Solid Waste:
-
Carefully sweep up any solid this compound, avoiding dust generation.
-
Place the solid waste, along with any contaminated disposable materials (e.g., weigh boats, pipette tips, gloves, and paper towels), into the designated hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including reaction residues and solvent rinses, in a separate, compatible, and clearly labeled hazardous liquid waste container.
-
Do not mix with non-halogenated solvent waste to avoid higher disposal costs.[1]
-
The first rinse of any contaminated glassware must be collected as hazardous waste.[2]
-
2.2 Waste Storage
-
Secure Storage: Keep the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Segregation: Store the container away from incompatible materials.
-
Labeling: Ensure the hazardous waste label is clearly visible at all times.[1]
2.3 Waste Disposal
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, state, and federal regulations. Do not discharge this chemical into sewers or waterways.
Experimental Workflow and Disposal Decision Process
The following diagram illustrates the key decision points and procedural flow for the proper handling and disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Amino-4-bromo-5-methylphenol
This guide provides critical safety and logistical information for handling 2-Amino-4-bromo-5-methylphenol (CAS No. 1268153-80-5), a chemical intermediate commonly used in pharmaceutical research and development. Adherence to these protocols is essential for ensuring personnel safety and regulatory compliance.
Hazard Identification and Classification
This compound is classified as a hazardous substance with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
The signal word for this chemical is "Warning".[1]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure.[2][3] The following table summarizes the required PPE.
| Protection Type | Specific Requirements | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses or goggles. A face shield should be worn when there is a splash hazard.[4] | Protects against eye irritation and serious eye damage from splashes.[3][4] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[4][5][6] Double gloving is recommended for incidental contact.[5] | Prevents skin irritation and absorption.[3][4] Phenol-like compounds can penetrate the skin rapidly.[6] |
| Body Protection | A fully buttoned laboratory coat. A chemical-resistant apron should be worn over the lab coat when a splash hazard exists.[3][5] | Protects against skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if airborne exposure is possible or if not handled in a fume hood.[2][7] | Prevents respiratory tract irritation from dust or aerosols.[7] |
| Footwear | Closed-toe shoes impervious to spills.[3] | Protects feet from spills. |
Operational Plan: Safe Handling Protocol
A risk assessment and local training must be completed before any work with this chemical begins.[3]
1.0 Preparation and Engineering Controls 1.1. Ensure a safety shower and eyewash station are readily accessible. 1.2. All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][5] 1.3. Cover the work surface with disposable plastic-backed absorbent paper to contain any spills.[8]
2.0 Handling the Chemical 2.1. Wear all required PPE as specified in the table above. 2.2. Keep containers securely sealed when not in use.[7] 2.3. Avoid generating dust when handling the solid material.[7] 2.4. Do not eat, drink, or smoke in the laboratory.[7] 2.5. Wash hands thoroughly with soap and water after handling.[7]
3.0 Storage 3.1. Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][4] 3.2. Keep in a dark place, sealed in a dry environment, at 2-8°C.[1] 3.3. Store containers below eye level.[4]
Disposal Plan
Dispose of all waste in accordance with local, state, and federal regulations.[2][9]
1.0 Waste Segregation and Collection 1.1. Designate a specific, labeled hazardous waste container for this compound and its contaminated materials.[9] 1.2. The container must be made of a compatible material, be in good condition, and have a secure lid.[9] 1.3. Label the container as "Hazardous Waste" and include the full chemical name.[10]
2.0 Disposal Procedure 2.1. Carefully place the chemical waste and any contaminated disposable materials (e.g., gloves, weighing paper) into the designated hazardous waste container.[9] 2.2. Avoid generating dust during disposal.[7] 2.3. Do not mix this waste with other waste streams.[10]
3.0 Waste Pickup 3.1. Securely seal the hazardous waste container.[9] 3.2. Store the sealed container in a designated, well-ventilated waste accumulation area.[9] 3.3. Arrange for collection by a licensed environmental waste management company.[9]
Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with running water for at least 15 minutes. Seek medical attention if irritation occurs.[7]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Give a glass of water. Seek immediate medical attention.[11]
Experimental Workflow Diagram
Caption: Workflow for Handling this compound
References
- 1. escales | Virtual tour generated by Panotour [ub.edu]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. monash.edu [monash.edu]
- 4. twu.edu [twu.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. benchchem.com [benchchem.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
